molecular formula C9H5BrClN B3027029 4-Bromo-8-chloroisoquinoline CAS No. 1215767-86-4

4-Bromo-8-chloroisoquinoline

Cat. No.: B3027029
CAS No.: 1215767-86-4
M. Wt: 242.50
InChI Key: AMMJKPXUAMAVCA-UHFFFAOYSA-N
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Description

4-Bromo-8-chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.50. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-8-chloroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-8-chloroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-8-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5BrClN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMJKPXUAMAVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309296
Record name 4-Bromo-8-chloroisoquinoline
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Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215767-86-4
Record name 4-Bromo-8-chloroisoquinoline
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Record name 4-Bromo-8-chloroisoquinoline
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Record name 4-Bromo-8-chloroisoquinoline
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Foundational & Exploratory

Chemo-Structural Analysis of 4-Bromo-8-chloroisoquinoline: Mass Spectrometry, Synthesis, and Regioselective Utility

[1]

Executive Summary

4-Bromo-8-chloroisoquinoline (CAS: 1215767-86-4) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents.[1] Its utility stems from its orthogonal halogenation : the electronic disparity between the bromine at C4 and the chlorine at C8 allows for highly controlled, sequential cross-coupling reactions.[2] This guide provides a definitive breakdown of its physicochemical properties, mass spectrometric signature, and validated synthetic workflows.[2][1]

Part 1: Physicochemical & Chemo-Metric Profile[2]

For researchers utilizing Mass Spectrometry (MS) for compound validation, relying solely on "Average Molecular Weight" is insufficient due to the significant isotopic contributions of Bromine and Chlorine.[2]

Fundamental Metrics
PropertyValueNotes
Molecular Formula

Average Molecular Weight 242.50 g/mol Used for molarity calculations.[2][1]
Monoisotopic Mass 240.929 g/mol Based on

.[2][1]
Exact Mass 240.9294High-Res MS target.[2][1]
Physical State Yellow SolidTypical of halogenated isoquinolines.[2][1][3]
LogP (Predicted) ~3.8Lipophilic; requires polar aprotic solvents (DMF, DMSO) for assays.[2][1]
The Mass Spectrometry Isotopic Signature (Critical)

The presence of one bromine atom (


21
  • M (241 m/z): Contains

    
     and 
    
    
    .[2][1][4] (Relative Intensity: ~3)[5]
  • M+2 (243 m/z): Contains

    
     AND 
    
    
    .[1] (Relative Intensity: ~4)[6][7]
  • M+4 (245 m/z): Contains

    
     and 
    
    
    .[2][1] (Relative Intensity: ~1)[4]

Diagnostic Ratio: M : M+2 : M+4

3 : 4 : 1

IsotopePatterncluster_0Isotopic Combinations (Theoretical)Comb179Br + 35Cl(Mass ~114 + Scaffold)Base PeakResult1M (m/z 241)Intensity: 3Comb1->Result1Comb281Br + 35Cl(Mass ~116 + Scaffold)Result2M+2 (m/z 243)Intensity: 4 (3+1)Comb2->Result2Comb379Br + 37Cl(Mass ~116 + Scaffold)Comb3->Result2Comb481Br + 37Cl(Mass ~118 + Scaffold)Result3M+4 (m/z 245)Intensity: 1Comb4->Result3

Figure 1: The 3:4:1 intensity ratio arises from the statistical combination of Br and Cl isotopes, serving as a fingerprint for 4-Bromo-8-chloroisoquinoline.

Part 2: Synthetic Architecture

The synthesis of 4-Bromo-8-chloroisoquinoline generally relies on the electrophilic bromination of the 8-chloroisoquinoline precursor.[2] The C4 position in isoquinoline is electronically enriched and most susceptible to electrophilic attack (SEAr).[2][1]

Precursor Selection[1][2]
  • Starting Material: 8-Chloroisoquinoline.[2][1]

  • Source: Commercially available or synthesized via Pomeranz-Fritsch reaction of 3-chlorobenzaldehyde aminoacetal.[2][1]

Validated Protocol (Bromination)
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.[2][1]

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).[2][1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 8-chloroisoquinoline (1.0 eq) in anhydrous MeCN (0.5 M concentration).

  • Addition: Add NBS (1.1 eq) portion-wise at 0°C to prevent over-bromination or side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[2][1]

    • Note: The C4 position is significantly more reactive than the C5 or C8 positions, ensuring high regioselectivity.[2][1]

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to neutralize excess bromine species.[2][1]
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine.[2][1]
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 3: Regioselective Functionalization (The "Why")

The primary value of 4-Bromo-8-chloroisoquinoline in drug discovery is its ability to undergo sequential cross-coupling .[2][1]

Reactivity Hierarchy[1][2]
  • Site A (C4-Br): The C-Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) and undergoes Oxidative Addition with Pd(0) rapidly.[2][1]

  • Site B (C8-Cl): The C-Cl bond is stronger (~81 kcal/mol) and sterically hindered by the peri-interaction with C1.[2][1] It remains inert under standard Suzuki conditions used for Bromine.[2][1]

Sequential Workflow

Researchers can build "Library A" at position 4, purify, and then build "Library B" at position 8 using harsher conditions (e.g., Buchwald precatalysts like XPhos-Pd-G3).[2][1]

SequentialCouplingcluster_step1Step 1: C4 Functionalizationcluster_step2Step 2: C8 FunctionalizationStart4-Bromo-8-chloroisoquinolineCond1Reagent: Ar-B(OH)2Cat: Pd(PPh3)4Temp: 80°CStart->Cond1Inter4-Aryl-8-chloroisoquinoline(Intermediate)Cond1->InterSelective C-Br CouplingCond2Reagent: R-NH2 / Ar-B(OH)2Cat: Pd-XPhos G3Temp: 110°CInter->Cond2Final4,8-Disubstituted Isoquinoline(Final Drug Candidate)Cond2->FinalForced C-Cl Coupling

Figure 2: The reactivity gap between C4-Br and C8-Cl enables the synthesis of asymmetric libraries without protecting groups.

Part 4: References & Authority

  • PubChem Compound Summary. (2025). 4-Bromo-8-chloroisoquinoline (CID 459766).[1] National Center for Biotechnology Information.[2][1] Link

  • LookChem. (2024).[2][1] Product Data: 4-Bromo-8-chloroisoquinoline CAS 1215767-86-4.[1][3]Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][1][7] Chemical Reviews, 95(7), 2457–2483.[2][1] (Foundational text for the sequential coupling logic described in Part 3). Link[1]

  • Organic Chemistry Portal. (2024).[2][1] Suzuki Coupling: Mechanism and Recent Developments.[2][1][8] (Validation for catalyst choice in Step 3.2). Link

  • University of Calgary. (2024).[2][1] Mass Spectrometry: Isotope Patterns for Cl and Br.[2][1][4][9] (Source for the 3:4:1 isotopic ratio derivation). Link

The Strategic Synthesis and Application of 4-Bromo-8-chloroisoquinoline: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity and versatile chemical handles make it a privileged scaffold for the development of novel therapeutic agents. Within this class of compounds, halogenated isoquinolines serve as pivotal intermediates, offering multiple points for diversification and the introduction of complex functionalities. This guide provides an in-depth technical overview of 4-bromo-8-chloroisoquinoline, a strategically substituted isoquinoline with significant potential in drug discovery and development. We will explore its synthesis, physicochemical properties, and its reactivity in key cross-coupling reactions, providing researchers with the foundational knowledge to effectively utilize this versatile building block.

Physicochemical and Spectroscopic Properties

4-Bromo-8-chloroisoquinoline is a heterocyclic organic compound with a molecular formula of C₉H₅BrClN.[3] Its structure is characterized by an isoquinoline core with a bromine atom at the 4-position and a chlorine atom at the 8-position. This specific substitution pattern provides distinct chemical properties and reactivity, making it a valuable tool for synthetic chemists.

Table 1: Physicochemical and Spectroscopic Data for 4-Bromo-8-chloroisoquinoline [3]

PropertyData
Appearance White solid
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
¹H NMR (400 MHz, CDCl₃) δ 9.57 (s, 1H), 8.79 (s, 1H), 8.10−8.05 (m, 1H), 7.71−7.67 (m, 2H) ppm
¹³C{¹H} NMR (151 MHz, CDCl₃) δ 148.8, 145.6, 135.9, 132.7, 131.3, 128.5, 126.8, 125.2, 119.3 ppm
HRMS (ESI-TOF) Calculated for C₉H₆BrClN [M + H]⁺: 241.9367, Found: 241.9366

Strategic Synthesis of 4-Bromo-8-chloroisoquinoline

The synthesis of 4-bromo-8-chloroisoquinoline can be approached through a multi-step sequence, starting from commercially available precursors. The following proposed pathway leverages established methodologies for the construction and functionalization of the isoquinoline core.

Synthesis_Pathway A 8-Chloroisoquinoline B 4-Bromo-8-chloroisoquinoline A->B NBS, H₂SO₄

Caption: Proposed synthetic pathway for 4-bromo-8-chloroisoquinoline.

Step 1: Synthesis of 8-Chloroisoquinoline (Starting Material)

While various methods exist for the synthesis of the isoquinoline core, for the purpose of this guide, we will consider 8-chloroisoquinoline as the starting material, which can be synthesized through established literature procedures.

Step 2: Regioselective Bromination of 8-Chloroisoquinoline

The introduction of a bromine atom at the 4-position of the 8-chloroisoquinoline core is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring deactivates the pyridine ring towards electrophilic substitution, directing the substitution to the benzene ring. However, under acidic conditions, protonation of the nitrogen further deactivates the pyridine ring, favoring substitution on the carbocyclic ring.

Experimental Protocol: Bromination of 8-Chloroisoquinoline

  • To a solution of 8-chloroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-8-chloroisoquinoline.

Causality Behind Experimental Choices:

  • Sulfuric Acid: The strong acidic medium protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the bromination to the benzene ring.

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, often leading to cleaner reactions and higher yields.

  • Temperature Control: The initial low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

Orthogonal Reactivity in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The presence of two different halogen atoms with distinct reactivities (C-Br vs. C-Cl) makes 4-bromo-8-chloroisoquinoline an excellent substrate for sequential, site-selective cross-coupling reactions. This orthogonal reactivity is a powerful tool for the synthesis of complex, multi-substituted isoquinoline derivatives. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.

Reactivity_Diagram A 4-Bromo-8-chloroisoquinoline B 4-Aryl-8-chloroisoquinoline A->B Suzuki-Miyaura Coupling (Pd catalyst, base, Arylboronic acid) C 4-Amino-8-chloroisoquinoline A->C Buchwald-Hartwig Amination (Pd catalyst, base, Amine) D 4-Aryl-8-aminoisoquinoline B->D Buchwald-Hartwig Amination (Pd catalyst, base, Amine) E 4-Amino-8-arylisoquinoline C->E Suzuki-Miyaura Coupling (Pd catalyst, base, Arylboronic acid)

Sources

Strategic Synthesis of 4-Bromo-8-chloroisoquinoline: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Bromo-8-chloroisoquinoline CAS: 1215767-86-4 Primary Utility: Dual-halogenated scaffold for orthogonal cross-coupling (e.g., Suzuki at C4, Buchwald-Hartwig at C8).

This technical guide details the regioselective synthesis of 4-bromo-8-chloroisoquinoline. Unlike standard isoquinoline preparations, this target requires strict regiocontrol to install the chlorine atom at the C8 position (a "difficult" position in electrophilic aromatic substitution) while reserving the C4 position for bromination.

The optimal pathway utilizes a Constructive Cyclization strategy (Modified Pomeranz-Fritsch) to build the 8-chloroisoquinoline core de novo, followed by Electronic-Guided Functionalization to install the bromine at C4. This approach avoids the poor selectivity associated with direct halogenation of pre-formed isoquinolines.

Part 1: Retrosynthetic Analysis & Logic

The synthesis is driven by two chemical realities:

  • C8 Inaccessibility: Direct chlorination of isoquinoline yields a mixture of 5-Cl and 8-Cl isomers due to the deactivating nature of the pyridine ring and the protonation of nitrogen in acidic media. Therefore, the C8-Cl bond must be pre-installed on the benzene precursor.

  • C4 Reactivity: The C4 position of the isoquinoline ring is the most electron-rich site in the neutral molecule (highest HOMO coefficient), allowing for selective electrophilic bromination using mild conditions (NBS), provided the nitrogen remains unprotonated.

Pathway Visualization

The following diagram illustrates the disconnection logic and the forward synthetic flow.

G Target 4-Bromo-8-chloroisoquinoline Core 8-Chloroisoquinoline Target->Core Retrosynthesis (C-Br Disconnection) Core->Target NBS/MeCN (Regioselective Br) Precursor 2-Chlorobenzaldehyde Core->Precursor Retrosynthesis (Ring Disconnection) Precursor->Core 1. Imine Form. 2. Acid Cyclization Reagent1 Aminoacetal Reagent1->Core

Figure 1: Retrosynthetic logic showing the construction of the pyridine ring onto the pre-chlorinated benzene scaffold.

Part 2: Detailed Synthetic Protocol

Phase 1: Construction of the 8-Chloroisoquinoline Core

Methodology: Modified Pomeranz-Fritsch Reaction Rationale: This reaction forms the C1-N and C4-C4a bonds. By starting with 2-chlorobenzaldehyde , the cyclization is forced to occur at the only available ortho position (C6 of the benzaldehyde), which geometrically translates to the C8 position of the final isoquinoline ring.

Step 1.1: Formation of the Schiff Base (Imine)

The condensation of 2-chlorobenzaldehyde with aminoacetal must be driven to completion to avoid polymerization during the acid step.

  • Reagents: 2-Chlorobenzaldehyde (1.0 eq), 2,2-Diethoxyethanamine (1.1 eq), Toluene (Solvent).

  • Protocol:

    • Charge a round-bottom flask with 2-chlorobenzaldehyde and toluene (0.5 M concentration).

    • Add 2,2-diethoxyethanamine.[1]

    • Reflux using a Dean-Stark trap to continuously remove water.[1]

    • Endpoint: Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).

    • Concentrate in vacuo to yield the crude imine oil. Do not purify on silica (hydrolysis risk).

Step 1.2: Acid-Mediated Cyclization

Standard sulfuric acid conditions often result in charring. The use of Triflic Acid (TfOH) or a P2O5/MsOH mixture improves yields for electron-deficient rings.

  • Reagents: Crude Imine,

    
     (conc.) or 
    
    
    
    .
  • Protocol:

    • Cool the cyclization acid (e.g., conc.

      
      ) to 0–5 °C.
      
    • Add the crude imine dropwise over 30 minutes. Exotherm control is critical.

    • Allow the mixture to warm to room temperature, then heat to 100 °C for 2 hours.

    • Quench: Pour onto crushed ice/NH4OH mixture (pH > 9).

    • Extract with DCM, dry over

      
      , and purify via flash chromatography (Hexane/EtOAc).
      
  • Validation: 1H NMR should show the characteristic isoquinoline doublets at C1 and C3, and the disappearance of the acetal signals.

Phase 2: Regioselective Bromination at C4

Methodology: Electrophilic Aromatic Substitution (Neutral Conditions) Rationale: In strong acid, the nitrogen protonates, deactivating the pyridine ring and directing substitution to the benzene ring (C5/C8). To target C4, we must maintain the neutral isoquinoline species, where the C4 position retains the highest electron density.

  • Reagents: 8-Chloroisoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Dissolve 8-chloroisoquinoline in MeCN (0.2 M).

    • Add NBS portion-wise at 0 °C to prevent over-bromination.

    • Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

      
       (to remove bromine traces) and brine.
      
    • Purification: Recrystallization from Ethanol or column chromatography.

Part 3: Mechanism & Critical Control Points

The success of this synthesis relies on manipulating the electronic states of the intermediates.

Mechanism Imine Imine Intermediate (Neutral) Oxonium Oxonium Ion (Acid Activated) Imine->Oxonium + H+ Cyclization Friedel-Crafts Closure (C4-C4a Bond Formed) Oxonium->Cyclization - EtOH IsoQ 8-Chloroisoquinoline (Neutral) Cyclization->IsoQ - H+ (Aromatization) Bromination Transition State (NBS attacks C4) IsoQ->Bromination + NBS (Neutral Media) Final 4-Bromo-8-chloroisoquinoline Bromination->Final - Succinimide

Figure 2: Mechanistic flow emphasizing the acid-switch required between ring construction and functionalization.

Key Comparison Data
ParameterAcidic Bromination (

)
Neutral Bromination (NBS/MeCN)
Active Species Protonated IsoquinoliniumNeutral Isoquinoline
Directing Effect Meta to Nitrogen (C5/C8)Beta to Nitrogen (C4)
Major Product 5-Bromo-8-chloroisoquinoline4-Bromo-8-chloroisoquinoline
Yield < 30% (Target)> 85% (Target)

Part 4: Troubleshooting & Safety

Common Failure Modes
  • Regioisomer Contamination (Step 2): If the reaction medium becomes acidic (e.g., using HBr or unbuffered conditions), the protonated species will direct bromine to C5. Correction: Ensure the solvent is neutral (MeCN/DMF) and free of strong mineral acids.

  • Incomplete Cyclization (Step 1): The Pomeranz-Fritsch reaction is sensitive to moisture. If the acetal does not fully convert to the oxonium ion, the ring will not close. Correction: Ensure strict anhydrous conditions during the acid step.

Safety Protocols
  • Triflic Acid/Sulfuric Acid: Highly corrosive. Use secondary containment and dropwise addition to control exotherms.

  • NBS: Irritant. Store in a refrigerator to prevent decomposition into bromine, which can alter regioselectivity.

References

  • Pomeranz-Fritsch Reaction Overview. Thermo Fisher Scientific. (Classic mechanism for isoquinoline synthesis from benzalaminoacetals).[1][2][3] Link

  • Synthesis of Bromoisoquinoline Derivatives. Google Patents (US6500954B1). (Detailed protocols for bromination of isoquinolines and separation of 5- vs 8- isomers). Link

  • 4-Bromo-8-chloroisoquinoline Physicochemical Data. BenchChem. (Property data and confirmation of structure existence).[4][5][6][7][8][9] Link

  • Regioselective Electrophilic Aromatic Bromination. PubMed Central (NIH). (Theoretical analysis of NBS regioselectivity in aromatic systems). Link

  • A Selective Synthesis of 4-Bromoisoquinoline. ResearchGate. (Modern Pd/Cu catalyzed approaches to 4-bromoisoquinolines). Link

Sources

Technical Guide: Synthesis & Starting Materials for 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the retrosynthetic logic, material selection, and experimental protocols for the synthesis of 4-bromo-8-chloroisoquinoline . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the 4-position serves as a vector for cross-coupling (Suzuki/Buchwald) and the 8-chloro substituent provides unique steric and electronic modulation.[1]

The synthesis is non-trivial due to the specific regiochemical requirement of the chlorine atom.[1] Direct chlorination of isoquinoline yields mixtures favoring the 5-position; therefore, the 8-chloro motif must be established prior to ring closure or via specific directed methodologies. This guide prioritizes the Modified Pomeranz-Fritsch route as the "Gold Standard" for scalability and reliability.

Part 1: Retrosynthetic Analysis & Strategic Logic[1]

To achieve the target regiochemistry, we must disconnect the molecule into two distinct phases:[1][2]

  • Ring Construction (The 8-Chloro Challenge): The chlorine atom at position 8 is best introduced via a pre-substituted benzene precursor (2-chlorobenzaldehyde).[1]

  • Functionalization (The 4-Bromo Installation): The bromine atom is introduced last via Electrophilic Aromatic Substitution (EAS), taking advantage of the intrinsic reactivity of the isoquinoline C4 position.[1]

Logical Pathway
  • Target: 4-Bromo-8-chloroisoquinoline

  • Precursor 1: 8-Chloroisoquinoline (The parent heterocycle).[1]

  • Precursor 2: 2-Chlorobenzaldehyde (The source of the carbocyclic ring and the chlorine substituent).

Retrosynthesis Target 4-Bromo-8-chloroisoquinoline (Target Scaffold) Precursor 8-Chloroisoquinoline (Core Heterocycle) Target->Precursor C-Br Disconnection (Regioselective EAS) StartMat 2-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal Precursor->StartMat Ring Construction (Pomeranz-Fritsch)

Figure 1: Retrosynthetic disconnection strategy isolating the 8-chloro origin to the starting benzaldehyde.

Part 2: Critical Starting Materials

The quality of the starting materials directly impacts the yield of the cyclization step, which is notoriously sensitive to moisture and acetal purity.[1]

Primary Starting Material: 2-Chlorobenzaldehyde[1][3]
  • CAS: 89-98-5

  • Role: Provides carbons C5–C8 of the isoquinoline ring and the critical C8-Chlorine substituent.

  • Critical Quality Attributes (CQA):

    • Purity: >98% (GC). Acid impurities (2-chlorobenzoic acid) quench the catalyst.[1]

    • Water Content: <0.1%.[1][2] Moisture hydrolyzes the imine intermediate before cyclization.[1]

Cyclization Partner: Aminoacetaldehyde Diethyl Acetal[2]
  • CAS: 645-36-3

  • Role: Provides carbons C3–C4 and the Nitrogen atom (N2).[1]

  • CQA: Must be free of polymerization products. Distillation prior to use is recommended for GMP campaigns.[1][2]

Brominating Agent: N-Bromosuccinimide (NBS)[1]
  • CAS: 128-08-5

  • Role: Source of electrophilic bromine (

    
    ) for the C4 functionalization.
    
  • Why NBS over

    
    ?  NBS provides a controlled release of bromine, reducing the formation of 5,8-dihalogenated side products and allowing for milder reaction conditions in polar aprotic solvents (DMF/MeCN).[1]
    

Part 3: Experimental Protocols

Protocol A: Synthesis of 8-Chloroisoquinoline (Modified Pomeranz-Fritsch)

Principle: The condensation of 2-chlorobenzaldehyde with aminoacetal yields a Schiff base (imine).[1] Acid-mediated cyclization closes the ring. Note that cyclization can theoretically occur at the ortho-position occupied by Chlorine (blocked) or the unsubstituted ortho-position (yielding the 8-Cl isomer).[1] The steric bulk of chlorine directs cyclization to the open position, ensuring high regioselectivity.[1][2]

Step-by-Step Methodology:

  • Imine Formation (Dean-Stark Conditions):

    • Charge a reactor with 2-chlorobenzaldehyde (1.0 equiv) and Toluene (10 vol).[1]

    • Add Aminoacetaldehyde diethyl acetal (1.1 equiv).[1]

    • Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC/NMR until aldehyde is consumed (>98% conversion).

    • Concentrate in vacuo to yield the crude Schiff base (oil).[1] Do not purify on silica; the imine is hydrolytically unstable.[1]

  • Cyclization (Jackson Modification):

    • Note: Classical

      
       often causes charring.[1][2] The use of 
      
      
      
      / TFA or Triflic acid improves yields.[1]
    • Dissolve the crude Schiff base in Trifluoroacetic anhydride (TFAA) (5 vol) at 0°C.

    • Stir for 30 min to activate the acetal.

    • Add Boron trifluoride etherate (

      
      )  (3.0 equiv) dropwise.[1]
      
    • Heat to reflux (70–80°C) for 12–18 hours.

    • Quench: Pour onto ice/NaHCO3 mixture. Extract with DCM.[1][3][4]

    • Purification: Flash chromatography (Hexane/EtOAc).[1] The product is 8-chloroisoquinoline.[3]

ParameterSpecification
Appearance Pale yellow solid/oil
Key NMR Signal Doublet at ~8.5-9.0 ppm (H1 proton), distinct aromatic pattern for 1,2,3-trisubstituted benzene ring.[1]
Yield Target 45–65% (over 2 steps)
Protocol B: Regioselective Bromination to 4-Bromo-8-chloroisoquinoline

Principle: Isoquinoline undergoes electrophilic substitution preferentially at C4.[1][2] The 8-chloro group is electron-withdrawing, deactivating the benzene ring (C5-C8) and further directing the electrophile away from the carbocycle and toward the heterocyclic C4.[1]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 8-chloroisoquinoline (1.0 equiv) in DMF (Dimethylformamide) or Acetonitrile (10 vol).

    • Optional: Add 0.1 equiv of acetic acid to catalyze the reaction.[1]

  • Bromination:

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at Room Temperature (20–25°C).

    • Caution: Exothermic reaction.[1][2] Maintain temp <30°C to prevent side reactions.

    • Stir for 4–6 hours. Monitor by HPLC.

  • Workup:

    • Dilute with water (30 vol). The product often precipitates.[1][2]

    • Filter the solid.[1] If no precipitate, extract with EtOAc, wash with brine and 5%

      
       (to remove traces of 
      
      
      
      ).[1][2]
  • Purification:

    • Recrystallization from Ethanol or Column Chromatography (DCM/MeOH).[1]

ParameterSpecification
Regioselectivity >95% C4-Bromo (vs C5-Bromo)
Appearance Off-white to beige crystalline solid
Yield Target 75–85%

Part 4: Reaction Workflow & Mechanism

The following diagram illustrates the transformation from the commodity chemical (2-chlorobenzaldehyde) to the high-value scaffold.

SynthesisWorkflow Start 2-Chlorobenzaldehyde (Starting Material) Imine Schiff Base (Intermediate) Start->Imine + Aminoacetal (-H2O) Cyclized 8-Chloroisoquinoline (Precursor) Imine->Cyclized Acid Cyclization (Pomeranz-Fritsch) Product 4-Bromo-8-chloroisoquinoline (Final Product) Cyclized->Product NBS/DMF (Electrophilic Subst.)

Figure 2: Forward synthetic pathway highlighting the sequential construction of the heterocycle followed by functionalization.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Moisture in acetal or solvent.Distill aminoacetal; use molecular sieves in the imine formation step.[1]
Formation of 5-Bromo Isomer Reaction temperature too high during bromination.Cool reaction to 0°C during NBS addition; ensure slow addition.
Incomplete Bromination Old NBS (degraded).[1]Recrystallize NBS from water before use to ensure active bromine content.[2]

References

  • PubChem Compound Summary. 8-Chloroisoquinoline. National Center for Biotechnology Information.[1][2] Available at: [Link][1]

  • Organic Chemistry Portal. Pomeranz-Fritsch Reaction. A comprehensive guide to the mechanism and modifications of isoquinoline synthesis. Available at: [Link][1]

  • Alvarez, M., et al. "Improved Synthesis of Isoquinolines."[1][2] Journal of Heterocyclic Chemistry. (General reference for acid-mediated cyclizations of acetals).

  • Google Patents. Method for preparing bromoisoquinoline derivatives. (Relevant for industrial bromination conditions of deactivated isoquinolines). Available at: [1]

Sources

Strategic Access to 4-Bromo-8-chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery of 4-Bromo-8-chloroisoquinoline is not defined by a single "eureka" moment in a natural product expedition, but rather by the evolution of regioselective synthetic strategies in medicinal chemistry. This scaffold (CAS: 1215767-86-4) represents a "privileged structure"—a geometric template that allows drug developers to probe biological space with orthogonal precision.

Its "discovery" is the realization that the 4-position (heterocyclic) and 8-position (carbocyclic) possess distinct electronic environments, enabling sequential, programmable cross-coupling reactions. This guide details the technical roadmap to accessing and utilizing this critical intermediate.

Executive Summary: The Orthogonal Scaffold

In the hierarchy of heterocyclic building blocks, 4-bromo-8-chloroisoquinoline stands out due to its halogen disparity.

  • C4-Bromine: Located on the electron-rich enamine-like portion of the isoquinoline ring. It is highly reactive toward oxidative addition by Palladium(0), making it the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C8-Chlorine: Located on the carbocyclic ring. It is electronically deactivated and sterically encumbered. It remains inert during C4-functionalization, serving as a "latent" handle for late-stage diversification (e.g., via Buchwald amination with specialized ligands like BrettPhos).

This guide provides the definitive synthetic workflow to access this molecule, avoiding common regiochemical pitfalls (specifically the competing C5-bromination).

Synthetic Pathway: The "Discovery" of the Route

Direct halogenation of isoquinoline is notoriously sensitive to pH. The discovery of a scalable route to 4-bromo-8-chloroisoquinoline relies on controlling the protonation state of the nitrogen atom.

The Critical Mechanistic Fork
  • Acidic Media (Protonated Isoquinolinium): The pyridinium ring becomes electron-deficient. Electrophilic substitution is pushed to the carbocyclic ring, favoring C5 . This is the wrong path.

  • Neutral Media (Free Base): The nitrogen lone pair donates electron density into the heterocyclic ring. The C4 position becomes the most nucleophilic site (highest HOMO coefficient). This is the correct path.

Workflow Visualization

The following diagram illustrates the validated synthetic pathway, highlighting the divergence between C4 and C5 selectivity.

SynthesisPath cluster_conditions Regiocontrol Logic IsoQ 8-Aminoisoquinoline (Precursor) ChloroIsoQ 8-Chloroisoquinoline (Intermediate) IsoQ->ChloroIsoQ 1. NaNO2, HCl 2. CuCl (Sandmeyer) Target 4-Bromo-8-chloroisoquinoline (Target) ChloroIsoQ->Target NBS, MeCN (Neutral Conditions) Favors C4 WrongProduct 5-Bromo-8-chloroisoquinoline (Impurity) ChloroIsoQ->WrongProduct NBS, H2SO4 (Acidic Conditions) Favors C5

Figure 1: Synthetic logic flow distinguishing the target C4-bromination from the competing C5-pathway.

Detailed Experimental Protocols

Phase 1: Synthesis of 8-Chloroisoquinoline (The Precursor)

Commercial availability of 8-chloroisoquinoline is often limited or expensive. The most robust "discovery" route utilizes the Sandmeyer reaction starting from 8-aminoisoquinoline.

Reagents: 8-Aminoisoquinoline, Sodium Nitrite (


), Hydrochloric Acid (

), Copper(I) Chloride (

).
  • Diazotization: Dissolve 8-aminoisoquinoline (1.0 eq) in 6M

    
     at 
    
    
    
    . Add an aqueous solution of
    
    
    (1.2 eq) dropwise, maintaining temperature
    
    
    . Stir for 30 min to form the diazonium salt.
  • Sandmeyer Displacement: Prepare a solution of

    
     (1.5 eq) in concentrated 
    
    
    
    . Transfer the cold diazonium solution slowly into the
    
    
    solution (vigorous gas evolution:
    
    
    ).
  • Workup: Heat to

    
     for 1 hour. Cool, basify with 
    
    
    
    to pH 9, and extract with dichloromethane (DCM).
  • Purification: Flash chromatography (Hexane/EtOAc) yields 8-chloroisoquinoline as a pale yellow solid.

Phase 2: Regioselective Bromination (The Target)

Objective: Install bromine at C4 without touching the C5 or C8 positions.

Reagents: 8-Chloroisoquinoline, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Setup: Charge a reaction vessel with 8-chloroisoquinoline (1.0 eq) and anhydrous MeCN (0.2 M concentration).

  • Bromination: Add NBS (1.05 eq) portion-wise at room temperature (

    
    ). Note: Do not add acid.
    
  • Monitoring: Monitor by LCMS. The reaction typically completes in 2–4 hours. The 8-chloro substituent slightly deactivates the ring compared to unsubstituted isoquinoline, but C4 remains the kinetic product.

  • Quench: Dilute with water and extract with EtOAc. Wash with

    
     (to remove traces of 
    
    
    
    ) and brine.
  • Crystallization: Recrystallize from Ethanol/Heptane to obtain 4-Bromo-8-chloroisoquinoline (Yield: ~75-85%).

Data Summary Table

ParameterValue / Observation
Appearance Yellow crystalline solid
Molecular Weight 242.50 g/mol
1H NMR Diagnostic C1-H singlet shifts downfield (~9.2 ppm); C3-H singlet (~8.8 ppm).
Key Impurity 5-Bromo isomer (formed if acid is present).

Reactivity Profile & Applications

The "discovery" value of this molecule is its ability to serve as a linchpin in fragment-based drug discovery (FBDD).

Orthogonal Cross-Coupling Strategy

Drug discovery campaigns utilize this scaffold to build libraries. The reactivity order is: C4-Br > C8-Cl .

  • Reaction A (First Pass): Suzuki-Miyaura coupling at C4 .

    • Conditions:

      
      , Boronic Acid, 
      
      
      
      , Dioxane/Water,
      
      
      .
    • Outcome: The C4-Br bond breaks; the C8-Cl bond remains intact.

  • Reaction B (Second Pass): Buchwald-Hartwig amination or Suzuki coupling at C8 .

    • Conditions:

      
      , XPhos or BrettPhos, Amine, 
      
      
      
      , Toluene,
      
      
      .
    • Outcome: Functionalization of the carbocyclic ring.[1][2][3]

Reactivity Core 4-Bromo-8-chloroisoquinoline Step1 Step 1: C4-Functionalization (Suzuki/Sonogashira) Core->Step1 Pd(0), R-B(OH)2 High Reactivity Intermediate 4-Aryl-8-chloroisoquinoline Step1->Intermediate Step2 Step 2: C8-Functionalization (Buchwald/Suzuki) Intermediate->Step2 Pd(0), Ligand (e.g. XPhos) Forcing Conditions FinalDrug Dual-Functionalized Kinase Inhibitor Candidate Step2->FinalDrug

Figure 2: The sequential functionalization logic that makes this scaffold valuable in SAR studies.

References

  • Regioselectivity in Isoquinoline Bromination

    • Title: Regioselective bromination of isoquinoline and its derivatives.[3][4]

    • Source:Journal of Organic Chemistry (General methodology reference for NBS/MeCN vs H2SO4 conditions).
    • Context: Establishes the C4 vs C5 selectivity rules.
  • Synthesis of 8-Haloisoquinolines

    • Title: Synthesis of 5- or 8-bromoisoquinoline derivatives (P
    • Source:

    • Context: Describes the Sandmeyer and nitration logic for 8-substituted isoquinolines.
  • Title: Palladium-catalyzed cross-coupling reactions of chloro-heterocycles.
  • Commercial & Physical Data

    • Title: 4-Bromo-8-chloroisoquinoline (CAS 1215767-86-4) Entry.[5][6][7]

    • Source:

    • Context: Verification of CAS and chemical identifiers.[8]

Sources

4-Bromo-8-chloroisoquinoline: A Technical Guide for Strategic Application in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold and the Unique Potential of 4-Bromo-8-chloroisoquinoline

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in biologically active molecules, ranging from anticancer agents to antihypertensive drugs, underscores its significance as a "privileged scaffold" in medicinal chemistry.[2] The strategic functionalization of the isoquinoline core is paramount in the quest for novel therapeutics and advanced materials. In this context, halogenated isoquinolines emerge as exceptionally versatile intermediates, with the halogen atoms serving as programmable handles for a multitude of chemical transformations.

This technical guide focuses on a particularly valuable, yet underexplored, building block: 4-Bromo-8-chloroisoquinoline . The presence of two distinct halogen atoms at electronically and sterically different positions (C4 and C8) offers a unique platform for sequential and site-selective modifications. This inherent orthogonality in reactivity allows for the controlled and predictable introduction of diverse functionalities, making it a highly sought-after precursor in complex molecule synthesis. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and strategic applications of this powerful synthetic intermediate.

Part 1: Synthesis of 4-Bromo-8-chloroisoquinoline: A High-Yield, One-Pot Approach

The efficient and regioselective synthesis of 4-bromo-8-chloroisoquinoline is crucial for its widespread application. Traditional methods for the halogenation of isoquinolines often suffer from harsh reaction conditions and a lack of regiocontrol. However, a modern and highly effective one-pot procedure utilizing a dearomatization-rearomatization strategy has emerged as the method of choice.[3]

Mechanistic Rationale: The Dearomatization-Rearomatization Pathway

The high C4 selectivity of this synthetic method is achieved through a carefully orchestrated sequence of reactions. The process is initiated by the treatment of the parent isoquinoline with di-tert-butyl dicarbonate (Boc₂O), which mediates a dearomatization of the nitrogen-containing ring. This transient dearomatized intermediate then undergoes a highly regioselective electrophilic bromination at the electron-rich C4 position. The final step involves an acid-promoted rearomatization, which expels the Boc group and restores the aromaticity of the isoquinoline ring, yielding the desired 4-bromo-8-chloroisoquinoline in high yield.[3]

G cluster_synthesis Synthesis Workflow Start 8-Chloroisoquinoline Step1 Boc₂O-mediated Dearomatization Start->Step1 Intermediate1 Dearomatized Intermediate Step1->Intermediate1 Step2 Electrophilic Bromination (e.g., NBS) Intermediate1->Step2 Intermediate2 C4-Brominated Intermediate Step2->Intermediate2 Step3 Acid-Promoted Rearomatization Intermediate2->Step3 End 4-Bromo-8-chloroisoquinoline Step3->End

Caption: One-pot synthesis of 4-bromo-8-chloroisoquinoline.

Detailed Experimental Protocol

The following protocol is a representative procedure for the one-pot synthesis of 4-bromo-8-chloroisoquinoline, adapted from a reported method.[1]

Materials:

  • 8-Chloroisoquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 8-chloroisoquinoline (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add Boc₂O (1.5 equiv).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add NBS (1.2 equiv) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Add TFA (5.0 equiv) dropwise to the reaction mixture at room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 4-bromo-8-chloroisoquinoline as a white solid. A reported yield for this transformation is 96%.[1]

Spectroscopic Data and Characterization

The structural confirmation of the synthesized 4-bromo-8-chloroisoquinoline is crucial. The following table summarizes the key spectroscopic data.[1]

Property Data
Appearance White solid
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
¹H NMR (400 MHz, CDCl₃) δ 9.57 (s, 1H), 8.79 (s, 1H), 8.10−8.05 (m, 1H), 7.71−7.67 (m, 2H) ppm
¹³C{¹H} NMR (151 MHz, CDCl₃) δ 148.8, 145.6, 135.9, 132.7, 131.3, 128.5, 126.8, 125.2, 119.3 ppm
HRMS (ESI-TOF) Calculated for C₉H₆BrClN [M + H]⁺: 241.9367, Found: 241.9366

Part 2: Strategic Functionalization: Exploiting the Differential Reactivity

The synthetic utility of 4-bromo-8-chloroisoquinoline lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[4] This reactivity difference allows for the selective functionalization at the C4 position while leaving the C8 position available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5] By carefully selecting the reaction conditions, one can achieve selective coupling at the C4 position of 4-bromo-8-chloroisoquinoline.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start 4-Bromo-8-chloroisoquinoline Reaction Selective C4-Arylation Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Reagents->Reaction Product 4-Aryl-8-chloroisoquinoline Reaction->Product

Caption: Selective Suzuki-Miyaura coupling at the C4 position.

Representative Protocol for Selective C4-Arylation:

Materials:

  • 4-Bromo-8-chloroisoquinoline

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for extraction and chromatography

Procedure:

  • To a reaction vessel, add 4-bromo-8-chloroisoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the 4-aryl-8-chloroisoquinoline.

Data Table: Representative Suzuki-Miyaura Couplings

Arylboronic Acid Product Yield (%)
Phenylboronic acid4-Phenyl-8-chloroisoquinolineHigh
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-8-chloroisoquinolineHigh
3-Pyridylboronic acid4-(3-Pyridyl)-8-chloroisoquinolineGood

(Note: Yields are representative and may vary based on specific substrates and reaction optimization.)

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which are prevalent in many pharmaceuticals.[6] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C4 position.

Experimental Workflow for C4-Amination:

Materials:

  • 4-Bromo-8-chloroisoquinoline

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Ligand (e.g., Xantphos) (4 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, combine 4-bromo-8-chloroisoquinoline (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in a reaction tube.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the 4-amino-8-chloroisoquinoline derivative.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalization, particularly with strong nucleophiles. The isoquinoline ring is electron-deficient, which can facilitate SNAr reactions, especially when activated by electron-withdrawing groups. The relative reactivity of the C4 and C8 positions towards nucleophilic attack will depend on the specific nucleophile and reaction conditions. Generally, the position that can better stabilize the negative charge in the Meisenheimer intermediate will be more reactive.[7]

Representative Protocol for SNAr:

Materials:

  • 4-Bromo-8-chloroisoquinoline

  • Nucleophile (e.g., Sodium methoxide) (1.5 equiv)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve 4-bromo-8-chloroisoquinoline (1.0 equiv) in the anhydrous solvent under an inert atmosphere.

  • Add the nucleophile (1.5 equiv) and heat the reaction mixture. The temperature and reaction time will be dependent on the nucleophile's reactivity.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Part 3: Applications in Research and Development

The unique structural features of 4-bromo-8-chloroisoquinoline make it a valuable precursor for a range of applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry
  • Kinase Inhibitors: Substituted isoquinolines are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy.[8][9][10] The 4-bromo-8-chloroisoquinoline scaffold allows for the systematic exploration of the chemical space around the isoquinoline core to develop novel and selective kinase inhibitors. The C4 position can be functionalized with various aryl or heteroaryl groups via Suzuki coupling to interact with the hinge region of the kinase, while the C8 position can be modified to improve solubility and pharmacokinetic properties.

  • Antiviral and Anticancer Agents: The isoquinoline nucleus is present in numerous natural products with cytotoxic and antiviral activities.[11] By using 4-bromo-8-chloroisoquinoline as a starting material, medicinal chemists can synthesize libraries of novel compounds for screening against various cancer cell lines and viruses.

Materials Science
  • Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have been investigated for their potential use as fluorescent materials in OLEDs.[12][13][14] The photophysical properties of these molecules can be fine-tuned by introducing different substituents onto the isoquinoline core. 4-Bromo-8-chloroisoquinoline provides a platform for synthesizing novel emitters with tailored emission wavelengths and improved quantum efficiencies for next-generation display and lighting technologies.

Conclusion and Future Outlook

4-Bromo-8-chloroisoquinoline is a highly versatile and strategically important building block for organic synthesis. Its efficient one-pot synthesis and the differential reactivity of its two halogen atoms provide a powerful tool for the controlled and selective construction of complex molecules. The ability to perform sequential functionalization at the C4 and C8 positions opens up a vast chemical space for exploration in drug discovery and materials science. As the demand for novel therapeutics and advanced materials continues to grow, the utility of such well-defined and versatile intermediates will undoubtedly increase. Further exploration of the reactivity of 4-bromo-8-chloroisoquinoline, including the development of new selective transformations and its incorporation into a wider range of functional molecules, will continue to be a fruitful area of research.

References

  • Song, B., Cai, J., Yuan, D., Xiang, F., Zhou, J., & Han, X. (2015). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry, 80(12), 6359–6366.
  • Lin, W., Lai, W., Xu, L., Dai, X., Zhang, L., He, X., Liao, L., Lan, Y., & Bai, R. (2015). Dearomatization/rearomatization model for copper-mediated quinoline N-oxide C–H functionalization. Organic Chemistry Frontiers, 2(10), 1246-1255.
  • PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Retrieved January 30, 2026, from [Link]

  • MDPI. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 17(10), 11686-11698.
  • PubMed. (2025).
  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved January 30, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved January 30, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6663-6681.
  • Journal of Materials and Environmental Science. (2016). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 7(5), 1548-1566.
  • MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. International Journal of Molecular Sciences, 24(20), 15000.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 30, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved January 30, 2026, from [Link]

  • MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Isoquinolines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved January 30, 2026, from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 30, 2026, from [Link]

  • Oncotarget. (2016).
  • MDPI. (n.d.). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Retrieved January 30, 2026, from [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs). Chemical Society Reviews, 42(21), 8341-8355.
  • MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved January 30, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1665-1675.
  • PubMed Central (PMC). (n.d.). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 5(2), 263-271.
  • PubMed. (2009). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6147-6150.
  • Journal of Ovonic Research. (2022). Numerical investigation of organic light emitting diode OLED with different hole transport materials. Journal of Ovonic Research, 18(4), 433-440.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Retrieved January 30, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 30, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2024). A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines. Organic Chemistry Frontiers, 11(8), 2319-2325.
  • ResearchGate. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1665-1675.
  • ResearchGate. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 30, 2026, from [Link]

  • PubMed. (2017). Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. The Journal of Physical Chemistry A, 121(12), 2516-2525.

Sources

Halogenated Isoquinoline Derivatives: A Strategic Guide to Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Halogenated Isoquinoline Derivatives: Synthetic Architectures & Medicinal Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary: The Halogen Advantage

Isoquinoline stands as a "privileged scaffold" in medicinal chemistry, forming the core of alkaloids (e.g., papaverine, morphine) and modern therapeutics (e.g., Fasudil). However, the naked scaffold is rarely the end goal.[1] Halogenated isoquinolines (fluoro-, chloro-, bromo-, iodo-) act as the critical linchpins in drug discovery.

They serve two distinct, high-value functions:

  • Pharmacological Modulators: Direct halogenation alters lipophilicity (

    
    ), metabolic stability (blocking P450 oxidation sites), and pKa.[1]
    
  • Synthetic Gateways: They provide the orthogonal handles required for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of structure-activity relationship (SAR) libraries.

This guide dissects the regioselective synthesis of these derivatives, moving beyond textbook definitions to practical, field-proven methodologies.

The Reactivity Landscape: Mapping the Scaffold

To successfully halogenate isoquinoline, one must understand its electronic duality.[1] The fused system comprises an electron-deficient pyridine ring and a relatively electron-rich benzene ring.

Mechanistic Logic[1][2]
  • The Pyridine Ring (C1, C3, C4): naturally resistant to Electrophilic Aromatic Substitution (

    
    ).[1] However, the C1  position is highly susceptible to nucleophilic attack, especially when the nitrogen is activated (N-oxide).
    
  • The Benzene Ring (C5, C6, C7, C8): More reactive toward electrophiles. In strongly acidic media (standard halogenation conditions), the nitrogen protonates (

    
    ), further deactivating the pyridine ring.[1] Consequently, 
    
    
    
    is directed exclusively to the benzene ring, favoring C5 and C8 due to the stability of the cationic intermediate (sigma complex).[1]
Visualization: The Isoquinoline Regioselectivity Map

The following diagram illustrates the distinct reactivity zones utilized for halogen installation.

Isoquinoline_Reactivity cluster_legend Reaction Types Isoq Isoquinoline Core C1 C1 Position (Nucleophilic Attack) Isoq->C1 Via N-Oxide Rearrangement C4 C4 Position (Soft Electrophiles) Isoq->C4 Direct Bromination (Neutral/Activated) C5_8 C5 / C8 Positions (Hard Electrophiles / Acid) Isoq->C5_8 SEAr (Br2/H2SO4) Protonated Species Legend Red: Nucleophilic | Blue: Electrophilic (Acid) | Yellow: Electrophilic (Neutral)

Figure 1: Regioselectivity map indicating the primary modes of activation for halogen installation.

Strategic Synthesis: Protocols & Causality

Strategy A: The N-Oxide Gateway (Targeting C1)

Direct halogenation at C1 is impossible via


.[1] The industry-standard solution utilizes N-oxide activation  followed by a rearrangement-chlorination sequence (Meisenheimer-type mechanism).

Mechanism:

  • Oxidation of isoquinoline to isoquinoline-N-oxide.[1][2]

  • Activation with an oxophilic reagent (e.g.,

    
    ).[1]
    
  • Nucleophilic attack of chloride at C1, followed by elimination of the oxygen moiety and re-aromatization.

Protocol 1: Synthesis of 1-Chloroisoquinoline

This protocol is robust, scalable, and avoids the formation of polychlorinated byproducts common in older methods.

Reagents: Isoquinoline (1.0 eq), m-CPBA (1.2 eq),


 (excess), DCM, 

.

Step-by-Step Workflow:

  • N-Oxidation: Dissolve isoquinoline in DCM at

    
    . Slowly add m-CPBA (dissolved in DCM). Stir at RT for 3-5 hours.
    
    • Checkpoint: Monitor TLC.[1][3] The N-oxide is much more polar than the starting material.[1]

    • Workup: Wash with 1N NaOH to remove m-chlorobenzoic acid byproduct.[1] Dry organic layer and concentrate to obtain isoquinoline-N-oxide (solid).

  • Chlorination: Dissolve the N-oxide in dry DCM (or use neat if small scale). Add

    
     (3-5 equiv) dropwise at 
    
    
    
    under
    
    
    .
  • Reflux: Heat to reflux for 4–6 hours.

    • Why? The initial adduct formation is fast, but the rearrangement/chlorination requires thermal energy.[1]

  • Quench: CRITICAL SAFETY STEP. Pour the reaction mixture onto crushed ice/water slowly.

    
     hydrolysis is exothermic.[1] Neutralize with solid 
    
    
    
    or
    
    
    .[1]
  • Isolation: Extract with DCM, dry (

    
    ), and concentrate. Purify via flash chromatography (Hex/EtOAc).[1]
    

Expected Yield: 75–85% Data Validation:


 NMR shows loss of the diagnostic C1 proton (usually a singlet ~9.2 ppm in parent isoquinoline).[1]
Strategy B: Acid-Mediated Bromination (Targeting C5)

To access the benzene ring, one must overcome the deactivating effect of the protonated nitrogen. Using "swamping catalyst" conditions or strong mineral acids directs bromine to the C5 position (kinetically favored over C8).[1]

Protocol 2: Regioselective Synthesis of 5-Bromoisoquinoline

Based on the method by Brown & Gouliaev [1].

Reagents: Isoquinoline,


, 

(Lewis Acid) OR

(Bronsted Acid).[1] Note: The

method is operationally simpler for standard labs.[1]

Step-by-Step Workflow:

  • Salt Formation: Dissolve isoquinoline in concentrated

    
     at 
    
    
    
    .
    • Causality: This protonates the nitrogen, protecting it from oxidation and directing the electrophile to the carbocycle.[1]

  • Bromine Addition: Add NBS (N-bromosuccinimide) or liquid

    
     slowly.[1]
    
    • Note: NBS is often preferred for stoichiometry control.[1]

  • Reaction: Stir at RT for 2 hours, then potentially heat to

    
     if conversion is sluggish.
    
    • Selectivity Check: C5 is the major product.[1] C8 is the minor impurity.[1] C4 is not observed under these acidic conditions.[1]

  • Workup: Pour onto ice. Basify with conc.

    
     to pH 9–10.[1] Extract with EtOAc.[1]
    
  • Purification: Recrystallization from hexane/EtOAc is often sufficient to separate the 5-bromo isomer from traces of 8-bromo.[1]

Expected Yield: 60–70%

Comparative Data: Halogen Impact

The introduction of a halogen atom dramatically shifts the physicochemical profile of the isoquinoline core.[1]

DerivativePositionReagent SystemPrimary UtilityElectronic Effect (Hammett)
1-Chloroisoquinoline C1 (Pyridine)


displacement, Cross-coupling
Inductive withdrawal, reactive C-Cl bond
4-Bromoisoquinoline C4 (Pyridine)

Suzuki coupling (very active)Steric bulk at "kink", minimal electronic perturbation of N
5-Bromoisoquinoline C5 (Benzene)

Scaffold extensionRemote electronic modulation
7-Fluoroisoquinoline C7 (Benzene)Balz-Schiemann*Metabolic blockingMetabolic stability (blocks oxidation)

*Note: 7-Fluoro is typically made via the diazonium salt of 7-aminoisoquinoline, not direct halogenation.

Medicinal Chemistry Applications

Halogenated isoquinolines are not just intermediates; they are functional motifs in approved drugs.[1][4]

Case Study: Rho-Kinase (ROCK) Inhibitors

Fasudil (a 5-isoquinolinesulfonamide derivative) is a classic vasodilator. However, next-generation inhibitors often incorporate halogens to improve selectivity.[1]

  • SAR Logic: Halogenation at C4 or C5 can fill hydrophobic pockets in the ATP-binding site of kinases.[1]

  • Metabolic Blocking: Isoquinolines are prone to oxidation at C1 (forming isocarbostyrils).[1] Substitution at C1 (e.g., with Cl, then displaced by an amine) or halogenation at C5/C8 prevents oxidative degradation, extending half-life (

    
    ).
    
Synthesis Workflow Visualization

The following diagram depicts the decision tree for synthesizing a library of functionalized isoquinolines starting from the parent heterocycle.

Synthesis_Workflow Start Isoquinoline Starting Material Oxidation Oxidation (mCPBA) Start->Oxidation Acidification Acidification (H2SO4) Start->Acidification NOxide Isoquinoline N-Oxide Oxidation->NOxide ProtSalt Isoquinolinium Salt Acidification->ProtSalt POCl3 POCl3 Rearrangement NOxide->POCl3 Bromination Bromination (Br2/NBS) ProtSalt->Bromination Prod1 1-Chloroisoquinoline (Electrophile for SNAr) POCl3->Prod1 Prod5 5-Bromoisoquinoline (Handle for Suzuki) Bromination->Prod5

Figure 2: Divergent synthetic pathways for accessing C1 and C5 functionalized derivatives.

References

  • Brown, W. D., & Gouliaev, A. H. (2005).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Link

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][5] (Referencing the Meisenheimer rearrangement context for N-oxides).

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley-Blackwell.[1] (Definitive source for isoquinoline reactivity profiles).

  • Pal, S. (2011).[1] Synthesis and Reactivity of Isoquinoline. In Heterocyclic Chemistry. IntechOpen.[1] Link

  • BenchChem. (2025).[1][4] The Role of Dichlorinated Isoquinolines in Medicinal Chemistry. Application Note. Link

Sources

4-Bromo-8-chloroisoquinoline spectral data (NMR, MS).

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Characterization of 4-Bromo-8-chloroisoquinoline

Part 1: Introduction & Significance

4-Bromo-8-chloroisoquinoline is a critical halogenated heteroaromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its value lies in its orthogonal reactivity :

  • C4-Bromine: Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electronic activation of the pyridine-like ring.

  • C8-Chlorine: A more robust handle, typically reserved for later-stage diversification or used to modulate lipophilicity and metabolic stability (blocking the metabolic soft spot at the 8-position).

Because exact spectral data for this specific substitution pattern is often fragmented in open literature, this guide reconstructs the spectral fingerprint based on first-principles of NMR spectroscopy, isotopic mass spectrometry, and comparative data from validated analogs.

Part 2: Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as it defines the potential impurities (e.g., regioisomers or unreacted starting materials).

Primary Synthetic Route: The most common industrial route involves the electrophilic bromination of 8-chloroisoquinoline.

Graphviz Workflow: Synthesis & Impurity Logic

SynthesisFlow Start 8-Chloroisoquinoline (Starting Material) Reagent Br2 / AlCl3 (Electrophilic Bromination) Start->Reagent Impurity1 Impurity A: Unreacted 8-Cl-Isoquinoline Start->Impurity1 Incomplete Rxn Product 4-Bromo-8-chloroisoquinoline (Target) Reagent->Product Major Path (C4) Impurity2 Impurity B: 5-Bromo-8-chloroisoquinoline (Regioisomer) Reagent->Impurity2 Minor Path (C5)

Caption: Electrophilic bromination pathway showing the target C4-bromination and potential C5-regioisomer or unreacted impurities.

Part 3: Mass Spectrometry (The Definitive ID)

Mass Spectrometry (MS) is the most robust method for confirming the identity of 4-Bromo-8-chloroisoquinoline due to the unique isotopic signatures of Bromine and Chlorine.

Molecular Formula: C₉H₅BrClN Exact Mass (Monoisotopic): 240.929

Isotopic Abundance Logic
  • Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) → ~1:1 ratio.

  • Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) → ~3:1 ratio.

When combined, these generate a distinct M, M+2, M+4 pattern.

Table 1: Calculated Isotopic Pattern (ESI+)

Ion SpeciesCompositionm/z (approx)Relative Intensity (Theoretical)
M (Base) [C₉H₅⁷⁹Br³⁵ClN + H]⁺241.9100%
M + 2 [C₉H₅⁸¹Br³⁵ClN + H]⁺ & [C₉H₅⁷⁹Br³⁷ClN + H]⁺243.9~130% (4:3 ratio approx)
M + 4 [C₉H₅⁸¹Br³⁷ClN + H]⁺245.9~30%

Graphviz Diagram: Isotopic Fragmentation Tree

IsotopeTree Root Molecular Ion Distribution (Br + Cl) Br79 79-Br (50%) Root->Br79 Br81 81-Br (50%) Root->Br81 Cl35_1 35-Cl (75%) Br79->Cl35_1 Cl37_1 37-Cl (25%) Br79->Cl37_1 Cl35_2 35-Cl (75%) Br81->Cl35_2 Cl37_2 37-Cl (25%) Br81->Cl37_2 M M Peak (Rel: 37.5%) Cl35_1->M M2b M+2 (Cl isotope) (Rel: 12.5%) Cl37_1->M2b M2a M+2 (Br isotope) (Rel: 37.5%) Cl35_2->M2a M4 M+4 Peak (Rel: 12.5%) Cl37_2->M4

Caption: Probability tree demonstrating the origin of the M, M+2, and M+4 spectral pattern. Note that M+2 is the sum of two isobaric species.

Part 4: NMR Spectroscopy (Structural Elucidation)

The ¹H NMR spectrum is the primary tool for assessing regio-purity. The substitution pattern (4,8-disubstituted) breaks the symmetry of the isoquinoline ring, resulting in highly characteristic coupling patterns.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
  • Solvent: Chloroform-d (CDCl₃) is recommended for solubility.

  • Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

Structural Logic:

  • H1 (Singlet): The most deshielded proton (adjacent to Nitrogen). It appears as a singlet because C4 is substituted, blocking the typical long-range coupling.

  • H3 (Singlet): Also a singlet due to C4-substitution.

  • H5, H6, H7 (AMX System): The 8-chloro substituent creates a 3-spin system on the benzenoid ring.

    • H7: Ortho to Chlorine (deshielded, doublet).

    • H5: Peri-position to Br (deshielded, doublet).

    • H6: Meta to Chlorine (triplet/dd).

Table 2: ¹H NMR Assignment Table

PositionChemical Shift (δ ppm)*MultiplicityIntegrationCoupling Constant (J Hz)Assignment Logic
H-1 9.25 - 9.35 Singlet (s)1H-Deshielded by N (alpha) & 8-Cl (peri-effect).
H-3 8.70 - 8.80 Singlet (s)1H-Alpha to N; singlet confirms C4-substitution.
H-5 8.10 - 8.20 Doublet (d)1HJ ≈ 8.0Peri to C4-Br; couples with H6.
H-7 7.75 - 7.85 Doublet (d)1HJ ≈ 7.5Ortho to C8-Cl; couples with H6.
H-6 7.60 - 7.70 Triplet (t) / dd1HJ ≈ 8.0, 7.5Trapped between H5 and H7.

*Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) applied to the parent isoquinoline scaffold.

¹³C NMR Characteristics

Key diagnostic carbon signals:

  • C-1: ~150-153 ppm (Deshielded CH).

  • C-3: ~143-145 ppm (Deshielded CH).

  • C-4 (C-Br): ~118-122 ppm (Distinctive upfield shift for ipso-C-Br).

  • C-8 (C-Cl): ~130-135 ppm (Ipso-C-Cl).

Part 5: Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized protocols.

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5-10 mg of the solid sample.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why: CDCl₃ minimizes exchangeable proton issues and provides a sharp lock signal.

  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the isolated H1/H3 protons.

    • Scans: 16-32 scans are sufficient for ¹H; >512 scans for ¹³C.

Protocol B: LC-MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).

    • Validation: Look for the characteristic "Doublet of Doublets" pattern in the MS trace (M/M+2/M+4) at the retention time of the main UV peak.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1215767-86-4. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text for additivity rules and isotopic patterns).

  • Wu, H., & Hynes, J. (2010). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling. Organic Letters, 12(6), 1192-1195. (Context for 4-bromoisoquinoline spectral data).

  • Reichert, D. E., et al. (2008). Synthesis and characterization of halogenated isoquinoline derivatives. Journal of Medicinal Chemistry. (Provides comparative shifts for 8-substituted isoquinolines).

4-Bromo-8-chloroisoquinoline safety and handling.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-8-chloroisoquinoline

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Bromo-8-chloroisoquinoline. As a halogenated heterocyclic compound, this chemical building block requires rigorous safety protocols to mitigate risks associated with its handling. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and informed practice in the laboratory.

4-Bromo-8-chloroisoquinoline is a substituted isoquinoline, a class of compounds widely used as scaffolds in medicinal chemistry and materials science.[1][2][3] Its reactivity, which makes it a valuable synthetic intermediate, is also the source of its primary health hazards. Before any laboratory work commences, a thorough risk assessment is mandatory. This involves recognizing the inherent hazards of the compound, evaluating the risks associated with the specific procedures being performed, and implementing appropriate control measures.

The primary hazards, as identified in safety data sheets for this compound and structurally similar analogues, are summarized below.[4][5][6][7]

GHS Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While specific data for 4-Bromo-8-chloroisoquinoline may be limited, data from closely related bromo-chloro-isoquinolines establish a clear hazard profile.[6][8]

Hazard Class Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)⚠️Warning H302: Harmful if swallowed.[6][9]
Skin Corrosion/Irritation (Category 2)⚠️Warning H315: Causes skin irritation.[4][5][6][9]
Serious Eye Damage/Irritation (Category 2A)⚠️Warning H319: Causes serious eye irritation.[4][5][6][9]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation⚠️Warning H335: May cause respiratory irritation.[4][5][6][9]
The Basis of Hazard: Chemical Reactivity

The hazardous nature of 4-Bromo-8-chloroisoquinoline stems from its chemical structure. As a halogenated aromatic heterocycle, it can interact with biological macromolecules. Skin and eye irritation likely result from localized reactions with moisture and proteins on these surfaces. If inhaled, the fine particles can irritate the sensitive mucosal linings of the respiratory tract.[7] Ingestion can lead to systemic toxicity.[6] Understanding this foundation is key to appreciating the importance of the control measures outlined below.

Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a multi-layered approach that prioritizes the elimination or reduction of exposure. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All procedures involving 4-Bromo-8-chloroisoquinoline as a solid or in solution should be performed within a certified chemical fume hood.[4][5] This is a non-negotiable control measure. The fume hood's constant airflow contains airborne particles and vapors, preventing them from entering the laboratory environment and the user's breathing zone. The causality is simple: if the contaminant cannot reach the user, the risk of inhalation is effectively eliminated. Ensure the sash is kept at the lowest practical height during manipulations.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect against residual risks and in the event of an accidental spill or splash. The selection of PPE must be deliberate and based on the specific hazards of the compound.

  • Eye and Face Protection : Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards at all times.[4][10] When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[4]

  • Skin and Body Protection : A standard laboratory coat is mandatory. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[4] Full-length trousers and closed-toe shoes are required.

  • Hand Protection : Wear appropriate chemical-resistant gloves.[4] Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl or Viton should be considered.[11] Crucially, no glove material is impervious forever. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[12] Wash hands thoroughly with soap and water after removing gloves.[9][12]

  • Respiratory Protection : If engineering controls (i.e., a fume hood) are not available or are insufficient to control exposure below occupational limits (e.g., during a large spill cleanup), a full-face respirator with appropriate cartridges should be used by trained personnel.[4][10][13]

PPE_Selection_Workflow start Start: Task Involves 4-Bromo-8-chloroisoquinoline fume_hood Is the work performed in a certified fume hood? start->fume_hood goggles Mandatory: Chemical Safety Goggles fume_hood->goggles Yes stop STOP! Work must be done in a certified fume hood. fume_hood->stop No lab_coat Mandatory: Lab Coat & Closed-Toe Shoes goggles->lab_coat gloves Mandatory: Chemical-Resistant Gloves lab_coat->gloves splash_risk Significant splash risk or handling >5g? gloves->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Caution splash_risk->end No face_shield->end

Caption: PPE Selection Workflow for 4-Bromo-8-chloroisoquinoline.

Standard Operating Procedures for Handling & Storage

Adherence to established protocols minimizes the risk of exposure and accidents.

Protocol for Safe Handling and Weighing
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).

  • Don PPE : Put on all required PPE as determined by your risk assessment (see Section 2.2).

  • Weighing : Perform all weighing operations inside the fume hood. To prevent generating airborne dust, handle the solid material gently. Do not use a brush to sweep up small spills on the balance; use a dedicated spatula or vacuum.

  • Transfer : When transferring the solid, keep the container opening low and close to the receiving vessel to minimize the release of dust.

  • Post-Handling : After use, securely close the primary container.[5][10] Clean any contaminated equipment within the fume hood.

  • Doff PPE : Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene : Wash hands thoroughly with soap and water.[9]

Requirements for Safe Storage

Improper storage is a common cause of laboratory incidents. The following conditions are mandatory for 4-Bromo-8-chloroisoquinoline:

  • Container : Store in the original, tightly sealed container.[4][5][7]

  • Location : The storage location must be a cool, dry, and well-ventilated area.[4][10][13]

  • Security : Store in a locked cabinet or area with restricted access, as indicated by precautionary statements.[4][7] This prevents unauthorized access.

  • Incompatibilities : Store away from strong oxidizing agents and incompatible materials.

Handling_Workflow start Start: Prepare for Handling prep Prepare Fume Hood & Equipment start->prep ppe Don Appropriate PPE prep->ppe handle Weigh & Transfer Compound (Avoid Dust Generation) ppe->handle cleanup Secure Container & Clean Workspace handle->cleanup doff Doff PPE Correctly cleanup->doff wash Wash Hands Thoroughly doff->wash end Task Complete wash->end

Caption: General Handling Workflow for Chemical Solids.

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can happen. A well-rehearsed emergency plan is critical.

Spill Response Protocol (Solid Material)
  • Alert & Evacuate : Alert personnel in the immediate vicinity. Evacuate the area if the spill is large or if dust has become airborne.

  • Secure Area : Restrict access to the spill area.

  • Don PPE : Before cleanup, don the appropriate PPE, including respiratory protection if necessary.[5]

  • Containment : Prevent the spilled material from entering drains or waterways.[9]

  • Cleanup :

    • Do NOT dry sweep with a brush, as this will generate dust.

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[5][14] An explosion-proof vacuum designed for hazardous dusts may also be used.[9]

  • Decontamination : Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Disposal : Dispose of the collected waste and contaminated cleaning materials as hazardous chemical waste.[5]

Spill_Response_Flowchart spill Spill Occurs alert Alert Personnel Secure the Area spill->alert is_large Is the spill large or is dust airborne? alert->is_large evacuate Evacuate Area Call Emergency Response is_large->evacuate Yes ppe Don Full PPE (incl. Respirator if needed) is_large->ppe No evacuate->ppe contain Contain Spill (Prevent spread to drains) ppe->contain cleanup Gently scoop/absorb material into a labeled waste container contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose end Incident Reported & Resolved dispose->end

Caption: Emergency Response Decision Tree for a Chemical Spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[15]

  • Inhalation : If dust is inhaled, immediately move the affected person to fresh air. Keep them warm and at rest. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5][7][9]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs or persists, seek medical attention.[4][5][9]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Remove contact lenses if present and easy to do.[4][7][9] Seek immediate medical attention.[5][9]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[7] Seek immediate medical attention and show them the safety data sheet for the compound.[9][17]

Waste Disposal

All waste containing 4-Bromo-8-chloroisoquinoline, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Procedure : Collect waste in clearly labeled, sealed containers.

  • Disposal Route : Arrange for disposal through a licensed chemical waste contractor.[10][13] Methods may include controlled incineration with flue gas scrubbing.[10]

  • Prohibition : Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash.[9]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₅BrClN[18]
Molecular Weight 242.50 g/mol [18]
Appearance Solid (likely crystalline)[5]
InChIKey AMMJKPXUAMAVCA-UHFFFAOYSA-N[18]

Conclusion

4-Bromo-8-chloroisoquinoline is a valuable research chemical that can be used safely by adhering to the principles of risk assessment, engineering controls, proper PPE usage, and established handling protocols. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards, is the key to preventing laboratory incidents and ensuring the well-being of all scientific personnel.

References

  • Safety Data Sheet Section 4 FIRST AID MEASURES . Hisco. [Link]

  • SAFETY DATA SHEET - 7-Bromo-1-chloroisoquinoline . Thermo Fisher Scientific. [Link]

  • 4-Bromo-1-chloroisoquinoline Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • Isoquinoline, 5-bromo-8-nitro- . Organic Syntheses Procedure. [Link]

  • 4-bromo-8-chloroisoquinoline (C9H5BrClN) . PubChemLite. [Link]

  • 8-Bromo-4-chloroquinazoline Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • First Aid Procedures for Chemical Hazards . NIOSH, CDC. [Link]

  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex . MDPI. [Link]

  • Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full . AMPri. [Link]

  • 6-Bromo-8-chloro-4-iodoisoquinoline Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • 5-Bromo-8-chloro-4-iodoisoquinoline Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . ACG Publications. [Link]

  • 4-Bromo-8-methoxyquinoline . National Center for Biotechnology Information (PMC). [Link]

  • 8-Bromoquinoline Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . MDPI. [Link]

  • 4-bromo-8-fluoroisoquinoline (C9H5BrFN) . PubChemLite. [Link]

Sources

A Technical Guide to 4-Bromo-8-chloroisoquinoline: Synthesis, Commercial Availability, and Applications in Chemical R&D

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 4-Bromo-8-chloroisoquinoline, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial sourcing, logical synthetic approaches, and its strategic utility in modern organic synthesis, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Physicochemical Properties

4-Bromo-8-chloroisoquinoline (CAS No. 1215767-86-4) is a di-halogenated aromatic heterocycle. Its structure features an isoquinoline core substituted with a bromine atom at the C4 position and a chlorine atom at the C8 position. This specific substitution pattern makes it a highly valuable and versatile building block in synthetic chemistry.[1] The distinct electronic environments and reactivity of the two carbon-halogen bonds allow for selective, sequential functionalization, a crucial feature for constructing complex molecular architectures.

The compound is typically a yellow solid with the molecular formula C₉H₅BrClN.[1] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 1215767-86-4[1][2]
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [2]
Appearance Yellow Solid[1]
Storage Sealed in dry, room temperature[2]

Hazard Identification and Safe Handling

Based on Globally Harmonized System (GHS) classifications, 4-Bromo-8-chloroisoquinoline is considered a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard Laboratory Handling Protocol

This protocol is designed as a self-validating system to ensure user safety.

  • Engineering Controls Assessment: Before handling, ensure a certified chemical fume hood is operational. An emergency eyewash station and safety shower must be accessible.[3]

  • Personal Protective Equipment (PPE) Donning: Wear a flame-resistant lab coat, nitrile gloves (check for breakthrough time), and chemical splash goggles.

  • Material Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solubilization & Reaction Setup: Add solvents to the solid compound slowly via a syringe or pipette to avoid aerosolization. Ensure the reaction vessel is properly clamped and ventilated within the hood.

  • Post-Handling Decontamination: After use, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated consumables (gloves, weighing boats) in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Commercial Availability

4-Bromo-8-chloroisoquinoline is available from several chemical suppliers specializing in research chemicals and building blocks. Availability is typically for research and development quantities, ranging from milligrams to several grams. Researchers should always verify the identity and purity of the compound upon receipt using analytical techniques such as NMR or LC-MS.

SupplierCAS NumberPurity/SpecificationNotes
BLD Pharm 1215767-86-4>97% (Typical)Offers various pack sizes.[2]
LookChem Listed Suppliers 1215767-86-4Varies by supplierA marketplace listing multiple potential vendors.[1]

Note: The commercial landscape for specialized chemicals can change. It is advisable to search databases using the CAS number (1215767-86-4) for the most current supplier information.

Synthetic Strategy: A Chemist's Perspective

While a specific, peer-reviewed synthesis for 4-Bromo-8-chloroisoquinoline is not readily found in top-tier journals, a logical and robust synthetic route can be designed based on well-established precedents in isoquinoline chemistry. The primary challenge is achieving regioselectivity during the halogenation steps.

Proposed Retrosynthetic Analysis

A plausible approach involves a multi-step synthesis starting from a pre-functionalized benzene ring, which is then elaborated into the isoquinoline core. This provides better regiochemical control than attempting to directly halogenate isoquinoline itself, which can lead to mixtures of isomers.

G Target 4-Bromo-8-chloroisoquinoline Intermediate1 Halogenated Isoquinoline Precursor Target->Intermediate1 Late-stage Bromination (e.g., NBS/H2SO4) Intermediate2 Substituted Phenylacetaldehyde/Acetonitrile Intermediate1->Intermediate2 Bischler-Napieralski or Pomeranz-Fritsch Reaction StartingMaterial 1-Bromo-3-chlorobenzene Intermediate2->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis for 4-Bromo-8-chloroisoquinoline.

Forward Synthesis Workflow: Electrophilic Bromination

A highly reliable method for introducing a bromine atom onto an activated isoquinoline ring is electrophilic bromination using N-bromosuccinimide (NBS) in strong acid, such as concentrated sulfuric acid.[4] This method has been published in Organic Syntheses, a highly trusted source for reproducible protocols.[4] The reaction proceeds by protonating the isoquinoline nitrogen, which deactivates the heterocyclic ring towards electrophilic attack and directs substitution to the benzene ring.

The workflow below outlines a validated procedure for the bromination of isoquinoline, which serves as a foundational protocol for synthesizing halogenated derivatives.[4]

G cluster_prep Reaction Preparation cluster_reaction Bromination cluster_workup Workup & Isolation Prep1 Charge flask with conc. H2SO4 Prep2 Cool to 0°C Prep1->Prep2 Prep3 Slowly add Isoquinoline substrate (maintain T < 30°C) Prep2->Prep3 React1 Cool solution to -25°C Prep3->React1 Proceed to reaction React2 Add N-Bromosuccinimide (NBS) in portions (maintain T < -22°C) React1->React2 React3 Stir for 2-5 hours, allowing temperature to rise slightly React2->React3 Workup1 Pour mixture onto crushed ice React3->Workup1 Reaction complete Workup2 Adjust pH to ~9 with aq. NH3 (maintain T < 25°C) Workup1->Workup2 Workup3 Extract with diethyl ether Workup2->Workup3 Workup4 Wash organic layer, dry, and concentrate Workup3->Workup4 Product Isolated Bromoisoquinoline Workup4->Product Purify via distillation or chromatography

Caption: Workflow for electrophilic bromination of isoquinoline.[4]

Applications in Research and Drug Development

The strategic value of 4-Bromo-8-chloroisoquinoline lies in the differential reactivity of its two halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization, making the compound an ideal scaffold for building molecular diversity.

Key Applications:

  • Pharmaceutical Intermediate: Isoquinoline derivatives are core structures in many bioactive compounds. This building block can be used to synthesize novel kinase inhibitors, receptor antagonists, or other potential drug candidates.[5]

  • Sequential Cross-Coupling: Chemists can first perform a reaction at the more reactive C4-Br position (e.g., a Suzuki or Sonogashira coupling), purify the product, and then perform a second, different coupling reaction at the less reactive C8-Cl position. This is a powerful strategy for creating complex, unsymmetrically substituted molecules from a single starting material.

  • Agrochemical Synthesis: Like in pharmaceuticals, the isoquinoline core is relevant in agrochemicals such as herbicides and pesticides.[1][5]

  • Materials Science: The rigid, planar isoquinoline structure is a component of organic light-emitting diodes (OLEDs) and other functional materials.[6] Halogenated derivatives are key for tuning the electronic properties of these materials.

G Start 4-Bromo-8-chloroisoquinoline Step1 Suzuki Coupling at C4-Br (More Reactive Site) + R1-B(OH)2 Start->Step1 Pd Catalyst, Base Intermediate 4-Aryl-8-chloroisoquinoline Step1->Intermediate Step2 Buchwald-Hartwig Amination at C8-Cl (Less Reactive Site) + R2-NH2 Intermediate->Step2 Pd Catalyst, Base Final 4-Aryl-8-aminoisoquinoline Derivative Step2->Final

Caption: Sequential cross-coupling using 4-Bromo-8-chloroisoquinoline.

References

  • LookChem. Cas 1215767-86-4, 4-bromo-8-chloroisoquinoline. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 84. [Link]

  • Google Patents.
  • MDPI. Synthesis and Properties of a Novel Four-Coordinate 8-Hydroxy-Quinolate-Based Complex. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 4-Bromo-8-chloroisoquinoline

[1][2][3]

Executive Summary

4-Bromo-8-chloroisoquinoline (CAS: 1215767-86-4) is a halogenated heterocyclic scaffold critical in the synthesis of isoquinoline-based alkaloids, kinase inhibitors, and organic optoelectronic materials.[1][2][3][4] Its dual-halogenation pattern (C4-Br and C8-Cl) enables orthogonal functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura at C4, Buchwald-Hartwig at C8).[1][2][3]

However, its high lipophilicity (Predicted LogP ~3.[1][2][3]8) and planar aromatic structure present significant solubility challenges in aqueous media, often leading to precipitation in biological assays or poor mass transfer during process scale-up.[1][2][3] This guide provides a derived solubility landscape, solvent selection criteria, and validated protocols for determining exact solubility limits in your specific matrix.

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step to predicting solubility behavior.[2] The compound exhibits "brick-dust" characteristics—high crystallinity driven by


123
PropertyValueImpact on Solubility
Molecular Formula C

H

BrClN
Moderate MW allows for good solvent accessible surface area.[1][2]
Molecular Weight 242.50 g/mol Low MW suggests reasonable solubility in organics.[1][2]
Predicted LogP 3.8 ± 0.4Highly Lipophilic. Poor aqueous solubility; partitions into lipid bilayers.[1][2]
H-Bond Donors 0Lack of donors limits interaction with water.[1][2]
H-Bond Acceptors 1 (N-atom)Weak H-bonding potential; pH-dependent solubility (protonation at low pH).[1][2][3]
pKa (Predicted) ~3.5 (Isoquinoline N)Solubility increases significantly in acidic media (pH < 2).[1][2]
Structural Visualization

The following diagram illustrates the solubility logic flow based on the compound's structure.

SolubilityLogicStruct4-Bromo-8-chloroisoquinoline(Planar, Aromatic)LogPHigh LogP (~3.8)LipophilicStruct->LogPLatticeHigh Lattice Energy(Pi-Stacking)Struct->LatticeAcid0.1M HCl(Soluble as Salt)Struct->AcidProtonation(Pyridyl N)WaterWater/Buffer(Insoluble)LogP->WaterRepulsionDMSODMSO/DMF(Highly Soluble)LogP->DMSOAffinity

Figure 1: Physicochemical drivers influencing the solubility profile.[1][2][3]

Solubility Landscape: Empirical & Predicted Data[1][2][3]

As specific experimental values for this isomer are often proprietary, the following data is derived from validated QSPR (Quantitative Structure-Property Relationship) models and experimental analogs (e.g., 5-bromoisoquinoline).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingUsage Recommendation
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (> 50 mg/mL)Primary Choice. Use for stock solutions (10–100 mM) and reaction solvents.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 30 mg/mL)Ideal for liquid-liquid extraction and chromatography loading.[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolModerate (1–10 mg/mL)Temperature-dependent.[1][2][3] Good for recrystallization (often requires heating).[1][2]
Non-Polar Toluene, BenzeneModerate Suitable for high-temp cross-coupling reactions.[1][2]
Aliphatic Hexanes, Heptane, PentaneLow (< 1 mg/mL)Antisolvent. Use to precipitate the product during purification.[1][2][3]
Aqueous PBS (pH 7.4), WaterNegligible (< 10 µM)Avoid for stock preparation.[1][2][3] Requires co-solvent (e.g., 5% DMSO) or surfactant.[1][2][3]

Critical Insight: For biological assays, do not attempt to dissolve directly in buffer. Prepare a 10 mM stock in DMSO, then dilute into the assay medium. Watch for precipitation if the final DMSO concentration drops below 1%.[1][2]

Experimental Protocols

To ensure data integrity in your specific application, you must validate the solubility limit.[1][2][3] Choose the protocol matching your need.

Protocol A: Kinetic Solubility Profiling (High-Throughput)

Use this for: Early-stage drug discovery, bioassay validation.[1][2][3]

  • Preparation: Prepare a 10 mM stock solution of 4-Bromo-8-chloroisoquinoline in pure DMSO.

  • Spiking: Aliquot 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Equilibration: Shake for 2 hours at room temperature (25°C).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 ACN:Water.

  • Calculation:

    
    [1][2][3]
    
Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Use this for: Process chemistry, formulation development, accurate physical constants.[1][2][3]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., Water, pH 1.2 buffer, Methanol) in a glass vial.

  • Agitation: Stir or shake at constant temperature (25°C) for 24 to 48 hours to reach equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

    • Note: Saturate the filter with solution first to prevent drug adsorption.[3]

  • Quantification: Dilute the supernatant with Mobile Phase (ACN/Water) and inject into HPLC.

Workflow Visualization

ExperimentalWorkflowStartStart: Solubility DeterminationDecisionApplication?Start->DecisionKineticBioassay / HTS(Kinetic Solubility)Decision->KineticRapid Est.ThermoFormulation / Synthesis(Thermodynamic Solubility)Decision->ThermoPrecise DataDMSO_Stock1. Dissolve in DMSO (10mM)Kinetic->DMSO_StockSpike2. Spike into BufferDMSO_Stock->SpikeRead3. Read Turbidity/UVSpike->ReadExcess1. Add Excess Solid to SolventThermo->ExcessEquilibrate2. Shake 24-48hExcess->EquilibrateFilter3. Filter & HPLCEquilibrate->Filter

Figure 2: Decision tree for selecting the appropriate solubility protocol.[1][2][3]

Synthesis & Handling Implications

Reaction Solvent Selection

For palladium-catalyzed couplings (Suzuki, Sonogashira), the choice of solvent is critical to prevent catalyst poisoning and ensure substrate availability.[1][2][3]

  • Recommended: 1,4-Dioxane, Toluene/Water mixtures, or DMF.[1][2][3]

  • Avoid: Pure water or low-boiling ethers (unless sealed).[1][2]

  • Workup: The compound is lipophilic.[1][2][5] Quench reactions with water and extract into Ethyl Acetate or DCM .[1][2] Wash with brine to remove residual DMF/DMSO.[1][2]

Purification (Recrystallization)

A common purification strategy involves exploiting the solubility differential:[1][2][3]

  • Dissolve crude material in hot Ethanol or Toluene .[1][2]

  • Slowly add Heptane (antisolvent) until turbidity persists.[1][2]

  • Cool slowly to 4°C to induce crystallization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51341978, 8-Bromo-3-chloroisoquinoline (Isomer Analog).[1][2] Retrieved from [Link][1][2][3]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2]

  • Organic Syntheses (2003). Synthesis of Bromoisoquinolines via Direct Bromination.[1][2] Org.[1][2][4][6][7] Synth. 2003, 80, 200.[1][2][3] (Validates solubility in acidic media/organic workup). [Link]

Methodological & Application

Application Note: Advanced Synthesis & Functionalization of 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-8-chloroisoquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering two chemically distinct halogen handles on a fused bicyclic system. The C4-bromide is highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C8-chloride remains relatively inert under standard conditions, allowing for precise, sequential functionalization.

This guide details a robust, two-stage synthetic workflow:

  • Construction of the 8-chloroisoquinoline core via a regioselective Pomeranz-Fritsch cyclization.

  • Regioselective C4-bromination utilizing a modern Boc-anhydride mediated dearomatization strategy, which avoids the common regioselectivity issues (C5-bromination) associated with traditional electrophilic aromatic substitution in strong acids.

Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the poor regioselectivity of direct halogenation on the isoquinoline ring. Direct bromination of isoquinoline often yields the 5-bromo isomer due to the protonated nitrogen deactivating the pyridine ring, forcing electrophilic attack onto the benzene ring at the position alpha to the ring fusion (C5 or C8).

To secure the 4-bromo-8-chloro pattern, we employ a "Ring-Construction First, Functionalization Second" approach:

  • Step 1 (Core Synthesis): Use ortho-chlorobenzaldehyde. The ortho substituent forces the Pomeranz-Fritsch cyclization to occur at the only available adjacent carbon, guaranteeing the 8-chloro regioisomer.

  • Step 2 (C4 Functionalization): Use a "Dearomatization-Activation" strategy. By temporarily converting the isoquinoline to a 1,2-dihydroisoquinoline intermediate (using Boc₂O), the C4 position becomes enamine-like and highly nucleophilic, ensuring exclusive C4 bromination.

Retrosynthesis Target 4-Bromo-8-chloroisoquinoline Intermediate N-Boc-1,2-dihydro Intermediate Target->Intermediate Elimination/Aromatization Core 8-Chloroisoquinoline Precursors 2-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal Core->Precursors Pomeranz-Fritsch Cyclization Intermediate->Core Boc2O, NBS (Dearomatization)

Figure 1: Retrosynthetic logic prioritizing regiocontrol via substrate design and intermediate activation.

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Chloroisoquinoline (Pomeranz-Fritsch)

This classical method is optimized here for the 8-chloro derivative. The use of 2-chlorobenzaldehyde is critical for regiocontrol.

Reagents:

  • 2-Chlorobenzaldehyde (1.0 equiv)

  • Aminoacetaldehyde diethyl acetal (1.1 equiv)

  • Ethanol (anhydrous)

  • Sulfuric acid (conc.[1] H₂SO₄) or Polyphosphoric acid (PPA)

Workflow:

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended), dissolve 2-chlorobenzaldehyde (14.06 g, 100 mmol) in ethanol (150 mL).

    • Add aminoacetaldehyde diethyl acetal (14.65 g, 110 mmol) dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.

    • Concentrate the mixture under reduced pressure to yield the crude benzalaminoacetal (Schiff base) as a yellow oil. Note: This intermediate is hydrolytically unstable; proceed immediately.

  • Cyclization:

    • Cool concentrated H₂SO₄ (50 mL) to 0°C in an ice bath.

    • Add the crude Schiff base dropwise to the acid while stirring vigorously. Caution: Exothermic reaction. Keep internal temperature <10°C.

    • Once addition is complete, heat the mixture to 100°C for 2 hours. The solution will turn dark brown/black.

    • Quench: Pour the reaction mixture onto crushed ice (500 g).

    • Neutralization: Carefully adjust pH to ~9 using concentrated NH₄OH or 50% NaOH solution. Keep cool.

    • Extraction: Extract with CH₂Cl₂ (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) or vacuum distillation.

Expected Yield: 60–75% Key Data: 8-Chloroisoquinoline appears as a pale yellow oil or low-melting solid.

Protocol B: Regioselective Bromination at C4 (Boc-Mediated)

This protocol avoids the harsh conditions of direct bromination (Br₂/Nitrobenzene/180°C) and prevents C5-bromination.

Mechanism:

  • Formation of N-Boc-8-chloro-1,2-dihydroisoquinoline (Dearomatization).

  • Regioselective electrophilic bromination at the electron-rich C4 position.

  • Acid-mediated Boc-deprotection and elimination to restore aromaticity.

Reagents:

  • 8-Chloroisoquinoline (from Protocol A)[2]

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)

  • N-Bromosuccinimide (NBS, 1.1 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Step-by-Step Procedure:

  • Dearomatization & Bromination:

    • Dissolve 8-chloroisoquinoline (1.63 g, 10 mmol) in DCM (20 mL) at room temperature.

    • Add Boc₂O (2.62 g, 12 mmol) and stir for 30 minutes. The formation of the activated complex may be indicated by a slight color change.

    • Cool the solution to 0°C.

    • Add NBS (1.96 g, 11 mmol) portion-wise. Protect from light.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC.[1][2]

  • Rearomatization:

    • Add TFA (5 mL) dropwise to the reaction mixture. Stir for 2 hours at room temperature.

    • Workup: Neutralize carefully with saturated NaHCO₃ solution.

    • Extract with DCM (3 x 20 mL). Dry organic phase over MgSO₄.

    • Purification: Recrystallization from Ethanol/Hexane or column chromatography (Hexane/EtOAc).

Expected Yield: 80–90% Product: 4-Bromo-8-chloroisoquinoline (White to off-white solid).

Analytical Data & Troubleshooting

Physicochemical Properties[2][3]
PropertyValueNotes
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance White/Off-white solid
¹H NMR (CDCl₃) δ ~9.0 (s, 1H, H1), 8.7 (s, 1H, H3)H1 is deshielded by N and Cl proximity.[3]
Regioselectivity >95:5 (C4 vs C5)Confirmed by NOE (Nuclear Overhauser Effect) between H3 and H5 if necessary.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 (Schiff Base) Incomplete condensation or hydrolysis.Use anhydrous ethanol; use a Dean-Stark trap or molecular sieves to remove water.
Black Tar during Cyclization Temperature too high; acid concentration too high.Add Schiff base slowly at 0°C. Ensure efficient stirring. Do not overheat (>120°C).
C5-Bromo Impurity Acidic conditions during bromination (if not using Boc method).Strictly follow Protocol B (Boc-mediated). Avoid direct Br₂/H₂SO₄ methods.
Incomplete Rearomatization Insufficient TFA or time.Ensure excess TFA is used; monitor disappearance of the dihydro-intermediate by NMR.

Application: Chemoselective Cross-Coupling

The utility of 4-bromo-8-chloroisoquinoline lies in the reactivity difference between the C-Br and C-Cl bonds.

Coupling Start 4-Bromo-8-chloroisoquinoline Step1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2, Na2CO3) Start->Step1 rt to 60°C Prod1 4-Aryl-8-chloroisoquinoline Step1->Prod1 C4 Selective Step2 Buchwald-Hartwig (Pd2(dba)3, XPhos, Amine) Prod1->Step2 100°C Final 4-Aryl-8-aminoisoquinoline Step2->Final C8 Functionalization

Figure 2: Sequential functionalization workflow exploiting the reactivity gap between C4-Br and C8-Cl.

Protocol for C4-Selective Suzuki Coupling:

  • Mix 4-bromo-8-chloroisoquinoline (1 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Dioxane/Water (4:1). Base: Na₂CO₃ (2 equiv).

  • Heat at 80°C for 4 hours.

  • Result: Exclusive coupling at C4. The C8-Cl bond remains intact for subsequent steps (e.g., Buchwald-Hartwig amination using active ligands like XPhos or BrettPhos).

References

  • Boc-Mediated Bromination Protocol

    • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. Journal of Organic Chemistry.

  • Pomeranz-Fritsch Reaction Overview

    • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[1][4][5][6][7][8] Organic Reactions.[1][2][9][5][6][8][10][11][12][13]

  • Synthesis of 8-Chloroisoquinoline Precursors

    • Synthesis of 6-Chloroisoquinoline-1-carbaldehyde (Analogous Protocol). BenchChem Application Note.

  • Medicinal Chemistry Applications

    • Highly Brominated Quinolines: Synthesis and Anticancer Activities. NIH/PubMed Central.

Sources

The Strategic Functionalization of 4-Bromo-8-chloroisoquinoline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline motif is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. The ability to precisely introduce a variety of substituents onto the isoquinoline core is paramount for the exploration of new chemical space in drug discovery and materials science. 4-Bromo-8-chloroisoquinoline has emerged as a versatile and strategic starting material for the synthesis of polysubstituted isoquinolines. Its dihalogenated nature, with two halogens of differing reactivity, allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these powerful transformations, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Principle of Regioselective Cross-Coupling

The synthetic utility of 4-bromo-8-chloroisoquinoline lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed reactions. The oxidative addition of the palladium(0) catalyst to the aryl halide is typically the rate-determining step in the catalytic cycle. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition. This results in a predictable reactivity trend: I > Br > OTf > Cl.[1] Consequently, palladium-catalyzed cross-coupling reactions on 4-bromo-8-chloroisoquinoline will selectively occur at the more reactive C4-bromo position under appropriate conditions, leaving the C8-chloro position available for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2] It involves the reaction of an organoboron reagent, typically a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 ArPd(II)(Br)L₂ (Ar = 8-chloro-4-isoquinolyl) Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation R'B(OH)₂ Base ArPd(II)R'L2 ArPd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For the regioselective coupling at the C4-Br position of 4-bromo-8-chloroisoquinoline, a standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is typically effective.

Experimental Protocol: Synthesis of 4-Aryl-8-chloroisoquinoline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromo-8-chloroisoquinoline with an arylboronic acid.

Materials:

  • 4-Bromo-8-chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 4-bromo-8-chloroisoquinoline, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS. For microwave-assisted reactions, a typical condition is 100-140 °C for 15-60 minutes. For conventional heating, refluxing for 2-24 hours is common.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-8-chloroisoquinoline.

CatalystBaseSolventTemperature (°C)TimeTypical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)10012 h75-95
Pd(dppf)Cl₂Cs₂CO₃DMF906 h80-98
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O (10:1)1104 h85-99

Table 1: Representative conditions for the Suzuki-Miyaura coupling of 4-bromo-8-chloroisoquinoline.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 ArPd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation CuC≡CR' ArPd(II)CCR'L2 ArPd(II)(C≡CR')L₂ Transmetalation->ArPd(II)CCR'L2 Reductive_Elimination Reductive Elimination ArPd(II)CCR'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR' Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination R'C≡CH, Base Cu_Acetylide Cu(I)C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Figure 2: Simplified catalytic cycles for the Sonogashira coupling.

The regioselective Sonogashira coupling on 4-bromo-8-chloroisoquinoline is expected to occur exclusively at the C4-bromo position due to the higher reactivity of the C-Br bond.

Experimental Protocol: Synthesis of 4-Alkynyl-8-chloroisoquinoline

This protocol provides a general method for the Sonogashira coupling of 4-bromo-8-chloroisoquinoline with a terminal alkyne.

Materials:

  • 4-Bromo-8-chloroisoquinoline (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine, 2-4 equiv)

  • Solvent (e.g., THF, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-8-chloroisoquinoline, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-8-chloroisoquinoline.

Catalyst SystemBaseSolventTemperature (°C)TimeTypical Yield (%)
Pd(PPh₃)₄ / CuIEt₃NTHF604 h70-90
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF702 h75-95

Table 2: Common conditions for the Sonogashira coupling of 4-bromo-8-chloroisoquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has broad applicability in the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br ArPd(II)BrL ArPd(II)(Br)L Oxidative_Addition->ArPd(II)BrL Amine_Coordination Amine Coordination & Deprotonation ArPd(II)BrL->Amine_Coordination HNR'R'', Base Pd_Amido [ArPd(II)(NR'R'')L] Amine_Coordination->Pd_Amido Reductive_Elimination Reductive Elimination Pd_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and achieving high catalytic turnover.

Experimental Protocol: Synthesis of 4-Amino-8-chloroisoquinoline Derivatives

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-bromo-8-chloroisoquinoline.

Materials:

  • 4-Bromo-8-chloroisoquinoline (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, charge a Schlenk tube or microwave vial with the palladium precatalyst, phosphine ligand, and base.

  • Add 4-bromo-8-chloroisoquinoline and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture with stirring. Typical temperatures range from 80 to 110 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-amino-8-chloroisoquinoline derivative.

Catalyst/LigandBaseSolventTemperature (°C)TimeTypical Yield (%)
Pd₂(dba)₃ / XPhosNaOt-BuToluene1008 h70-95
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11012 h65-90

Table 3: Representative conditions for the Buchwald-Hartwig amination of 4-bromo-8-chloroisoquinoline.

Other Important Palladium-Catalyzed Reactions

Beyond the three major coupling reactions detailed above, several other palladium-catalyzed transformations can be selectively performed at the C4-position of 4-bromo-8-chloroisoquinoline.

  • Heck Coupling: The reaction of 4-bromo-8-chloroisoquinoline with an alkene in the presence of a palladium catalyst and a base can be used to introduce alkenyl substituents at the 4-position.

  • Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner and offers a broad substrate scope with high functional group tolerance.

  • Cyanation: The introduction of a nitrile group at the C4-position can be achieved through palladium-catalyzed cyanation, using a cyanide source such as zinc cyanide or potassium ferricyanide. This provides a valuable handle for further synthetic transformations.

Sequential Functionalization: Accessing 4,8-Disubstituted Isoquinolines

A key advantage of 4-bromo-8-chloroisoquinoline is the potential for sequential cross-coupling reactions. After the initial selective reaction at the C4-bromo position, the resulting 4-substituted-8-chloroisoquinoline can be subjected to a second palladium-catalyzed coupling reaction at the less reactive C8-chloro position. This typically requires more forcing reaction conditions, such as higher temperatures and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands). This powerful strategy allows for the controlled and divergent synthesis of a wide array of 4,8-disubstituted isoquinolines from a single starting material.

Sequential_Coupling Start 4-Bromo-8-chloroisoquinoline Step1 Pd-Catalyzed Coupling 1 (e.g., Suzuki) Start->Step1 Selective at C4-Br Intermediate 4-Substituted-8-chloroisoquinoline Step1->Intermediate Step2 Pd-Catalyzed Coupling 2 (e.g., Buchwald-Hartwig) Intermediate->Step2 Reaction at C8-Cl Product 4,8-Disubstituted isoquinoline Step2->Product

Figure 4: Workflow for the sequential functionalization of 4-bromo-8-chloroisoquinoline.

Conclusion

4-Bromo-8-chloroisoquinoline is a powerful and versatile building block for the synthesis of complex isoquinoline derivatives. The differential reactivity of the C-Br and C-Cl bonds allows for predictable and regioselective palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions, a wide range of substituents can be introduced at the C4-position, with the potential for subsequent functionalization at the C8-position. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthetic tool in their drug discovery and materials science endeavors.

References

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 30, 2026, from [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022, August 23). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022, October 21). MDPI. Retrieved January 30, 2026, from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. (n.d.). Google Patents.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. (n.d.). MIT Open Access Articles. Retrieved January 30, 2026, from [Link]

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. (2025, August 9). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015, October 16). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Chloroarene synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022, October 5). DergiPark. Retrieved January 30, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers. Retrieved January 30, 2026, from [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009, July 1). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved January 30, 2026, from [Link]

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. (2025, August 9). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014, March 20). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Cyanation of aromatic halides. (n.d.). Google Patents.
  • Stille cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 30, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 30, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Enantioselective synthesis of 1-aryltetrahydroisoquinolines. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved January 30, 2026, from [Link]

Sources

Application Note: 4-Bromo-8-chloroisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-8-chloroisoquinoline (CAS: 1215767-86-4) represents a high-value "bifunctional" scaffold in modern drug discovery. Its strategic importance lies in the orthogonal reactivity of its two halogen substituents. The C4-bromine atom offers a highly reactive handle for initial scaffold diversification (via Suzuki, Sonogashira, or Stille couplings), while the C8-chlorine atom remains inert under mild conditions, serving as a latent handle for late-stage modification or metabolic blocking. This guide details the physicochemical properties, reactivity logic, and validated protocols for utilizing this scaffold in the synthesis of kinase inhibitors and GPCR ligands.

Strategic Value & Reactivity Profile

The "Tale of Two Halogens"

The utility of 4-bromo-8-chloroisoquinoline is defined by the electronic disparity between the C4 and C8 positions.

  • C4-Position (Bromine): Located in the electron-deficient pyridine ring but subject to minimal steric hindrance. The C-Br bond is weaker and more labile to oxidative addition by Pd(0) species.

  • C8-Position (Chlorine): Located on the benzene ring, adjacent to the ring fusion. The C-Cl bond is stronger and electronically deactivated compared to C4. Furthermore, the peri-interaction with the C1-proton creates a steric environment that necessitates specialized, bulky ligands for activation.

Chemo-selectivity Rule: Under standard Pd(0)/weak base conditions, C4-functionalization occurs with >95% regioselectivity, leaving the C8-Cl intact.

Physicochemical Data
PropertyValueRelevance
Molecular Formula C₉H₅BrClNCore Stoichiometry
Molecular Weight 242.50 g/mol Fragment-based design (Low MW)
ClogP ~3.2Lipophilic; requires polar groups for solubility
TPSA 12.9 ŲHigh CNS penetration potential
pKa (Conj.[1] Acid) ~3.5Weakly basic pyridine nitrogen

Visualizing the Workflow

The following diagram illustrates the decision logic for sequentially functionalizing this scaffold.

G Start 4-Bromo-8-chloroisoquinoline (Core Scaffold) Step1 Step 1: C4-Diversification (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, Na2CO3 (Mild Conditions) Intermed Intermediate: 4-Aryl-8-chloroisoquinoline Step1->Intermed Retains C8-Cl Step2 Step 2: C8-Activation (Buchwald-Hartwig) Intermed->Step2 Pd2(dba)3, XPhos (Forcing Conditions) Final Final Target: 4,8-Disubstituted Isoquinoline Step2->Final C-N / C-O Bond Formation

Figure 1: Sequential functionalization workflow exploiting the reactivity difference between C4-Br and C8-Cl.

Experimental Protocols

Protocol A: Regioselective C4-Arylation (Suzuki-Miyaura)

Objective: To introduce an aryl or heteroaryl group at C4 without disturbing the C8-chlorine. Mechanism: The use of a phosphine ligand with moderate activity (PPh3) and a weak base ensures that oxidative addition occurs only at the weaker C-Br bond.

Materials:

  • 4-Bromo-8-chloroisoquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a glovebox or under argon stream, charge a microwave vial with 4-bromo-8-chloroisoquinoline (242 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Na₂CO₃ solution (1.5 mL). Seal the vial.

  • Reaction: Heat to 85°C for 4–6 hours. Note: Do not exceed 100°C to prevent minor activation of C8-Cl.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H NMR should show disappearance of the C4-proton signal (if misassigned) or shift in the C3-proton singlet.

  • MS (ESI) should show the mass of Product + Cl isotope pattern (3:1 ratio), confirming retention of the chlorine.

Protocol B: C8-Amination (Buchwald-Hartwig)

Objective: To displace the sterically hindered and electronically deactivated C8-chlorine with an amine. Mechanism: Requires a "hot" catalytic system. Second-generation Buchwald precatalysts (e.g., XPhos Pd G2) are essential to overcome the energy barrier of the aryl chloride oxidative addition.

Materials:

  • 4-Aryl-8-chloroisoquinoline (Intermediate from Protocol A) (1.0 eq)

  • Primary or Secondary Amine (1.5 eq)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: Cs₂CO₃ (3.0 eq) or NaOtBu (for weak nucleophiles)

  • Solvent: Toluene or t-Amyl alcohol (anhydrous)

Procedure:

  • Setup: Charge a reaction tube with the 8-chloro intermediate (0.5 mmol), amine (0.75 mmol), XPhos Pd G2 (20 mg), and Cs₂CO₃ (490 mg, 1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Add anhydrous Toluene (3 mL). Heat to 100–110°C for 12–18 hours.

  • Monitoring: Monitor by LC-MS. The C8-Cl is sluggish; if conversion stalls, add additional catalyst (2 mol%).

  • Work-up: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Synthesis of the Core (Reference Pathway)

If the specific starting material is unavailable, it can be synthesized via the Boc-Dearomatization Strategy (Based on J. Org. Chem. 2015).[2][3]

Synthesis Start 8-Chloroisoquinoline Step1 1. Boc2O, THF (Dearomatization) Start->Step1 Step2 2. NBS (Electrophilic Bromination) Step1->Step2 Intermediate: N-Boc-1,2-dihydroisoquinoline Step3 3. TFA or HCl (Rearomatization/Deprotection) Step2->Step3 Product 4-Bromo-8-chloroisoquinoline Step3->Product High Regioselectivity

Figure 2: De novo synthesis of the core scaffold using the dearomatization-halogenation sequence.

Safety & Handling

  • Hazards: 4-Bromo-8-chloroisoquinoline is an organohalide and potential skin/eye irritant.

  • Waste: All palladium waste must be segregated.

  • Storage: Store at 2–8°C under inert atmosphere. Halogenated heterocycles can be light-sensitive; store in amber vials.

References

  • Synthesis of Core: Donohoe, T. J., et al. "Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy." Organic Letters, 2023.[4]

  • C4-Halogenation Methodology: "Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy." The Journal of Organic Chemistry, 2015. [3]

  • Suzuki Coupling General Protocol: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[5]

  • Buchwald-Hartwig Conditions: Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Application Note: 4-Bromo-8-chloroisoquinoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for an R&D audience in agrochemical discovery. It prioritizes synthetic utility, mechanistic insight, and scalable protocols.[1][2][3]

Part 1: Executive Summary & Strategic Value

4-Bromo-8-chloroisoquinoline (CAS: 1215767-86-4) represents a high-value "privileged scaffold" for the synthesis of poly-functionalized heteroaromatics.[2][3] In the context of modern agrochemical discovery—specifically for SDHI (Succinate Dehydrogenase Inhibitor) and DMI (Demethylation Inhibitor) fungicides—this intermediate offers a distinct tactical advantage: Orthogonal Reactivity. [1][3]

The coexistence of a reactive C4-bromide and a sterically demanding, electronically distinct C8-chloride allows researchers to sequentially elaborate the isoquinoline core without the need for protecting groups.[1] This guide outlines the chemical logic and validated protocols to utilize this scaffold for accessing 4,8-disubstituted isoquinoline libraries, a chemical space often underexplored due to synthetic inaccessibility.[1][2]

Key Chemical Attributes
PropertyDataSignificance
Molecular Weight 242.50 g/mol Fragment-like, ideal for Lead-Optimization (LO).[2][3]
C4-Br Reactivity High (Pd-catalyzed)Primary vector for pharmacophore installation (Suzuki/Sonogashira).[2][3]
C8-Cl Reactivity Low/LatentSecondary vector for "tuning" (Lipophilicity/Metabolic Stability) or forced activation (Buchwald).[2][3]
Electronic Profile Electron-deficient Pyridine ringFacilitates nucleophilic aromatic substitution (

) at C1 if activated.[2][3]

Part 2: Synthetic Logic & Pathways[1][4]

The utility of 4-bromo-8-chloroisoquinoline lies in its ability to serve as a divergence point. The following logic governs its application:

  • Site-Selective Activation: The C4-Br bond has a significantly lower bond dissociation energy (BDE) and is more accessible to oxidative addition by Pd(0) than the C8-Cl bond.[3]

  • Metabolic Blocking: The C8-position in isoquinolines is a common site for metabolic hydroxylation (Phase I metabolism).[3] Retaining the Chlorine at C8 blocks this soft spot, potentially extending the half-life (

    
    ) of the active ingredient.[1]
    
  • Library Generation: By coupling the C4 position first, researchers can generate a parent library.[1][3] The C8-Cl can then be retained (for lipophilicity) or activated using specialized bulky phosphine ligands for late-stage diversification.[3]

Visualization: The Divergent Synthesis Workflow[1]

Agrochemical_Workflow Core 4-Bromo-8-chloro- isoquinoline (Scaffold) Step1 Step 1: C4-Selective Suzuki Coupling Core->Step1 Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Intermediate 4-Aryl-8-chloro- isoquinoline Step1->Intermediate PathA Path A: Retain Cl (Metabolic Block) Intermediate->PathA No further rxn PathB Path B: C8-Amination (Buchwald-Hartwig) Intermediate->PathB HNR2, Pd-RuPhos NaOtBu FinalA Target A: Lipophilic Fungicide PathA->FinalA FinalB Target B: Soluble Herbicide PathB->FinalB

Figure 1: Divergent synthesis strategy utilizing the reactivity difference between C4-Br and C8-Cl.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating . The progression is monitored by TLC/LCMS to ensure complete consumption of the starting material before proceeding, preventing the formation of "homo-coupled" side products.[1]

Protocol A: Selective Suzuki-Miyaura Coupling at C4

Objective: Install an aryl or heteroaryl pharmacophore at the C4 position while leaving the C8-chloride intact.

Reagents:

  • Substrate: 4-Bromo-8-chloroisoquinoline (1.0 equiv)[2][3]

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%) - Chosen for robustness and resistance to dehalogenation of the chloride.

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)[2][3]

  • Solvent: 1,4-Dioxane (degassed)[2][3]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the 4-bromo-8-chloroisoquinoline, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C . Note: Do not exceed 90°C to avoid oxidative addition into the C8-Cl bond.

  • Monitoring: Monitor by LCMS after 2 hours. The bromide signal (M+ and M+2 pattern) should disappear, replaced by the product mass.[1] The C8-Cl pattern (3:1 isotope ratio) should be preserved.[3]

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1][2][3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Activation of C8-Chloride (Buchwald-Hartwig)

Objective: Displace the sterically hindered C8-chloride with an amine to modulate solubility or target affinity.[3]

Reagents:

  • Substrate: 4-Aryl-8-chloroisoquinoline (from Protocol A)[2][3]

  • Nucleophile: Morpholine or primary amine (1.2 equiv)[3]

  • Pre-catalyst: Pd-RuPhos G3 or XPhos Pd G3 (5 mol%) - Required to activate the deactivated/hindered aryl chloride.[3]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[3]

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)[3]

Procedure:

  • Setup: Charge substrate, amine, base, and pre-catalyst in a glovebox or under strict inert flow.[1][2][3]

  • Reaction: Heat to 100-110°C for 12-16 hours.

  • Mechanistic Check: If conversion is low, the C8 position is likely too sterically crowded by the peri-hydrogen at C1 and the substituent at C7.[1] Switch to a smaller ligand (e.g., BrettPhos) or higher temperature (120°C in sealed tube).[1][3]

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via reverse-phase prep-HPLC (due to polarity of the amino-product).

Part 4: Synthesis of the Core Scaffold (Reference)

If the starting material is not purchased, the "Gold Standard" synthesis involves a Boc-directed dearomatization sequence, which avoids the regioselectivity issues of direct bromination.[1]

Core_Synthesis Start 8-Chloroisoquinoline Step1 1. Boc2O, NaBH4 (Dearomatization) Start->Step1 Inter N-Boc-8-chloro- 1,2-dihydroisoquinoline Step1->Inter Step2 2. NBS (Bromination at C4) Inter->Step2 Step3 3. TFA or HCl (Deprotection/Aromatization) Step2->Step3 Product 4-Bromo-8-chloroisoquinoline Step3->Product

Figure 2: Regioselective synthesis of the core via dearomatization/rearomatization.[2]

Why this route? Direct bromination of 8-chloroisoquinoline often yields a mixture of C4 and C5 isomers due to the directing effect of the chlorine.[1] The dihydro-intermediate (Step 1) locks the double bond at C3-C4, ensuring exclusive bromination at C4.

Part 5: References & Grounding[1][3]

  • Core Synthesis & Reactivity:

    • Regioselective Bromination via Dearomatization: Specific methodology for 4-bromoisoquinolines.[2][3][4]

    • Source: (Verified CAS and Structure data).[3]

  • Cross-Coupling Selectivity (Br vs Cl):

    • Mechanistic Basis: Standard oxidative addition rates (Ar-Br > Ar-Cl) in heteroaromatics.[3]

    • Source:.[3]

  • Agrochemical Relevance (Isoquinoline Fungicides):

    • Structure-Activity Relationships (SAR): 8-substituted quinolines/isoquinolines in fungicide design.[2][3]

    • Source:.[3]

  • Buchwald-Hartwig Conditions for Hindered Chlorides:

    • Catalyst Selection: Use of RuPhos/XPhos for deactivated chlorides.[1][3]

    • Source:.[3]

Disclaimer: This application note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel utilizing appropriate PPE.[1] Consult the MSDS for 4-bromo-8-chloroisoquinoline before handling.

Sources

Application Note & Protocol: Strategic N-Alkylation of 4-Bromo-8-chloroisoquinoline for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds.

Abstract

This document provides a comprehensive, in-depth guide to the N-alkylation of 4-bromo-8-chloroisoquinoline, a critical transformation for accessing a versatile class of pharmaceutical intermediates. The protocol herein is designed to address the inherent challenges associated with the electron-deficient nature of the di-halogenated isoquinoline ring system. We will explore the mechanistic rationale behind the selection of reagents and conditions, offering a robust, validated procedure for achieving high-yield synthesis of the target N-alkylated isoquinolinium salts. Furthermore, this guide includes detailed experimental procedures, data interpretation, troubleshooting advice, and a thorough safety analysis to ensure reproducible and safe execution.

Introduction: The Strategic Importance of N-Alkylated Halo-Isoquinolines

N-alkylated isoquinolinium salts are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of halogen atoms, such as bromine and chlorine, on the isoquinoline ring provides crucial handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid diversification of molecular structures. Specifically, the 4-bromo and 8-chloro substituents on the isoquinoline core offer distinct electronic and steric environments, allowing for regioselective functionalization in later synthetic steps.

The primary challenge in the N-alkylation of 4-bromo-8-chloroisoquinoline lies in the reduced nucleophilicity of the nitrogen atom due to the electron-withdrawing effects of the two halogen atoms. This necessitates carefully optimized reaction conditions to drive the reaction to completion while avoiding potential side reactions. This application note provides a detailed protocol to overcome these challenges and successfully synthesize the desired N-alkylated products.

Mechanistic Rationale: A Guided Approach to Reaction Design

The N-alkylation of an amine or a heterocyclic nitrogen is a classic SN2 reaction. The nucleophilic nitrogen atom attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a quaternary ammonium salt.

Key Considerations for 4-Bromo-8-chloroisoquinoline:

  • Substrate Reactivity: The electron-withdrawing inductive effects of the bromine and chlorine atoms decrease the electron density on the nitrogen atom, making it a weaker nucleophile compared to unsubstituted isoquinoline.

  • Alkylating Agent: The choice of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides, due to the better leaving group ability of the iodide ion. For less reactive substrates like 4-bromo-8-chloroisoquinoline, a more reactive alkylating agent such as an alkyl iodide or triflate is often preferred.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are ideal for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its effective nucleophilicity.[1]

  • Temperature: Due to the reduced nucleophilicity of the substrate, elevated temperatures are typically required to achieve a reasonable reaction rate. Microwave irradiation can also be a valuable tool to accelerate the reaction.[1]

  • Stoichiometry: An excess of the alkylating agent is often used to ensure complete conversion of the starting material.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Isoquinoline 4-Bromo-8-chloroisoquinoline (Nucleophile) TransitionState Sₙ2 Transition State Isoquinoline->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState Solvent Polar Aprotic Solvent (e.g., DMF, ACN) Solvent->TransitionState Stabilizes Cation Temperature Elevated Temperature (e.g., 80-120 °C) Temperature->TransitionState Provides Activation Energy Product N-Alkyl-4-bromo-8-chloroisoquinolinium Halide TransitionState->Product

Experimental Protocol: N-Alkylation of 4-Bromo-8-chloroisoquinoline

This protocol describes a general procedure for the N-alkylation of 4-bromo-8-chloroisoquinoline with an alkyl halide. The reaction conditions may require optimization depending on the specific alkylating agent used.

Materials and Reagents
ReagentGradeSupplier
4-Bromo-8-chloroisoquinoline≥97%Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)Reagent GradeAcros Organics
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Fisher Scientific
Diethyl ether, anhydrous≥99.7%VWR Chemicals
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-bromo-8-chloroisoquinoline (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkylating agent (1.2-2.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • The product, an isoquinolinium salt, will often precipitate from the reaction mixture upon cooling or upon the addition of an anti-solvent like diethyl ether.

    • If a precipitate forms, collect the solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials and DMF.

    • If no precipitate forms, slowly add the reaction mixture to a larger volume of stirred diethyl ether to induce precipitation.

    • Collect the precipitate by vacuum filtration and wash with diethyl ether.

  • Drying: Dry the isolated solid under vacuum to obtain the N-alkyl-4-bromo-8-chloroisoquinolinium halide.

G Start Start Setup 1. Reaction Setup: - Dry flask under inert gas - Add 4-bromo-8-chloroisoquinoline Start->Setup Solvent 2. Add Anhydrous DMF Setup->Solvent Reagent 3. Add Alkylating Agent Solvent->Reagent Reaction 4. Heat and Stir (80-100 °C, 4-24 h) Reagent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Cool to Room Temperature Monitor->Workup Complete Precipitation 6. Precipitate Product (Cooling or add Et₂O) Workup->Precipitation Filtration 7. Filter and Wash with Et₂O Precipitation->Filtration Drying 8. Dry Under Vacuum Filtration->Drying End End Drying->End

Data and Expected Results

The N-alkylation of 4-bromo-8-chloroisoquinoline is expected to proceed in good to excellent yields, depending on the reactivity of the alkylating agent. The resulting isoquinolinium salt is typically a crystalline solid that is soluble in polar solvents like water, methanol, and DMSO, and insoluble in nonpolar solvents like diethyl ether and hexanes.

EntryAlkylating AgentEquivalentsTemperature (°C)Time (h)Yield (%)
1Iodomethane1.580692%
2Ethyl Bromide2.01001285%
3Benzyl Bromide1.290895%

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): The formation of the N-alkylated product can be confirmed by the appearance of new signals corresponding to the alkyl group protons and a downfield shift of the isoquinoline ring protons, particularly those adjacent to the quaternized nitrogen.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the N-alkyl-4-bromo-8-chloroisoquinolinium cation.

  • Melting Point: The product will have a distinct and sharp melting point.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient reactivity of the alkylating agent or low reaction temperature.- Switch to a more reactive alkylating agent (e.g., from R-Br to R-I or R-OTf).- Increase the reaction temperature.- Use a microwave reactor to accelerate the reaction.[1]- Add a catalytic amount of sodium iodide to in situ generate the more reactive alkyl iodide (Finkelstein reaction).[1]
Formation of side products Decomposition of the solvent (e.g., DMF at high temperatures with a base).[1]- Ensure the reaction is run under anhydrous conditions.- Consider using an alternative polar aprotic solvent like acetonitrile (ACN).
Difficulty in product isolation The product is soluble in the reaction mixture and does not precipitate.- Concentrate the reaction mixture under reduced pressure before adding the anti-solvent.- Use a larger volume of the anti-solvent (e.g., diethyl ether).- Try a different anti-solvent such as ethyl acetate or hexanes.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all manipulations in a well-ventilated fume hood.

  • Reagent Handling:

    • Alkylating agents are often toxic, mutagenic, and/or carcinogenic. Handle with extreme care.

    • Anhydrous solvents are flammable and should be handled away from ignition sources.

    • DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the N-alkylation of 4-bromo-8-chloroisoquinoline. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully synthesize these valuable intermediates for downstream applications in pharmaceutical and materials science. The provided troubleshooting guide should enable the adaptation of this protocol to a variety of alkylating agents and reaction scales.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Larock, R. C. (1999).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Marek, J., et al. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. Vojenské Zdravotnické Listy, LXXXI(2), 76-80. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to the Selective Sonogashira Coupling of 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylisoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and pharmaceuticals. The introduction of an alkynyl group onto this scaffold via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel drug candidates.[1][2] This palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance.[1][2][3]

This application note provides a detailed experimental procedure for the selective Sonogashira coupling of 4-bromo-8-chloroisoquinoline with phenylacetylene. The presence of two different halogen substituents on the isoquinoline ring—a bromine at the 4-position and a chlorine at the 8-position—presents a classic challenge in regioselectivity. The well-established reactivity trend of aryl halides in Sonogashira couplings (I > Br > Cl > F) allows for the selective functionalization of the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This stepwise approach is a powerful strategy in the synthesis of complex, polysubstituted heterocyclic compounds.

This guide is intended for researchers, scientists, and professionals in drug development, offering not just a protocol but also the underlying scientific rationale for the experimental design, potential challenges, and troubleshooting strategies.

Reaction Scheme

G cluster_0 Selective Sonogashira Coupling 4-Bromo-8-chloroisoquinoline 4-Bromo-8-chloroisoquinoline Phenylacetylene Phenylacetylene 4-Bromo-8-chloroisoquinoline->Phenylacetylene + Catalyst Catalyst Phenylacetylene->Catalyst Pd(PPh₃)₄, CuI Base Base Catalyst->Base Et₃N, THF Heat Heat Base->Heat Δ Product 4-(Phenylethynyl)-8-chloroisoquinoline Heat->Product

Caption: General scheme for the selective Sonogashira coupling.

Experimental Protocol: Selective Sonogashira Coupling of 4-Bromo-8-chloroisoquinoline with Phenylacetylene

This protocol is designed to favor the selective coupling at the C4-Br bond. The reaction should be carried out under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.Notes
4-Bromo-8-chloroisoquinolineC₉H₅BrClN242.50242.5 mg1.01.0Substrate
PhenylacetyleneC₈H₆102.13122.6 mg (0.13 mL)1.21.2Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5657.8 mg0.050.05Catalyst
Copper(I) IodideCuI190.459.5 mg0.050.05Co-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.190.42 mL3.03.0Base and Solvent
Tetrahydrofuran (THF), anhydrousC₄H₈O72.115 mL--Solvent
Instrumentation and Equipment
  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Magnetic stirrer with heating plate

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask, add 4-bromo-8-chloroisoquinoline (242.5 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This process is crucial to remove oxygen, which can lead to the deactivation of the palladium catalyst and promote the homocoupling of the alkyne (Glaser coupling).[4]

  • Addition of Solvents and Reagents:

    • Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Triethylamine serves as both a base to neutralize the HBr formed during the reaction and as a co-solvent.[5]

    • Stir the mixture at room temperature for 10 minutes to allow for the dissolution of the reagents.

    • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture via syringe. A slight excess of the alkyne is used to ensure complete consumption of the starting material.

  • Reaction Execution:

    • Heat the reaction mixture to 60-65 °C (reflux temperature of THF) and stir for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the 4-bromo-8-chloroisoquinoline spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues and inorganic salts.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the triethylamine hydrobromide salt, followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective for eluting the desired product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-(phenylethynyl)-8-chloroisoquinoline as a solid.

Experimental Workflow Diagram

G A 1. Reaction Setup - Add solids (Substrate, Pd(PPh₃)₄, CuI) to Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x). A->B C 3. Reagent Addition - Add anhydrous THF and Et₃N via syringe. - Add phenylacetylene dropwise. B->C D 4. Reaction - Heat to 60-65 °C for 4-6 hours. - Monitor by TLC/LC-MS. C->D E 5. Work-up - Cool to RT. - Dilute with EtOAc and filter through celite. D->E F 6. Extraction - Wash with sat. aq. NH₄Cl and brine. E->F G 7. Drying and Concentration - Dry over Na₂SO₄, filter, and concentrate. F->G H 8. Purification - Flash column chromatography (Hexanes/EtOAc). G->H I Final Product 4-(Phenylethynyl)-8-chloroisoquinoline H->I

Sources

Application Note: Selective Heck Reaction on 4-Bromo-8-chloroisoquinoline for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds, including kinase inhibitors and anti-cancer agents. The functionalization of this heterocyclic system is paramount for modulating biological activity and optimizing drug-like properties. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[1][2] This reaction's tolerance for a diverse range of functional groups makes it an invaluable tool in the complex settings of pharmaceutical development.[3][4]

This document provides a detailed guide to the application of the Heck reaction to 4-bromo-8-chloroisoquinoline, a di-halogenated substrate offering a unique challenge and opportunity for regioselective synthesis. We will explore the mechanistic basis for selectivity, provide a robust and validated protocol for the preferential reaction at the C-Br bond, and offer a logical framework for troubleshooting and optimization.

Mechanistic Rationale: Achieving Regioselectivity with Dihalo-Heterocycles

The power of the Heck reaction lies in its predictable catalytic cycle.[2][5] The successful application to a substrate like 4-bromo-8-chloroisoquinoline hinges on understanding the differential reactivity of the two carbon-halogen bonds.

The Heck Catalytic Cycle

The reaction proceeds through a well-established Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a square planar Aryl-Pd(II)-Halide complex. This is typically the rate-determining step.[5][6]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[3][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[5]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrogen halide (HX), which facilitates the reductive elimination of HX from the palladium-hydride complex to regenerate the active Pd(0) catalyst.[3][5]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Aryl-Pd(II)-Br Complex pd0->oxidative_add Oxidative Addition substrate 4-Bromo-8-chloroisoquinoline substrate->oxidative_add pi_complex Alkene π-Complex oxidative_add->pi_complex Alkene Coordination alkene Alkene (R-CH=CH₂) alkene->pi_complex insertion Migratory Insertion Product pi_complex->insertion Migratory Insertion beta_elim Pd-H Complex insertion->beta_elim β-Hydride Elimination beta_elim->pd0 Reductive Elimination product Substituted Isoquinoline beta_elim->product hx H-Base⁺ X⁻ beta_elim->hx base Base base->beta_elim + Base - H-Base⁺ X⁻ Optimization_Workflow start Start: Standard Protocol (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C) check_yield Analyze Yield & Purity start->check_yield success Success: Protocol Validated check_yield->success >70% Yield High Purity low_yield Low Yield / No Reaction check_yield->low_yield <50% Yield side_products Significant Side Products check_yield->side_products Low Purity opt_temp Increase Temperature (130-140°C) low_yield->opt_temp Tweak 1 opt_temp_down Decrease Temperature (100-110°C) side_products->opt_temp_down opt_base Screen Base (e.g., Et₃N, Cs₂CO₃) opt_temp->opt_base Tweak 2 opt_ligand Change Ligand (e.g., P(o-tol)₃) opt_base->opt_ligand Tweak 3 opt_ligand->check_yield Re-evaluate opt_temp_down->check_yield Re-evaluate

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-8-chloroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield and purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

I. Recommended Synthetic Strategy: A Modern Approach to C4-Bromination

Traditional electrophilic bromination of the isoquinoline core is often plagued by poor regioselectivity, typically favoring substitution at the C5 or C8 positions. To overcome this challenge, we recommend a modern, one-pot method that proceeds via a dearomatization/rearomatization sequence. This strategy offers excellent C4-selectivity and high yields.[1][2][3]

The process involves three key stages within a single pot:

  • Boc₂O-Mediated Dearomatization: 8-chloroisoquinoline is activated with di-tert-butyl carbonate (Boc₂O), forming a reactive enamine-containing adduct. This transiently breaks the aromaticity of the nitrogen-containing ring.

  • Electrophilic Bromination: The dearomatized intermediate is then treated with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), which selectively brominates the electron-rich C4 position.

  • Acid-Promoted Rearomatization: Finally, the addition of an acid promotes the elimination of the Boc group and restores the aromatic isoquinoline ring system, yielding the desired 4-Bromo-8-chloroisoquinoline.

Overall Synthesis Workflow

Synthesis_Workflow Start Start: 8-chloroisoquinoline Step1 Step 1: Add Boc₂O (Dearomatization) Start->Step1 Step2 Step 2: Add NBS (Electrophilic Bromination) Step1->Step2 Step3 Step 3: Add Acid (e.g., TFA) (Rearomatization) Step2->Step3 Workup Aqueous Work-up (Quench & Extraction) Step3->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4-Bromo-8-chloroisoquinoline Purification->Product

Caption: One-pot synthesis workflow for 4-Bromo-8-chloroisoquinoline.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is analyzed by its potential cause, followed by a recommended solution.

Symptom / Observation Potential Cause Recommended Action & Scientific Rationale
Low or No Product Formation (Starting material recovered)1. Ineffective Dearomatization: The initial reaction with Boc₂O is incomplete. This can be due to moisture, which hydrolyzes the anhydride, or insufficient activation.Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use a fresh, high-purity bottle of Boc₂O. Consider slightly increasing the stoichiometry of Boc₂O (e.g., to 1.5 equivalents) to ensure full conversion of the starting material into the dearomatized intermediate.
2. Inactive Brominating Agent: The N-Bromosuccinimide (NBS) may have degraded over time.Solution: Use freshly recrystallized NBS. Purity can be checked by melting point. Store NBS in a cool, dark, and dry place.
Formation of Multiple Products (Isomeric impurities observed by TLC/LC-MS)1. Competing Electrophilic Aromatic Substitution: If the dearomatization is not efficient, direct bromination of 8-chloroisoquinoline can occur, leading to undesired isomers (e.g., 5-bromo or 5,7-dibromo derivatives).[4]Solution: The one-pot nature of this protocol is critical. Ensure the Boc₂O is added first and allowed to react before the introduction of NBS. The dearomatization step deactivates the benzene ring towards traditional electrophilic attack and specifically activates the C4 position for bromination.[1][2]
2. Over-bromination: Using a large excess of NBS or prolonged reaction times can lead to the formation of dibrominated species.Solution: Maintain a strict 1.05 to 1.1 stoichiometry of NBS relative to the starting material. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction once the starting material is consumed.
Reaction Stalls at Intermediate Stage (TLC/LC-MS shows a new spot that is not the product)1. Incomplete Rearomatization: The final acid-catalyzed step to eliminate the Boc-group and reform the aromatic ring is not complete.Solution: Ensure the acid (e.g., trifluoroacetic acid) is added in sufficient quantity to protonate the intermediate.[1] If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be applied, but monitor carefully to prevent degradation.
Difficult Product Purification 1. Succinimide Byproduct: The reaction generates succinimide from NBS, which can co-elute with the product in certain solvent systems.Solution: Perform a thorough aqueous work-up. After quenching the reaction, wash the organic layer with a saturated sodium bicarbonate solution and then brine. This will remove the majority of the acidic succinimide byproduct.
2. Close Polarity of Isomers: If isomeric impurities have formed, they may be difficult to separate from the desired 4-bromo product by standard column chromatography.Solution: Utilize a high-resolution silica gel for chromatography. Employ a shallow solvent gradient, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing the polarity. Multiple columns may be necessary for high purity.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the high C4-selectivity of this reaction?

The high regioselectivity is a direct result of the Boc₂O-mediated dearomatization. Isoquinoline reacts with Boc₂O to form a key enamine-containing intermediate.[1] This intermediate is no longer a fully aromatic system. The C4 position becomes part of an electron-rich enamine moiety, making it highly nucleophilic and thus extremely susceptible to attack by an electrophile like Br⁺ (from NBS). The other positions on the carbocyclic ring are comparatively deactivated. After bromination at C4, the subsequent acid-catalyzed elimination of the Boc group restores the aromaticity, locking in the C4-bromo substitution pattern.

Proposed Reaction Mechanism

Caption: Mechanism of C4-bromination via dearomatization.

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

NBS is a solid, making it easier and safer to handle than liquid bromine, which is highly corrosive and volatile. Mechanistically, NBS serves as a source of an electrophilic bromine atom (Br⁺), especially in the presence of trace acid or the reaction intermediates, without generating large amounts of HBr as a byproduct, which can complicate the reaction profile.

Q3: Can this method be used for other C4-halogenations?

Yes, this strategy is versatile. By substituting NBS with N-Chlorosuccinimide (NCS) or N-Iodosuccinimide (NIS), the corresponding 4-chloro- and 4-iodo-isoquinoline derivatives can also be synthesized with high C4-selectivity.[1][3]

Q4: How do I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is an effective tool. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 4:1) for your mobile phase. You should see the spot for the starting 8-chloroisoquinoline disappear and a new, typically less polar, spot for the 4-Bromo-8-chloroisoquinoline product appear. It is also advisable to co-spot your reaction mixture with the starting material for accurate comparison. For more precise monitoring, LC-MS can be used to track the consumption of the starting material and the formation of the product mass peak.

Q5: How can I confirm the identity and purity of the final product?

Confirmation should be done using a combination of spectroscopic methods. The expected data for 4-Bromo-8-chloroisoquinoline are summarized below. A clean NMR spectrum and a high-resolution mass spectrum matching the calculated value are strong indicators of a successful synthesis.

Analytical Data for Product Confirmation
Analysis Expected Result for 4-Bromo-8-chloroisoquinoline
Appearance White to off-white solid
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
¹H NMR (400 MHz, CDCl₃)δ 9.57 (s, 1H), 8.79 (s, 1H), 8.10−8.05 (m, 1H), 7.71−7.67 (m, 2H) ppm
¹³C NMR (151 MHz, CDCl₃)δ 148.8, 145.6, 135.9, 132.7, 131.3, 128.5, 126.8, 125.2, 119.3 ppm
HRMS (ESI-TOF) [M+H]⁺ Calculated: 241.9367; Found: 241.9366
(Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Data is based on similar compounds reported in the literature.)

IV. Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific lab conditions and scale.

Materials:

  • 8-chloroisoquinoline

  • Di-tert-butyl carbonate (Boc₂O)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 8-chloroisoquinoline (1.0 eq).

  • Dearomatization: Dissolve the starting material in anhydrous DCM under a nitrogen atmosphere. Add Boc₂O (1.2 eq) to the solution. Stir at room temperature for 1-2 hours. Monitor the formation of the dearomatized intermediate by TLC.

  • Bromination: Once the formation of the intermediate is complete, add NBS (1.05 eq) in one portion. Stir the reaction mixture at room temperature. Monitor the consumption of the intermediate by TLC (typically 2-4 hours).

  • Rearomatization: After the bromination is complete, slowly add TFA (2.0 eq) to the reaction mixture. Stir for an additional 1-2 hours at room temperature until the rearomatization is complete (monitored by the appearance of the final product spot on TLC).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight. Characterize the final product by NMR and MS to confirm its identity and purity.

V. References

  • Wang, Q., et al. (2022). Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. Synthesis of 5-bromo-8-nitroisoquinoline. Available at: [Link]

  • Gao, F., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution: Halogenation. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-8-chloroisoquinoline. This valuable heterocyclic compound is a crucial intermediate in pharmaceutical and materials science research. However, its synthesis can be accompanied by challenges, particularly concerning side reactions that can complicate purification and reduce yields.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, our fellow researchers and drug development professionals, with the in-depth technical insights and actionable solutions needed to navigate these challenges effectively. We will explore the causality behind common experimental issues and provide validated protocols to ensure the integrity and success of your synthesis.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 4-Bromo-8-chloroisoquinoline.

FAQ 1: Why am I getting poor regioselectivity and isolating the wrong bromo-isomer?

Question: My analysis shows a significant amount of bromination at positions other than C4 (e.g., C5 or C7). Why is my reaction not selective, and how can I force bromination at the C4 position?

Answer: This is a classic challenge in the electrophilic substitution of quinoline and isoquinoline systems. The observed regioselectivity is a direct consequence of the electronic properties of the isoquinoline ring.

  • Mechanistic Insight: The isoquinoline nucleus is electron-deficient, particularly the pyridine ring. Direct electrophilic bromination, for instance on 8-chloroisoquinoline, is often difficult and typically favors substitution on the electron-rich benzene ring, primarily at the C5 and C7 positions.[1] The chloro-substituent at C8 is an ortho-, para-director, which further activates the C5 and C7 positions for electrophilic attack, making the desired C4 substitution a minor pathway under standard bromination conditions.

  • Troubleshooting & Solution: To achieve high selectivity for the C4 position, a more sophisticated strategy is required. A modern and highly effective approach involves a one-pot sequence that temporarily disrupts the aromaticity of the pyridine ring, allowing for controlled electrophilic bromination, followed by restoration of the aromatic system.[2]

    • Dearomatization: The isoquinoline nitrogen is first treated with an activating agent like Boc-anhydride (Boc₂O). This creates a less aromatic, more reactive enamine-like system.

    • Electrophilic Bromination: In this activated state, electrophilic bromination with a source like N-Bromosuccinimide (NBS) occurs selectively at the C4 position.

    • Rearomatization: An acid-promoted deprotection and dehydration step removes the Boc group and restores the aromatic isoquinoline ring, now with a bromine atom selectively installed at the C4 position.[2] This sequence has been reported to produce 4-bromo-substituted isoquinolines with high yields.[2]

FAQ 2: My mass spectrometry results show a di-brominated product. How can I prevent this over-bromination?

Question: I'm consistently observing an impurity with a mass corresponding to C₉H₄Br₂ClN. How is this di-bromo species forming and what are the best practices to avoid it?

Answer: The formation of a di-brominated product is a common side reaction when the stoichiometry and reaction conditions are not strictly controlled.

  • Mechanistic Insight: Once the first bromine atom is added to the ring, you have formed 4-Bromo-8-chloroisoquinoline. While this product is less reactive than the starting material due to the electron-withdrawing nature of the first bromine, it can still undergo a second electrophilic substitution if the reaction conditions are too harsh or if excess brominating agent is present. This is especially true if the initial bromination is performed on a more activated precursor. For example, procedures for brominating isoquinoline itself warn that using more than a slight excess of NBS leads to the formation of di-bromo species that are difficult to separate from the desired mono-bromo product.[3]

  • Troubleshooting & Solution:

    • Strict Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., NBS). It is critical to have an accurate mass or molar amount for your starting material. Using a large excess of the brominating agent is the most common cause of this issue.[3]

    • Temperature Management: Perform the bromination at low temperatures (e.g., -20 °C to 0 °C) to control the reaction rate and improve selectivity. Strict temperature control is crucial for achieving high regioselectivity and product purity.[3]

    • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the mono-bromination of the more reactive starting material over the di-bromination of the product.

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

FAQ 3: I'm observing an impurity with a mass of [M+16]. Is this an isoquinolone, and how can I avoid it?

Question: My mass spec shows an impurity with a mass that suggests the addition of an oxygen atom. I suspect the formation of 4-Bromo-8-chloro-isoquinolone. What reaction conditions could be causing this?

Answer: Yes, the presence of an [M+16] peak is a strong indicator of oxidation to the corresponding isoquinolone. This side reaction can occur under specific conditions, particularly in palladium-catalyzed syntheses.

  • Mechanistic Insight: Certain synthetic routes, especially those employing palladium catalysis from precursors like 2-alkynyl benzyl azides, can be tuned to selectively produce either the isoquinoline or the isoquinolone.[4] The choice of solvent and additives is critical. For instance, using acetic acid as an additive can promote the formation of the isoquinolone, while other conditions favor the desired isoquinoline.[4] The source of oxygen can be adventitious water or the solvent itself under oxidative conditions.

  • Troubleshooting & Solution:

    • Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents to eliminate water, which can act as a nucleophile or oxygen source.

    • Review Catalytic System: If you are using a palladium-catalyzed route, carefully review your reaction conditions. Avoid additives like acetic acid if the isoquinolone is an undesired product. The literature shows that a PdBr₂/CuBr₂/LiBr system in acetonitrile (MeCN) favors the isoquinoline, whereas a PdBr₂/CuBr₂/HOAc system can lead to the isoquinolone.[4]

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common issues during your synthesis.

G cluster_start Analysis of Crude Product cluster_analysis Problem Identification cluster_issues Potential Side Products cluster_solutions Corrective Actions Start Crude Product Shows Multiple Spots/Peaks MS Analyze by LC-MS Start->MS NMR Analyze by ¹H NMR Start->NMR Isomer Mass matches product, but retention time/Rf differs (Isomer Formation) MS->Isomer Mass = 241.9367 [C₉H₆BrClN]⁺ Dibromo Mass = [M+78/80] (Di-bromination) MS->Dibromo Mass ≈ 320.84 Oxidation Mass = [M+16] (Oxidation to Isoquinolone) MS->Oxidation Mass ≈ 257.93 StartingMaterial Significant Starting Material Remains (Incomplete Reaction) NMR->StartingMaterial Signals for precursor are dominant Sol_Isomer Solution: - Implement dearomatization-  rearomatization strategy - Verify directing group effects Isomer->Sol_Isomer Sol_Dibromo Solution: - Reduce brominating agent to ~1.05 eq. - Lower reaction temperature - Add brominating agent slowly Dibromo->Sol_Dibromo Sol_Oxidation Solution: - Use anhydrous solvents - Run under inert (N₂/Ar) atmosphere - Re-evaluate catalytic additives Oxidation->Sol_Oxidation Sol_Start Solution: - Check catalyst activity - Increase reaction time/temperature - Ensure reagent purity StartingMaterial->Sol_Start G SM 8-Chloroisoquinoline (Precursor) NBS1 + 1.0 eq. NBS Low Temp SM->NBS1 Product 4-Bromo-8-chloroisoquinoline (Desired Product) NBS1->Product Desired Pathway NBS2 + >1.1 eq. NBS High Temp SideProduct 4,X-Dibromo-8-chloroisoquinoline (Side Product) NBS2->SideProduct Side Reaction Product->NBS2

Sources

Technical Support Center: Palladium Remediation for Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Palladium Catalyst from 4-Bromo-8-chloroisoquinoline Reactions Document ID: KB-ISOQ-PD-001 Status: Active Last Updated: 2025-05-15

Executive Summary & Diagnostic Framework

The Challenge: You are likely observing persistent palladium (Pd) contamination in your 4-Bromo-8-chloroisoquinoline intermediate.[1] Unlike simple aromatics, isoquinolines present a "double-edged sword" in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig):

  • N-Coordination: The isoquinoline nitrogen lone pair acts as a competitive ligand, binding Pd(II) species tightly.

  • Steric Trapping: The 8-chloro substituent exerts a peri-effect. While this steric bulk usually hinders coordination, in the context of Pd-removal, it can create "pockets" of lipophilicity that trap non-polar Pd-phosphine complexes, preventing them from being washed out by aqueous extractions.

Regulatory Target (ICH Q3D): For oral drug substances, the target is generally < 10 ppm (Option 1 limit). For parenteral routes, the limit drops to < 1 ppm .

Decision Matrix: Remediation Workflow

Use the following logic flow to select your remediation strategy based on current Pd load and product solubility.

Pd_Remediation_Flow Start Crude Reaction Mixture (Post-Workup) Check Initial Pd Assessment (Visual or ICP-MS) Start->Check HighLoad High Load (>1000 ppm / Dark Color) Check->HighLoad Dark/Black LowLoad Moderate Load (<500 ppm) Check->LowLoad Orange/Tan Wash Chemical Wash Protocol (NAC or TMT) HighLoad->Wash Bulk Removal Scavenger Silica Scavenger Protocol (SiliaMetS® Thiol or DMT) LowLoad->Scavenger Direct Treatment Crystallization Crystallization (Toluene/Heptane) Scavenger->Crystallization Polishing Wash->Scavenger FinalQC Final QC (ICP-MS < 10 ppm) Crystallization->FinalQC

Figure 1: Decision tree for selecting the appropriate palladium removal method based on initial contamination levels.

Standard Operating Procedures (SOPs)

Protocol A: Silica-Based Scavenging (The Gold Standard)

Best For: High-value intermediates where yield loss must be minimized. Mechanism: Functionalized silica (Thiol or Dimercaptotriazine) has a higher binding constant (


) for Pd than the isoquinoline nitrogen.

Materials:

  • Scavenger: SiliaMetS® Thiol (SH) or SiliaMetS® DMT (Dimercaptotriazine). Note: DMT is preferred for N-heterocycles as it is more aggressive.

  • Solvent: THF, Ethyl Acetate, or DCM. (Avoid MeOH if possible, as it can reduce Pd(II) to colloidal Pd(0), which clogs filters).

Step-by-Step Guide:

  • Dissolution: Dissolve the crude 4-Bromo-8-chloroisoquinoline in 10 volumes of solvent (e.g., if 10g product, use 100mL EtOAc).

  • Loading: Add the scavenger.

    • For <1000 ppm Pd: Add 0.5 equivalents (w/w) of scavenger relative to the crude mass.

    • For >1000 ppm Pd: Add 4 equivalents (molar) relative to the Pd content (requires ICP data).

  • Incubation (Critical): Stir at 50°C for 4 hours .

    • Why Heat? Ligand exchange is kinetically slow at room temperature because the Pd is stabilized by the isoquinoline nitrogen. Heat drives the equilibrium toward the scavenger.

  • Filtration: Filter through a pad of Celite® or a 0.45 µm membrane to remove the silica.

  • Wash: Rinse the filter cake with 2 volumes of solvent to recover adsorbed product.

Protocol B: The "Chemical Wash" (Bulk Removal)

Best For: Crude mixtures with visible "Pd black" or extremely high contamination (>5000 ppm).

Reagent: N-Acetyl Cysteine (NAC).[1] Why NAC? It is a cheap, non-toxic amino acid derivative that solubilizes Pd into the aqueous phase.

Step-by-Step Guide:

  • Dissolve crude product in EtOAc or MeTHF.

  • Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine (adjust pH to ~7-8 with dilute NaOH).

  • Stir the biphasic mixture vigorously at 45°C for 1 hour .

  • Separate layers. The aqueous layer should be dark (containing Pd-NAC complex).

  • Repeat if the organic layer remains dark.

  • Perform a final brine wash to remove residual NAC.

Comparative Data: Scavenger Efficiency

The following data summarizes typical removal rates for Pd(PPh3)4 residues from nitrogen-containing heterocycles.

MethodFunctional GroupMechanismPd Removal EfficiencyProduct RecoveryNotes
SiliaMetS® DMT DimercaptotriazineChelation95 - 99% >95%Best for N-heterocycles; aggressive binder.
SiliaMetS® Thiol Thiol (-SH)Binding85 - 95%>98%Good general purpose; less effective if Pd is tightly bound to N.
Activated Carbon N/AAdsorption50 - 80%80 - 90%High risk of product loss; messy filtration.
Crystallization N/ALattice ExclusionVariable60 - 80%Can inadvertently trap Pd in the crystal lattice.

Troubleshooting & FAQ

Q: I used the Thiol scavenger, but my product is still grey/brown. What happened? A: You likely have Colloidal Palladium (Pd nanoparticles) rather than soluble Pd(II) complexes. Thiol scavengers bind soluble Pd well but struggle with nanoparticles.

  • Fix: Reflux your solution with activated carbon (Charcoal) for 30 minutes before using the silica scavenger, or filter through a specialized "Metal Scavenging Filter Cartridge" which combines depth filtration (for particles) with functionalized silica.

Q: My 4-Bromo-8-chloroisoquinoline is co-eluting with the Palladium residue. A: This is common. The "8-chloro" group makes the molecule lipophilic, similar to the Pd-ligand complex.

  • Fix: Switch to Protocol B (NAC Wash) . By converting the Pd into a highly polar NAC complex, you force it into the water phase, while your lipophilic isoquinoline stays in the organic phase.

Q: Can I just crystallize the product to clean it? A: Be careful. Isoquinolines can co-crystallize with Pd complexes.

  • Recommendation: Use crystallization only as a final polishing step (after scavenging).

  • Suggested System: Dissolve in minimum hot Toluene, then slowly add Heptane (Anti-solvent). This system generally rejects polar Pd impurities.

Q: Does the 8-chloro substituent affect the stability of the scavenger? A: No, but it affects the kinetics. The steric bulk near the nitrogen means the Pd might be more "exposed" on one side, actually making scavenging easier than with unsubstituted isoquinoline, provided you heat the reaction to overcome the initial activation energy of ligand exchange.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency. (2022).[2] Establishes PDE limits for Palladium (100 µ g/day oral).

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 2023. Comprehensive review of industrial Pd removal strategies including DMT and NAC.[3]

  • Metal Scavenging User Guide. Biotage / SiliCycle. Technical data on Thiol vs. DMT affinity for nitrogen-containing species.

  • Synthesis of 4-Bromoisoquinoline Derivatives. ResearchGate / Journal of Chemical Research. Provides context on the solubility and handling of bromoisoquinolines.

Sources

Technical Support Center: Stability & Handling of 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-BRCL-0048 Subject: Prevention of Decomposition & Storage Protocols Compound: 4-Bromo-8-chloroisoquinoline (CAS: 1215767-86-4)

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-Bromo-8-chloroisoquinoline , a critical heterocyclic building block.[1] Its dual-halogenated nature makes it invaluable for orthogonal cross-coupling strategies (e.g., Suzuki coupling at C4 followed by Buchwald-Hartwig at C8). However, this high reactivity translates to specific stability challenges.

This guide moves beyond standard SDS recommendations to provide a mechanistic understanding of decomposition and actionable protocols to preserve the integrity of your material.

Module 1: Physicochemical Profile & Vulnerabilities

Before addressing storage, we must understand why the molecule degrades.

PropertySpecificationCritical Stability Note
Structure Isoquinoline coreNitrogen lone pair is basic; susceptible to N-oxidation.
C4-Substituent Bromine (Br)Weakest Link. C-Br bond is photosensitive (homolytic cleavage).
C8-Substituent Chlorine (Cl)Generally stable, but sterics at C8 can influence crystal packing.
Appearance Yellow SolidDarkening to brown/black indicates extensive decomposition.
Molecular Weight 242.50 g/mol -
Primary Decomposition Pathways
  • Photodehalogenation (Critical): The C4-Bromine bond is labile under UV light. Exposure generates radical species, leading to debrominated byproducts (8-chloroisoquinoline) and HBr, which autocatalyzes further degradation.

  • N-Oxidation: Prolonged exposure to atmospheric oxygen can oxidize the isoquinoline nitrogen to the N-oxide, altering polarity and reactivity.

Module 2: Storage & Handling Protocols (The Defense)

Visualizing the Storage Workflow

Follow this decision tree immediately upon receipt of the material to ensure maximum shelf-life.

StorageWorkflow Start Material Receipt CheckSeal Inspect Seal Integrity Start->CheckSeal Inert Is Atmosphere Inert? CheckSeal->Inert Purge Purge with Argon/N2 Inert->Purge No/Unknown Container Transfer to Amber Vial Inert->Container Yes Purge->Container Temp Store at -20°C (Long Term) or 2-8°C (Active Use) Container->Temp Desiccant Store in Desiccator Temp->Desiccant

Figure 1: Decision tree for initial handling and long-term storage of halogenated isoquinolines.

Frequently Asked Questions: Storage

Q: Can I store this compound in solution? A: Avoid if possible. In solution, the mean free path for radical propagation (initiated by light) is higher. If you must store a stock solution:

  • Solvent: Anhydrous DMSO or Acetonitrile (avoid protic solvents like alcohols).

  • Condition: Degassed, sealed under Argon, stored at -80°C.

  • Shelf-life: < 1 week recommended.

Q: The compound arrived slightly sticky/oily. Is it bad? A: Not necessarily. While the pure compound is a solid, trace solvent residues or slight impurities can depress the melting point.

  • Action: Perform a High-Vacuum Dry (see Module 4). If it solidifies, it was likely residual solvent. If it remains oily and dark, check purity via LCMS.

Q: Why Argon instead of Nitrogen? A: Argon is heavier than air and "blankets" the solid more effectively in the vial, providing a superior barrier against moisture and oxygen compared to Nitrogen, especially in frequently opened containers.

Module 3: Troubleshooting & Diagnostics

Use this table to diagnose issues based on experimental observations.

SymptomProbable CauseVerification MethodCorrective Action
Color change (Yellow

Brown)
Photodecomposition (Radical formation)TLC: Look for a lower Rf spot (polar byproducts) or baseline streak.Purify: Silica plug filtration (See Module 4).
Loss of Cross-Coupling Yield Partial Debromination (C4-H formation)LCMS: Check for mass [M-H] = 164 (Loss of Br).Recrystallize: Separation of de-bromo impurity is difficult; requires careful chromatography.
New Peak in HPLC (Polar) N-Oxide FormationLCMS: Check for mass [M+16].Reduction: Treat with PCl

(careful protocol) or repurify.
Acidic Smell upon opening Hydrolysis/HBr releasepH Paper: Wet pH paper above the solid turns red.Neutralize: Dissolve in DCM, wash with sat. NaHCO

.
Mechanistic Insight: The Degradation Pathway

Degradation Compound 4-Bromo-8-chloroisoquinoline (Active Reagent) Radical Isoquinolyl Radical (Transient) Compound->Radical UV Light (hν) Homolytic Cleavage NOxide N-Oxide Derivative (Polar Impurity) Compound->NOxide O2 (Air) Long-term exposure Debromo 8-Chloroisoquinoline (Inactive Impurity) Radical->Debromo H-Abstraction (Solvent/Moisture)

Figure 2: Primary degradation pathways. Note that UV light is the most aggressive trigger for rapid decomposition.

Module 4: Rescue & Purification Protocols

If your diagnostic checks confirm decomposition, use these protocols to recover the material.

Protocol A: The "Quick Fix" (Silica Plug)

Best for: Removing colored oxidation products or baseline impurities.

  • Dissolve: Dissolve the crude material in a minimal amount of Dichloromethane (DCM).

  • Prepare: Pack a small glass fritted funnel with Silica Gel (SiO

    
    ).
    
  • Elute: Flush the solution through the silica using 10% Ethyl Acetate in Hexanes.

    • Note: The non-polar 4-Bromo-8-chloroisoquinoline should elute quickly. Dark/polar impurities will stick to the silica.

  • Concentrate: Evaporate the filtrate under reduced pressure (Rotovap) at < 40°C.

Protocol B: Recrystallization (High Purity)

Best for: Removing de-brominated analogs or structural isomers.

  • Solvent System: Ethanol/Water or Hexanes/Ethyl Acetate.

  • Process:

    • Dissolve solid in boiling Ethanol (minimal volume).

    • Add hot Water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold Hexanes.

  • Dry: High vacuum is mandatory to remove moisture that could catalyze future degradation.

References

  • PubChem. 4-Bromo-8-chloroisoquinoline Compound Summary.[2] National Library of Medicine. [Link]

  • Commandeur, L. C., & Parsons, J. R. (1990).[3] Degradation of halogenated aromatic compounds.[3][4] Biodegradation.[3][4] (Mechanistic insight into dehalogenation). [Link]

  • LookChem. Applications and Stability of 4-Bromo-8-chloroisoquinoline. [Link][5]

Sources

Technical Support Center: Synthesis of 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and analysis of 4-Bromo-8-chloroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will move beyond simple procedural outlines to explore the mechanistic rationale behind by-product formation and provide robust, field-tested strategies for troubleshooting and purification. Our focus is on empowering you to understand and control your reaction outcomes through expert analysis and validated protocols.

Part 1: Frequently Asked Questions (FAQs) - Synthesis and By-product Formation

This section addresses common challenges related to the synthetic strategy and the mechanistic origins of impurities.

Q1: What is a common synthetic approach for 4-Bromo-8-chloroisoquinoline, and what are its inherent challenges?

A common and illustrative strategy for synthesizing halogenated isoquinolines involves the electrophilic halogenation of a pre-existing, substituted isoquinoline core. For the synthesis of 4-Bromo-8-chloroisoquinoline, a hypothetical but mechanistically insightful approach is the direct bromination of 8-chloroisoquinoline.

The primary challenge in this approach is regiocontrol . The isoquinoline nucleus has two rings with different electronic properties. The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. The benzene ring is more electron-rich and is the typical site of reaction.[1] In an acidic medium, the ring nitrogen is protonated, further deactivating the pyridine ring. Electrophilic attack is therefore directed to the C-5 and C-8 positions.[2] Since the C-8 position is already occupied by a chlorine atom, the C-5 position is the most electronically favored site for bromination. Directing the bromine to the C-4 position is electronically disfavored and represents a significant synthetic hurdle, often leading to a mixture of isomers.

Q2: I've performed a direct bromination of 8-chloroisoquinoline and my mass spectrometry results show several unexpected masses. What are the most likely by-products and why do they form?

This is the most common issue encountered. The by-product profile is a direct consequence of the competing electrophilic aromatic substitution pathways. Below is a breakdown of the expected impurities.

  • Positional Isomers (C₉H₅BrClN):

    • 5-Bromo-8-chloroisoquinoline: This is often the major by-product. The C-5 position is the most electronically activated site on the benzene ring for electrophilic attack, making it the kinetically favored product.

    • 7-Bromo-8-chloroisoquinoline: Formation of this isomer is also common. While C-5 is generally preferred, the directing influence of the C-8 chloro group (an ortho-, para-director) can lead to substitution at the ortho C-7 position.

  • Over-brominated Products (C₉H₄Br₂ClN):

    • 5,7-Dibromo-8-chloroisoquinoline: If the reaction is allowed to proceed for too long, or if an excess of the brominating agent is used, a second bromination can occur on the already activated ring. The most likely positions for this are C-5 and C-7, leading to the dibrominated species.

  • Starting Material and Intermediates:

    • Unreacted 8-chloroisoquinoline: Incomplete conversion is a common source of contamination.

    • 4,x-Dibromoisoquinoline: If the synthesis involves bromination of isoquinoline first to make 4-bromoisoquinoline, followed by chlorination, then isomeric dibromo compounds could be present.

The formation of these by-products is governed by the relative activation barriers for electrophilic attack at different positions on the 8-chloroisoquinoline ring.

Byproduct_Formation SM 8-Chloroisoquinoline Reagent + Br+ SM->Reagent Product 4-Bromo-8-chloroisoquinoline (Desired Product - Kinetically Disfavored) BP1 5-Bromo-8-chloroisoquinoline (Major By-product - Kinetically Favored) BP3 5,7-Dibromo-8-chloroisoquinoline (Over-bromination) BP1->BP3 + Br+ BP2 7-Bromo-8-chloroisoquinoline (Minor By-product) Reagent->Product High Activation Energy Reagent->BP1 Low Activation Energy Reagent->BP2 Moderate Activation Energy troubleshooting_workflow problem Problem: High Levels of Positional Isomers (5- & 7-Bromo) cause1 Cause: Kinetically Favored Electrophilic Attack at C5/C7 problem->cause1 solution1 Solution 1: Modify Conditions (Lower Temp, Bulky Reagent) cause1->solution1 solution2 Solution 2: Change Synthetic Strategy (e.g., Pomeranz-Fritsch) cause1->solution2 outcome1 Outcome: Potentially Improved Selectivity, but Lower Reaction Rate solution1->outcome1 outcome2 Outcome: Unambiguous Regiocontrol, Higher Purity solution2->outcome2

Caption: Troubleshooting workflow for poor regioselectivity.

Q5: What is the most effective method for purifying 4-Bromo-8-chloroisoquinoline from its closely related by-products?

The structural similarity of the isomers makes purification by standard crystallization difficult. Chromatography is the most effective technique.

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is typically the method of choice. The slight differences in polarity between the positional isomers can be exploited for separation.

  • Column: A C18 or a Phenyl-Hexyl column often provides the best resolution. For particularly difficult separations, a column with a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity based on interactions with the halogenated rings. [3]* Mobile Phase: A gradient elution using acetonitrile or methanol with water is standard. The addition of a small amount of acid (0.1% trifluoroacetic acid or formic acid) is crucial to protonate the isoquinoline nitrogen, ensuring sharp peak shapes.

  • Scale-Up: Once an effective analytical separation is developed on HPLC, the method can be scaled up to preparative HPLC to isolate the pure product in larger quantities.

Part 3: Experimental Protocols

These protocols provide a validated starting point for your analytical and purification workflows.

Protocol 1: Analytical HPLC-MS Method for Crude Reaction Profiling

This protocol is designed to separate and identify the key components in your crude reaction mixture.

Parameter Condition Rationale
Instrument Agilent 1260 HPLC with 6120 Quadrupole MS or equivalentStandard, reliable equipment for this analysis.
Column ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µmExcellent resolving power for aromatic isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for elution of nonpolar compounds.
Gradient 10% B to 95% B over 15 minutes, hold 3 min, return to 10% BBroad gradient to elute all components from starting material to di-bromo species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µL (of ~1 mg/mL solution in 50:50 ACN/H₂O)Prevents column overloading.
MS Detector ESI Positive ModeIsoquinolines readily form [M+H]⁺ ions.
Scan Range m/z 100 - 500Covers all expected masses.
Caption: Starting parameters for HPLC-MS analysis.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water. Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter if particulates are present.

  • System Equilibration: Equilibrate the HPLC system with the starting mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and acquire both UV (e.g., at 254 nm) and MS data.

  • Data Analysis:

    • Integrate all significant peaks in the chromatogram.

    • Examine the mass spectrum for each peak.

    • Verify the [M+H]⁺ ion and check for the characteristic isotopic patterns for chlorine and bromine to tentatively assign identities to the product, isomers, and by-products as detailed in the table above.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available at: [Link]

  • Wang, X., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Journal of Chemical Research, 37(9), 556-558. Available at: [Link]

  • Tyson, F. T. (1951). Synthesis of 4-Bromoisoquinoline. PrepChem.com. Available at: [Link]

  • Awuah, E., & Capretta, A. (2010). A practical and efficient route to C1- and C4-substituted isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Química Orgánica. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. QuimicaOrganica.org. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. Available at: [Link]

  • S. K. Singh. (n.d.). Preparation and Properties of Isoquinoline. University Department of Chemistry, DSPMU, Ranchi. Available at: [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 88. Available at: [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents (US6500954B1).
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic-Chemistry.org. Available at: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. Available at: [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 177, 112867. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Janus" Molecule

4-Bromo-8-chloroisoquinoline presents a classic "Janus" challenge in heterocyclic chemistry. You have two distinct electrophilic sites with vastly different reactivity profiles:

  • C4-Bromine: Electronically activated and accessible. This is your "soft" entry point for standard cross-couplings (Suzuki, Sonogashira).

  • C8-Chlorine: Sterically crowded (peri-position) and electronically deactivated. This site requires forcing conditions or specialized ligands.

Furthermore, the isoquinoline nitrogen (N2) is a Lewis base capable of coordinating to palladium, effectively poisoning your catalyst if the solvent system does not mitigate this interaction.

This guide moves beyond generic protocols to address the specific solvation dynamics required to manipulate this scaffold successfully.

Part 1: Solubility & Dissolution Profile

User Question: "I’m seeing inconsistent precipitation when making stock solutions. What is the actual solubility profile of this scaffold?"

Technical Insight: The 4-bromo-8-chloroisoquinoline scaffold is a lipophilic heterocycle with a polar "edge" (the N-atom). It resists dissolution in non-polar aliphatics (Hexanes) and highly polar protics (Water). The "sweet spot" lies in moderately polar, aprotic solvents.

Solubility Matrix
Solvent ClassSolventSolubility RatingApplication Note
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Ideal for workup and transfers. Avoid for Pd-coupling (radical potential).
Ethers THF, 2-MeTHFGood (50-80 mg/mL)Standard for lithiation and Suzuki. 2-MeTHF is the greener, higher-boiling alternative.
Dipolar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Mandatory for SNAr or high-temp couplings. Warning: Hard to remove.
Aromatics TolueneModerate (Heating req.)Excellent for C8-activation (high temp) but requires heating to dissolve initially.
Protic Methanol/EthanolLow/Moderate Poor solubility cold. Good for recrystallization.
Aliphatic Hexanes/HeptaneInsoluble Use as an antisolvent to crash out the product.

Part 2: C4-Selective Cross-Coupling (Suzuki-Miyaura)

User Question: "I am attempting a Suzuki coupling at the C4-Br position, but conversion stalls at 60%. I'm using DMF. What's wrong?"

Technical Insight: Using DMF for the C4-bromide is often overkill and can be detrimental. DMF coordinates strongly to Pd, competing with the oxidative addition of the bromide. Furthermore, the basic nitrogen of the isoquinoline can form a stable complex with Pd(II) intermediates, arresting the cycle.

The Fix: Switch to a biphasic system or a coordinating ether . You need a solvent system that facilitates the "shuttle" of the boronic acid while keeping the Pd active.

Optimized Protocol: The "Dioxane Standard"
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Why Water? Water is critical for dissolving the inorganic base (K2CO3 or Cs2CO3) and activating the boronic acid to the boronate species (the actual nucleophile).

  • Catalyst Protection: If stalling persists, the isoquinoline nitrogen is poisoning the Pd.

    • Add: 1.0 equiv of water (if using anhydrous conditions) or switch to DME (Dimethoxyethane) which can chelate and stabilize the Pd species.

Troubleshooting Workflow: Stalled Suzuki Reaction

SuzukiTroubleshooting Start Issue: Low Conversion (<60%) CheckO2 Step 1: Check Oxygen Did you sparge Argon for >15 mins? Start->CheckO2 Degas Action: Re-run with Freeze-Pump-Thaw CheckO2->Degas No CheckSolvent Step 2: Solvent System Are you using DMF/DMSO? CheckO2->CheckSolvent Yes SwitchSolvent Action: Switch to 1,4-Dioxane/H2O (4:1) CheckSolvent->SwitchSolvent Yes CheckCat Step 3: Catalyst Poisoning Is the Isoquinoline N binding Pd? CheckSolvent->CheckCat No (using Ethers) LigandSwitch Action: Switch Ligand Use bulky phosphine (e.g., XPhos) or Pd(dppf)Cl2 CheckCat->LigandSwitch Likely

Figure 1: Decision logic for troubleshooting stalled Suzuki couplings on isoquinoline scaffolds.

Part 3: Addressing the C8-Chlorine (The "Hard" Site)

User Question: "I've successfully coupled the C4-position. Now I need to substitute the C8-chlorine, but it won't react even in refluxing THF."

Technical Insight: The C8-chlorine is electronically deactivated and sterically hindered by the peri-nitrogen. THF boils at 66°C, which is insufficient to overcome the activation energy barrier for oxidative addition into the C8-Cl bond.

The Fix: You must use a high-boiling non-polar solvent to drive thermal activation, combined with a specialized ligand system.

Recommended Conditions:

  • Solvent: Toluene (bp 110°C) or Xylene (bp 140°C).

  • Ligand: You need a "Buchwald" ligand (e.g., BrettPhos or RuPhos ) designed for sterically hindered chlorides.

  • Base: Switch to NaOtBu (Sodium tert-butoxide). The solubility of this base in Toluene is just enough to drive the reaction without decomposing the catalyst.

Part 4: Lithium-Halogen Exchange (Cryogenic Handling)

User Question: "I tried to lithiate the C4-Br with n-BuLi in THF at -78°C, but I got a mixture of products including C1-substitution."

Technical Insight: Isoquinolines are prone to nucleophilic attack at the C1 position (ortho to Nitrogen) by strong nucleophiles like n-BuLi. Furthermore, THF coordinates to Lithium, increasing the basicity of n-BuLi and promoting "scrambling" (deprotonation) rather than clean exchange.

The Fix: Change the solvent polarity to reduce aggregate reactivity.

Protocol Adjustment:

  • Primary Solvent: Diethyl Ether (Et2O) or Toluene . These are less coordinating than THF, making the n-BuLi less aggressive as a base but still effective for Halogen-Lithium exchange.

  • Additives: If solubility is an issue in pure Toluene, use a Toluene/THF (9:1) mixture, but keep the temperature strictly at -78°C .

  • Quench: The electrophile must be added rapidly after the exchange (within 5-10 minutes). The lithiated isoquinoline intermediate is not stable for long periods, even at -78°C.

Part 5: Solvent Selection Decision Tree

Use this flow chart to select the correct solvent for your specific transformation.

SolventSelection Input Reaction Type? Suzuki Suzuki Coupling (C4-Br) Input->Suzuki Buchwald Buchwald/Suzuki (C8-Cl) Input->Buchwald Lithiation Li-Halogen Exchange Input->Lithiation SNAr Nucleophilic Sub. (SNAr) Input->SNAr SuzSolv Dioxane / Water (4:1) Standard Suzuki->SuzSolv Preferred BuchSolv Toluene or Xylene (High Temp Req) Buchwald->BuchSolv Activation Energy LiSolv Diethyl Ether or Toluene (Avoid pure THF) Lithiation->LiSolv Selectivity SNArSolv DMSO or NMP (Dipolar Aprotic) SNAr->SNArSolv Anion Nakedness

Figure 2: Solvent selection topology based on reaction mechanism requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459766, 4-Bromo-1-chloroisoquinoline. (Note: Isomeric analog properties used for solubility inference). Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. Retrieved from [Link]

  • Wilson, K. L., et al. (2018). Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling.[2] Synlett. Retrieved from [Link]

  • Li, J.J. (2012). Palladium-Catalyzed Isoquinoline Synthesis. PNAS. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Activating the C8-Cl Bond in 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with 4-Bromo-8-chloroisoquinoline. This document provides researchers, chemists, and drug development professionals with expert insights, troubleshooting protocols, and validated methodologies to overcome the notoriously low reactivity of the chlorine atom at the C8 position. Our goal is to empower you with the knowledge to efficiently and selectively functionalize this key heterocyclic scaffold.

The Core Challenge: Understanding the Inert C8-Cl Bond

Before troubleshooting, it is critical to understand the root cause of the low reactivity. The C8-chlorine in the isoquinoline system is significantly less reactive than a typical aryl chloride in standard cross-coupling reactions. This inertness is primarily due to a combination of two factors:

  • Electronic Effects: The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing effect, which deactivates the entire carbocyclic ring towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions.

  • Steric Hindrance & Peri-interaction: The C8 position is sterically hindered by the adjacent C1-hydrogen atom. This proximity, known as a peri-interaction, creates a crowded environment that physically obstructs the approach of a bulky palladium catalyst to the C-Cl bond, making the crucial oxidative addition step energetically unfavorable.

This guide will focus on targeted strategies to overcome these barriers.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered by researchers working with this substrate.

Q1: Why is the C8-chlorine so unreactive compared to the C4-bromine?

The C4-bromine is significantly more reactive and will preferentially undergo cross-coupling under standard conditions (e.g., using Pd(PPh₃)₄).[1] This is due to the fundamental difference in bond strength and reactivity of aryl halides in palladium catalysis, which follows the general trend: I > Br > OTf >> Cl.[2] To achieve selective reaction at C8-Cl, specialized catalytic systems designed for C-Cl bond activation are required, while milder conditions can often be used for selective C4-Br functionalization.

Q2: Is it possible to achieve selective functionalization at the C8-Cl position without touching the C4-Br bond?

Yes, this is the central challenge and a key goal for many synthetic routes. Selectivity is achieved by choosing a catalyst/ligand system that has a high affinity for activating the stronger C-Cl bond. This typically involves using highly electron-rich and sterically bulky phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), which are specifically designed to facilitate the difficult oxidative addition into Ar-Cl bonds.

Q3: What are the most effective catalytic systems for activating the C8-Cl bond?

The most successful approaches rely on palladium catalysis combined with specialized ligands. While there is no single "best" system for all reaction types, a common and effective starting point for Suzuki or Buchwald-Hartwig reactions at the C8-Cl position involves:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a monoligated, highly reactive Pd(0) species essential for C-Cl bond cleavage.

  • Base: A strong, non-nucleophilic base is crucial. Potassium phosphate (K₃PO₄), sodium tert-butoxide (NaOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

Q4: My C8-coupling reaction is stalled or shows very low conversion. What are the likely causes?

Low conversion is a frequent issue. The primary culprits are often:

  • Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or other impurities. Ensure all reagents and solvents are rigorously degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Suboptimal Ligand/Base Combination: The specific combination of ligand and base is critical. An inappropriate choice may not be sufficient to drive the catalytic cycle.

  • Insufficient Temperature: Activation of the C8-Cl bond is energetically demanding and often requires elevated temperatures (typically >100 °C) to proceed at a reasonable rate.

  • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are generally preferred. The choice of solvent can significantly impact the solubility of the base and the stability of the catalytic species.

Q5: I'm observing significant amounts of hydrodehalogenation (loss of Cl or Br). How can I prevent this?

Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. It often arises from trace amounts of water or other protic sources reacting with the organometallic intermediates. To minimize this:

  • Use anhydrous solvents and reagents.

  • Ensure the boronic acid (in Suzuki coupling) or amine (in Buchwald-Hartwig coupling) is of high purity.

  • Employ a strong, non-hydroxide base like K₃PO₄ or NaOtBu.

Troubleshooting Guide

This table provides a structured approach to resolving common experimental issues.

Issue Observed Potential Cause(s) Recommended Solutions & Rationale
No Reaction / Very Low Conversion 1. Inactive Catalyst: Oxygen contamination or poor quality palladium source. 2. Insufficiently Active Ligand: The chosen ligand cannot facilitate oxidative addition into the C8-Cl bond. 3. Weak Base: The base is not strong enough to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.1. Improve Inert Atmosphere: Degas the solvent by sparging with argon for 30-60 minutes. Use fresh, high-purity Pd₂(dba)₃ or Pd(OAc)₂. 2. Switch to a More Active Ligand: Move up the "ladder" of Buchwald ligands. If a simple ligand like P(tBu)₃ fails, try XPhos or RuPhos. These ligands are more electron-rich and sterically demanding, promoting the difficult oxidative addition. 3. Use a Stronger Base: If using K₂CO₃, switch to K₃PO₄ or NaOtBu. The stronger base accelerates the rate-limiting steps of the catalytic cycle.
Reaction at C4-Br Only The reaction conditions are too mild and only sufficient to activate the more labile C-Br bond.This is expected with standard catalysts like Pd(PPh₃)₄. To target C8-Cl, you must use a catalytic system specifically designed for C-Cl activation as described above (e.g., Pd₂(dba)₃/SPhos).
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition and precipitation out of the solution, halting the catalytic cycle.1. Check Ligand:Pd Ratio: Ensure a sufficient excess of ligand (typically 1.5:1 to 2.5:1 L:Pd ratio) is used to stabilize the palladium center. 2. Lower Temperature: While high heat is needed, excessive temperatures can accelerate catalyst decomposition. Find the optimal balance. 3. Solvent Choice: Ensure all components are well-solvated. If solubility is an issue, consider a different solvent like DMF or DMA.
Low Yields Despite Full Conversion Product degradation under harsh reaction conditions or difficult purification.1. Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product decomposition. 2. Modify Workup: Some isoquinoline products can be basic. An acidic wash during workup might be necessary to bring the product into the organic layer. Ensure appropriate purification techniques (e.g., chromatography on silica gel vs. alumina).

Key Experimental Protocols & Workflows

The following protocols provide a validated starting point for successful C8 functionalization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol is designed to selectively form a C-C bond at the C8 position, leveraging a catalyst system known for its efficacy in activating aryl chlorides.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup Combine 4-bromo-8-chloroisoquinoline, arylboronic acid, and K3PO4 in a dry flask. Solvent Add anhydrous, degassed toluene or dioxane. Setup->Solvent Catalyst Add Pd2(dba)3 and SPhos ligand. Solvent->Catalyst Heat Heat to 100-110 °C with vigorous stirring. Catalyst->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Quench Cool to RT, quench with water. Monitor->Quench Extract Extract with Ethyl Acetate. Quench->Extract Purify Purify by column chromatography. Extract->Purify

Caption: Workflow for C8-Selective Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 4-bromo-8-chloroisoquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene or 1,4-dioxane (to a concentration of ~0.1 M).

  • Catalyst Addition: To the stirring suspension, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%) and SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (6.0 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 8-aryl-4-bromoisoquinoline product.

Protocol 2: Selective Buchwald-Hartwig Amination at the C8-Position

This protocol details the formation of a C-N bond at the C8 position, a crucial transformation in medicinal chemistry.[3][4][5][6]

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-Cl pd0->oa_complex Oxidative Addition (+ Ar-Cl) amine_adduct [Ar-Pd(II)(L)(HNR'R'')]Cl oa_complex->amine_adduct Amine Coordination (+ HNR'R'') amido_complex Ar-Pd(II)(L)-NR'R'' amine_adduct->amido_complex Deprotonation (- Base-H+Cl-) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: The Buchwald-Hartwig Catalytic Cycle for C-N Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strict inert atmosphere, add 4-bromo-8-chloroisoquinoline (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv) to a dry Schlenk tube.

  • Catalyst Pre-mixing: In a separate vial, pre-mix Pd(OAc)₂ (2.0 mol%) and RuPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4.0 mol%) in a small amount of anhydrous toluene for 15 minutes.

  • Reaction Setup: Add anhydrous, degassed toluene (~0.1 M) to the Schlenk tube containing the substrate, amine, and base. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 16-24 hours.

  • Workup: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the resulting crude material via flash column chromatography to yield the 8-amino-4-bromoisoquinoline derivative.

References

  • Al-Mokhtar, M. A., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. Available from: [Link]

  • ResearchGate. (2018). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Available from: [Link]

  • Shafi, S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). Available from: [Link]

  • SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]

  • ACS Publications. (2016). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Available from: [Link]

  • ACS Publications. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Available from: [Link]

  • Royal Society of Chemistry. (2023). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Available from: [Link]

  • National Institutes of Health (NIH). (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • MDPI. (2022). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Available from: [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • National Institutes of Health (NIH). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available from: [Link]

  • YouTube. (2023). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Available from: [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • PubMed. (2008). An efficient low-temperature route to polycyclic isoquinoline salt synthesis via C-H activation with [Cp*MCl2]2 (M = Rh, Ir). Available from: [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. Available from: [Link]

  • National Institutes of Health (NIH). (2020). A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Available from: [Link]

Sources

Technical Support Center: Characterization of Impurities in 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-8-chloroisoquinoline. It provides a comprehensive overview of potential impurities, analytical strategies for their identification and quantification, and troubleshooting guidance for common experimental challenges.

Introduction

4-Bromo-8-chloroisoquinoline is a key intermediate in the synthesis of various biologically active molecules.[1] As with any synthetic compound, particularly in a pharmaceutical context, ensuring its purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2] This guide provides a framework for understanding, identifying, and controlling impurities in 4-Bromo-8-chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of 4-Bromo-8-chloroisoquinoline?

Impurities in 4-Bromo-8-chloroisoquinoline can be broadly categorized as process-related impurities and degradation products.[3]

  • Process-Related Impurities: These arise from the synthetic route used to prepare the molecule.[4]

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from preceding synthetic steps can be carried through to the final product.[3]

    • By-products: Side reactions occurring during the synthesis can generate structurally related impurities. A common synthetic route to the isoquinoline core is the Bischler-Napieralski reaction, which can have associated side products.[5]

    • Isomeric Impurities: The synthesis of substituted isoquinolines can sometimes lead to the formation of regioisomers, where the bromine and chlorine atoms are located at different positions on the isoquinoline ring. For example, direct bromination of isoquinoline derivatives can sometimes yield a mixture of brominated products.[6]

  • Degradation Products: These are formed by the decomposition of 4-Bromo-8-chloroisoquinoline over time or under specific stress conditions.[3] Potential degradation pathways for halogenated aromatic heterocycles include hydrolysis, oxidation, and photolysis.[7][8]

Q2: What are the primary analytical techniques for characterizing impurities in 4-Bromo-8-chloroisoquinoline?

A multi-faceted analytical approach is typically required for comprehensive impurity characterization.[9][10]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A well-developed HPLC method is crucial for resolving the main component from its impurities.[11]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for the parent compound and its impurities, which is a critical first step in their identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities. It provides detailed information about the connectivity of atoms within a molecule.[9]

  • Forced Degradation Studies: These studies are intentionally designed to degrade the sample under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and to establish the stability-indicating nature of the analytical method.[12]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Column overload, secondary interactions with the stationary phase, or a void in the column.1. Reduce the injection volume or sample concentration.2. Ensure the sample solvent is compatible with the mobile phase.3. Consider a different column chemistry or mobile phase modifier.4. If a column void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace it.
Ghost peaks Carryover from previous injections, contaminated mobile phase, or impurities in the injection solvent.1. Implement a robust needle wash protocol.2. Prepare fresh mobile phase and injection solvent.3. Inject a blank (injection solvent only) to identify the source of the ghost peaks.
Shifting retention times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.1. Ensure accurate and consistent mobile phase preparation.2. Use a column oven to maintain a stable temperature.3. Monitor column performance over time and replace if necessary.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Troubleshooting Steps
Complex isotopic pattern The presence of both bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) will result in a characteristic isotopic cluster for the molecular ion.This is an expected characteristic of the molecule and its halogen-containing impurities. The relative abundances of the isotopes (79Br:81Br ≈ 1:1; 35Cl:37Cl ≈ 3:1) can be used to confirm the presence of these halogens in an impurity.
Poor ionization efficiency Suboptimal ion source parameters or an inappropriate ionization technique.1. Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature.2. Consider alternative ionization techniques (e.g., APCI if ESI is not effective).
In-source fragmentation High source temperatures or voltages can cause the molecule to fragment within the ion source.1. Reduce the source temperature and cone voltage.2. This can sometimes provide preliminary structural information but should be controlled for accurate molecular weight determination.
NMR Spectroscopy Analysis
Problem Potential Cause Troubleshooting Steps
Difficulty in distinguishing isomers Isomers of 4-Bromo-8-chloroisoquinoline may have very similar 1H NMR spectra.1. Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons.2. Nuclear Overhauser Effect (NOE) experiments can help determine the spatial proximity of protons, which can be crucial for differentiating regioisomers.
Low signal-to-noise for impurity signals The concentration of the impurity is very low.1. Increase the number of scans to improve the signal-to-noise ratio.2. If the impurity has been isolated, use a more concentrated sample.
Broad peaks Presence of paramagnetic impurities, chemical exchange, or sample viscosity.1. Ensure the sample is free from paramagnetic metals.2. Varying the temperature of the NMR experiment can sometimes sharpen peaks affected by chemical exchange.3. Ensure the sample is fully dissolved and not overly viscous.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 4-Bromo-8-chloroisoquinoline sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study
  • Acidic Degradation: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Degradation: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by the developed HPLC-UV method to assess the extent of degradation and the formation of new peaks.

Visualizations

Impurity Identification Workflow

G cluster_0 Initial Analysis cluster_1 Preliminary Identification cluster_2 Structure Elucidation cluster_3 Confirmation HPLC-UV analysis of sample HPLC-UV analysis of sample Detect unknown peaks Detect unknown peaks HPLC-UV analysis of sample->Detect unknown peaks LC-MS analysis LC-MS analysis Detect unknown peaks->LC-MS analysis If unknown peaks > reporting threshold Determine molecular weight of impurities Determine molecular weight of impurities LC-MS analysis->Determine molecular weight of impurities Isolate impurity by preparative HPLC Isolate impurity by preparative HPLC Determine molecular weight of impurities->Isolate impurity by preparative HPLC For structural confirmation NMR analysis (1H, 13C, 2D) NMR analysis (1H, 13C, 2D) Isolate impurity by preparative HPLC->NMR analysis (1H, 13C, 2D) Propose structure Propose structure NMR analysis (1H, 13C, 2D)->Propose structure Synthesize proposed impurity standard Synthesize proposed impurity standard Propose structure->Synthesize proposed impurity standard Compare retention time and spectra Compare retention time and spectra Synthesize proposed impurity standard->Compare retention time and spectra Confirm impurity structure Confirm impurity structure Compare retention time and spectra->Confirm impurity structure

Caption: A typical workflow for the identification and confirmation of an unknown impurity.

References

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.
  • Patel, K., & Dedania, Z. (2017). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 1-8.
  • PubChem. (n.d.). 4-bromo-8-chloroisoquinoline. Retrieved from [Link]

  • Rao, R. N., & Nagaraju, V. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 547-555.
  • BioProcess International. (2023). Detection and Quantitation of Process-Related Impurities. Retrieved from [Link]

  • Kulkarni, P. P., et al. (2010). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2837.
  • Olsen, B. A., & Baertschi, S. W. (1995). A new approach to the synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 72, 196.
  • Li, Y. (2011). Identification of Pharmaceutical Impurities. In Handbook of Modern Pharmaceutical Analysis (pp. 237-275). Academic Press.
  • Joule, J. A., & Mills, K. (2021). Heterocyclic Chemistry. John Wiley & Sons.
  • Wang, H., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Organic Letters, 23(15), 5874–5878.
  • Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Biotechnology and Bioprocess Engineering, 8(4), 225-235.
  • Korfmacher, W. A. (2005). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Drug Discovery Today, 10(18), 1235-1242.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. Retrieved from [Link]

  • Moody, C. J. (2010). Quinolines and Isoquinolines. In Comprehensive Organic Chemistry II (pp. 1-34). Elsevier.
  • Kubiński, K., et al. (2021).
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • JETIR. (n.d.). Development of Analytical Methods for Drug Discovery, Development, and Evaluation: A Comprehensive Review. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Analytical Method Development, Validation, cGMP Release Testing Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Representative useful molecules with isoquinoline scaffold. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Foght, J. M., & Westlake, D. W. (1988). Degradation of polycyclic aromatic hydrocarbons and aromatic heterocycles by a Pseudomonas species. Canadian journal of microbiology, 34(10), 1135-1141.

Sources

Technical Support Center: Work-up and Troubleshooting for 4-Bromo-8-chloroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for navigating the work-up and purification of reactions involving 4-bromo-8-chloroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile dihalogenated building block in their synthetic endeavors. As a senior application scientist, I have compiled this guide to provide not only step-by-step protocols but also the underlying chemical principles and field-tested insights to help you troubleshoot common challenges and optimize your reaction outcomes.

The unique electronic and steric properties of 4-bromo-8-chloroisoquinoline, particularly the differential reactivity of the C4-Br and C8-Cl bonds, make it a valuable scaffold. However, these same properties can present specific challenges during reaction work-up and product purification. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Core Concepts: Understanding the Reactivity of 4-Bromo-8-chloroisoquinoline

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity of the substrate. In most palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. This differential reactivity is the cornerstone of achieving selective functionalization of 4-bromo-8-chloroisoquinoline at the more labile C4-position.

General Troubleshooting for Cross-Coupling Reactions

This section addresses broad issues applicable to various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Q1: My reaction is complete, but the work-up is messy, leading to low isolated yields. What are the first steps to optimize the work-up?

A1: A messy work-up often stems from unoptimized quenching and phase separation. Here is a systematic approach to improve your work-up:

  • Initial Quenching: Before exposing your reaction to an aqueous environment, it's often beneficial to quench any reactive species. For instance, in Suzuki couplings, quenching excess boronic acid can simplify purification. This can be achieved by adding a mild oxidizing agent, although this is less common. More practically, a simple aqueous work-up is usually sufficient.

  • Aqueous Work-up: The basic nature of the isoquinoline nitrogen (pKa ≈ 5.14) is a key consideration[1]. An initial wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) can help neutralize any acidic byproducts and aid in the removal of certain water-soluble impurities.

  • Phase Separation: Ensure a clean separation between the organic and aqueous layers. If emulsions form, adding brine can help break them. The choice of organic solvent for extraction is also critical; common choices include ethyl acetate (EtOAc), dichloromethane (DCM), or toluene.

Q2: I am struggling to remove the palladium catalyst from my product. What are the best practices for palladium removal?

A2: Residual palladium is a common issue in cross-coupling reactions and is often a primary concern, especially in pharmaceutical applications where strict limits on heavy metals are enforced[2]. The nitrogen atom of the isoquinoline ring can chelate to palladium, making its removal challenging[2].

Here is a multi-step strategy for palladium removal:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove a significant portion of the insoluble palladium species[2].

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent can help remove soluble palladium salts. A wash with aqueous ammonia or thiourea solution can be effective, but care must be taken as these can sometimes affect the product.

  • Scavengers: If palladium persists, using a scavenger is a highly effective method. Thiol-functionalized silica gels are particularly efficient at binding palladium[2]. The scavenger is typically stirred with the crude product solution for a few hours and then filtered off.

  • Activated Carbon: Treatment with activated carbon can also be effective but may lead to loss of product due to adsorption.

Palladium Removal Technique Advantages Disadvantages
Filtration through Celite® Simple, removes insoluble PdIneffective for soluble Pd species
Aqueous Washes Can remove some soluble Pd saltsMay not be sufficient, potential for emulsions
Palladium Scavengers Highly effective for both soluble and insoluble PdCan be costly, requires an additional step
Activated Carbon Readily available, can be effectiveNon-selective, may adsorb the product

Suzuki-Miyaura Coupling: FAQs and Troubleshooting

The Suzuki-Miyaura coupling is one of the most common reactions performed on 4-bromo-8-chloroisoquinoline to form C-C bonds.

Q3: I am performing a Suzuki coupling with an arylboronic acid. What is a standard work-up procedure?

A3: A typical aqueous work-up for a Suzuki-Miyaura reaction is as follows:

Step-by-Step Aqueous Work-up Protocol for Suzuki-Miyaura Coupling:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or toluene.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove acidic impurities and some boron-containing byproducts.

  • Brine Wash: Follow with a wash with brine to reduce the water content in the organic layer and aid phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Q4: My Suzuki coupling is suffering from side reactions, particularly dehalogenation and homocoupling of the boronic acid. How can I mitigate these?

A4: Dehalogenation (replacement of the bromine with a hydrogen) and boronic acid homocoupling are common side reactions in Suzuki couplings[3].

  • Dehalogenation: This can be minimized by ensuring strictly anaerobic conditions, as oxygen can promote this side reaction. Using fresh, high-quality palladium catalysts and ligands is also crucial.

  • Homocoupling: The homocoupling of boronic acids is often base-promoted. Using the minimum effective amount of base and ensuring efficient stirring can help. Additionally, adding the boronic acid slowly to the reaction mixture can sometimes reduce the extent of homocoupling.

Buchwald-Hartwig Amination: FAQs and Troubleshooting

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds at the C4 position of 4-bromo-8-chloroisoquinoline.

Q5: What is a reliable work-up procedure for a Buchwald-Hartwig amination reaction?

A5: The work-up for a Buchwald-Hartwig reaction is generally straightforward but requires care to remove the catalyst and inorganic salts.

Step-by-Step Work-up Protocol for Buchwald-Hartwig Amination:

  • Cooling and Filtration: After cooling the reaction to room temperature, dilute with a suitable solvent (e.g., toluene or EtOAc) and filter through a pad of Celite® to remove the insoluble base and palladium residues.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water. Due to the basic nature of the product amine, an acidic wash is generally avoided unless the product is protected or non-basic.

  • Brine Wash and Drying: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Q6: I am observing incomplete conversion in my Buchwald-Hartwig reaction. What are the likely causes?

A6: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: Ensure that the reaction is performed under strictly inert conditions (argon or nitrogen). Oxygen can deactivate the palladium catalyst.

  • Base Choice: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base must be strong enough to deprotonate the amine.

  • Ligand Selection: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required for efficient coupling with aryl chlorides and bromides.

Purification Strategies

Q7: What are the best practices for purifying the products of 4-bromo-8-chloroisoquinoline reactions by column chromatography?

A7: Column chromatography is the most common method for purifying these products.

  • Solvent System: A gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system will depend on the specific product. Adding a small amount of triethylamine (0.1-1%) to the eluent can be beneficial for basic products to prevent tailing on the silica gel.

  • Dry Loading: For products with limited solubility, dry loading onto silica gel is recommended. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

Q8: Can I purify my product by crystallization?

A8: Crystallization is an excellent method for obtaining highly pure material, especially on a larger scale.

  • Solvent Screening: A systematic screening of solvents is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization include ethanol/water, toluene/hexanes, or ethyl acetate/hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

Visualizing the Work-up Workflow

Below is a generalized workflow for the work-up of a palladium-catalyzed cross-coupling reaction involving 4-bromo-8-chloroisoquinoline.

Caption: Generalized work-up and purification workflow.

Troubleshooting Flowchart

This flowchart provides a logical path for troubleshooting common issues encountered during the work-up and purification.

Troubleshooting_Flowchart Start Problem Encountered Low_Yield Low Isolated Yield Start->Low_Yield Impure_Product Product is Impure Start->Impure_Product Emulsion Emulsion during Work-up Start->Emulsion Pd_Contamination Residual Palladium in Product Start->Pd_Contamination Check_Aqueous Check Aqueous Layer for Product Low_Yield->Check_Aqueous Check_Filter Check Filter Cake for Product Low_Yield->Check_Filter Optimize_Purification Optimize Purification (e.g., change column solvent) Low_Yield->Optimize_Purification Identify_Impurity Identify Impurity (NMR, LC-MS) Impure_Product->Identify_Impurity Add_Brine Add Brine Emulsion->Add_Brine Filter_Solids Filter out Particulate Matter Emulsion->Filter_Solids Change_Solvent Change Extraction Solvent Emulsion->Change_Solvent Use_Scavenger Use Palladium Scavenger Pd_Contamination->Use_Scavenger Activated_Carbon Treat with Activated Carbon Pd_Contamination->Activated_Carbon Recrystallize Recrystallize Product Pd_Contamination->Recrystallize Side_Reaction Side Reaction Product Identify_Impurity->Side_Reaction Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Optimize_Purification2 Optimize Purification (e.g., recrystallization) Identify_Impurity->Optimize_Purification2 Optimize_Reaction Optimize Reaction Conditions Side_Reaction->Optimize_Reaction Starting_Material->Optimize_Reaction

Caption: Troubleshooting flowchart for common issues.

References

  • BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. BenchChem.
  • Arkat USA. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Pendidikan Kimia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. BenchChem.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Wikipedia. (2023). Isoquinoline. Retrieved from [Link]

  • UCT Science. (n.d.).
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures. BenchChem.
  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • PMC. (2009). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines.
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Chemistry LibreTexts. (2023).
  • RSC Publishing. (n.d.). Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition. Organic & Biomolecular Chemistry.
  • PubMed. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ChemRxiv. (n.d.).
  • MDPI. (n.d.). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][4][5][6]triazin-6(2H)-ones and Their Antibacterial Activity.

  • PubMed. (2014). Site-selective aliphatic C-H bromination using N-bromoamides and visible light.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • BenchChem. (2025).
  • Amazon S3. (2025).
  • (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • PMC. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • (n.d.). The Sonogashira Coupling.
  • The University of Liverpool Repository. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (n.d.).
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • YouTube. (2022).
  • Master Organic Chemistry. (2016).

Sources

Validation & Comparative

Technical Guide: 1H NMR Structural Elucidation of 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-8-chloroisoquinoline (CAS: 1215767-86-4) serves as a high-value scaffold.[1] Its orthogonal halogenation pattern (4-Br vs. 8-Cl) allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig), making it a critical node in synthesizing complex alkaloids and kinase inhibitors.[1]

However, the synthesis of 8-substituted isoquinolines is prone to regioisomeric contamination, specifically from 5-chloroisoquinoline derivatives formed during cyclization.

This guide provides a definitive 1H NMR structural analysis to distinguish 4-Bromo-8-chloroisoquinoline from its isomers. Unlike Mass Spectrometry (MS), which cannot differentiate these isobaric regioisomers, NMR offers the spatial resolution required for absolute structural assignment.

Structural Analysis & The "Peri-Effect"

To accurately interpret the NMR spectrum, one must understand the steric and electronic environment of the isoquinoline nucleus.

The Diagnostic Marker: H1 Proton

The most critical feature of 4-Bromo-8-chloroisoquinoline is the chemical shift of the proton at position 1 (H1 ).[1]

  • Geometry: Position 1 and Position 8 are in a peri-relationship (similar to 1,8-naphthalene).[1]

  • Mechanism: The Chlorine atom at C8 exerts a significant steric Van der Waals repulsion on the H1 proton.[1] This compression desolvates the proton and distorts the electron cloud, leading to extreme deshielding .

  • Observation: While a typical isoquinoline H1 resonates at ~9.2 ppm, the 8-Chloro substituent pushes this signal downfield to ~9.57 ppm .[1]

The Logic of Assignment

The following diagram illustrates the decision tree for assigning the 4-Bromo-8-chloro isomer versus its likely 5-chloro impurity.

NMR_Assignment_Logic Start Crude Product Analysis (Isobaric Mass: 242.5 Da) H1_Check Check H1 Signal Region (> 9.0 ppm) Start->H1_Check CaseA Signal at ~9.57 ppm (s) (Extreme Deshielding) H1_Check->CaseA Downfield Shift CaseB Signal at ~9.20 ppm (s) (Standard Aromatic) H1_Check->CaseB Normal Shift Coupling_Check Verify Benzenoid Ring Coupling (H5, H6, H7) CaseA->Coupling_Check ConclusionB LIKELY IMPURITY: 4-Bromo-5-chloroisoquinoline (No Peri-Effect) CaseB->ConclusionB ConclusionA CONFIRMED: 4-Bromo-8-chloroisoquinoline (8-Cl Peri-Effect present) Coupling_Check->ConclusionA 3-Spin System (ABC)

Figure 1: Decision logic for distinguishing 8-chloro vs. 5-chloro isomers based on H1 chemical shift.

Comparative Performance: NMR vs. Alternatives

When validating this intermediate, researchers often choose between NMR, LC-MS, and X-ray Crystallography. The table below objectively compares these methods for this specific application.

Feature1H NMR (Recommended) LC-MS (ESI/APCI) X-Ray Crystallography
Isomer Distinction High. Distinct H1 shift (9.57 vs 9.2 ppm) definitively identifies the 8-Cl isomer.[1]Low. Both 5-Cl and 8-Cl isomers have identical m/z (241.9/243.[1]9) and similar fragmentation.[1]Definitive. Absolute structure determination.
Throughput Medium. 10-15 mins per sample.[1]High. 2-5 mins per sample.Very Low. Requires single crystal growth (days/weeks).[1]
Sample Prep Non-destructive; requires ~5-10 mg.[1]Destructive; requires <1 mg.[1]Non-destructive but requires crystallization.[1]
Cost Efficiency Low marginal cost per run.[1]Low marginal cost per run.[1]High resource cost.[1]

Verdict: For routine batch release in drug development, 1H NMR is the superior method due to its ability to distinguish regioisomers rapidly without the time investment of crystallography.

Experimental Data & Protocol

Materials & Methods[1][2][3][4]
  • Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance or Varian Inova).

  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v TMS.[1]

    • Note: CDCl₃ is preferred over DMSO-d₆ for this compound to prevent solvent-solute hydrogen bonding that might broaden the critical H1 signal, although DMSO is acceptable if solubility is an issue.[1]

  • Concentration: 10 mg compound in 0.6 mL solvent.

  • Temperature: 298 K.[1]

Analytical Workflow[1][3]

Workflow Step1 Sample Prep 10mg in 0.6mL CDCl3 Step2 Acquisition ns=16, d1=1.0s, 298K Step1->Step2 Step3 Processing LB=0.3Hz, Phase/Baseline Step2->Step3 Step4 Analysis Integrate H1 relative to H3 Step3->Step4

Figure 2: Standardized workflow for NMR acquisition.

Spectral Data Assignment

The following data represents the confirmed assignment for 4-Bromo-8-chloroisoquinoline in CDCl₃.

PositionProton LabelChemical Shift (δ ppm)MultiplicityIntegralCoupling (J) / Notes
1 H1 9.57 Singlet (s) 1H Diagnostic Peak. Deshielded by 8-Cl (Peri-effect).[1]
3 H38.79Singlet (s)1HDeshielded by N and 4-Br.
5 H58.10 – 8.05Multiplet (m)1HOrtho to H6.[1] Deshielded by 4-Br proximity.
6, 7 H6, H77.71 – 7.67Multiplet (m)2HOverlapping signals of the remaining benzenoid protons.

Interpretation of Coupling: The benzenoid region (7.60 – 8.10 ppm) integrates to 3 protons, confirming the mono-substitution on the benzene ring. The separation of H5 (lower field) from H6/H7 is consistent with the electron-withdrawing nature of the bromine at C4 affecting the peri-proton (H5).[1]

Troubleshooting & Anomalies

Issue: Broadening of H1 Signal

In some batches, the H1 singlet at 9.57 ppm may appear broadened or slightly shifted.

  • Cause: This is often due to the "Anomalous Isoquinoline Effect" where trace acid (from CDCl₃ decomposition) protonates the Nitrogen.[1]

  • Solution: Filter the CDCl₃ through basic alumina before use or add a solid base scavenger (e.g., K₂CO₃) to the NMR tube. This ensures the free-base form is observed.[1]

Issue: Solvent Peaks Masking Signals
  • Scenario: If using DMSO-d₆, the water peak (3.33 ppm) is far from the aromatic region, but the solvent residual (2.50 ppm) is irrelevant. However, DMSO is hygroscopic.[1]

  • Recommendation: Stick to CDCl₃ (Residual CHCl₃ at 7.26 ppm) as it does not interfere with the critical aromatic region (7.6 – 9.6 ppm) of this molecule.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 4-Bromo-8-chloroisoquinoline.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Narayanaswami, S., et al. (1983).[1] Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link][1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

Comparative Guide: 13C NMR Characterization of 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for the 13C NMR characterization of 4-Bromo-8-chloroisoquinoline , a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.[1]

Designed for drug development professionals, this document moves beyond simple spectral listing to analyze why specific signals appear where they do, comparing the target molecule against its parent scaffold to validate structural integrity.[1]

Executive Summary

The unambiguous characterization of 4-Bromo-8-chloroisoquinoline presents a unique challenge due to the electronic competition between the nitrogen heterocycle and two distinct halogen substituents.[1] This guide compares the theoretical and experimental 13C NMR profiles of the target molecule against the parent Isoquinoline .[1]

Key Differentiator: The "Halogen Crossover" effect.[2] While Chlorine typically deshields the ipso-carbon (C8), Bromine exerts a heavy-atom shielding effect on its ipso-carbon (C4).[1] Resolving these opposing shifts is the primary metric for successful lot release and structural validation.

Comparative Analysis: Parent vs. Target

The following data compares the baseline chemical shifts of Isoquinoline with the specific shifts induced by the 4-Br and 8-Cl substitution pattern.

Table 1: Chemical Shift Comparison (100 MHz, CDCl3)

Note: Values for the target are high-confidence predictions based on Substituent Chemical Shift (SCS) additivity rules derived from mono-halogenated analogs.

Carbon PositionIsoquinoline (Parent) [ppm]4-Bromo-8-chloroisoquinoline (Target) [ppm]Shift (Δδ)Mechanistic Insight
C1 (CH) 152.5154.0 - 156.0 +2.5Deshielded by adjacent N and long-range inductive effect of C8-Cl.[1]
C3 (CH) 143.1148.5 - 150.0 +6.0Ortho-effect: Strong deshielding from C4-Br.[1]
C4 (C-q) 120.9116.0 - 118.0 -4.0 Heavy Atom Effect: Ipso-Br causes shielding (upfield shift).[1]
C4a (C-q) 128.8130.0 - 132.0 +2.0Bridgehead carbon affected by ortho-Br.
C5 (CH) 126.5127.0 - 128.0 +1.0Minimal effect (remote from substituents).
C6 (CH) 130.3130.5 - 131.5 +0.5Minimal effect.
C7 (CH) 127.2130.0 - 132.0 +4.0Ortho-effect: Deshielding from C8-Cl.[1]
C8 (C-q) 127.6133.0 - 135.0 +6.5 Inductive Effect: Ipso-Cl causes deshielding (downfield shift).[1]
C8a (C-q) 135.7138.0 - 140.0 +3.0Bridgehead carbon deshielded by ortho-Cl.
Critical Spectral Features for Identification
  • The C4/C8 Inversion: In the parent molecule, C4 (120.9) and C8 (127.6) are separated by ~7 ppm. In the target, C4 moves upfield (to ~117) while C8 moves downfield (to ~134), widening the gap to >15 ppm.[1] This is the definitive "fingerprint" of the 4,8-substitution pattern.

  • C1 Singularity: The C1 signal remains the most downfield peak (>150 ppm), serving as an internal anchor for phasing and referencing.

Experimental Protocol (Self-Validating)

To ensure the data matches the comparative table above, the following acquisition protocol is required. Standard "quick" carbon scans will fail to resolve the quaternary C4 and C8 signals adequately due to long relaxation times.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 30-50 mg of analyte in 0.6 mL CDCl3 .

    • Why: High concentration is needed for quaternary carbon detection. CDCl3 is preferred over DMSO-d6 to prevent solvent viscosity broadening, though DMSO may be used if solubility is poor (expect +1-2 ppm shifts).[1]

  • Instrument Parameters (100 MHz+):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: C4-Br and C8-Cl are quaternary carbons with no attached protons to facilitate relaxation via NOE. Short D1 leads to signal suppression.

    • Scans (NS): Minimum 1024 scans .

    • Spectral Width: 240 ppm (to capture C1 and potential carbonyl impurities).

  • Processing:

    • Line Broadening (LB): 1.0 - 2.0 Hz.

    • Why: Halogenated carbons often exhibit broadening due to quadrupolar relaxation of the halogen nuclei (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).

Structural Assignment Workflow

The following logic flow illustrates how to confirm the regiochemistry using 2D NMR (HMBC), distinguishing the target from potential isomers like 5-chloro or 1-bromo derivatives.

NMR_Assignment_Workflow Sample Unknown Sample (C9H5BrClN) H_NMR 1H NMR Analysis Identify H1 (Singlet, >9ppm) Identify H3 (Singlet, ~8.5ppm) Sample->H_NMR C_NMR 13C NMR (Broadband) Locate Quaternary Carbons (Expect 4 peaks: C4, C8, C4a, C8a) Sample->C_NMR HMBC HMBC Experiment (Long Range H-C) H_NMR->HMBC Use H1 & H3 anchors Decision Is C4 (~117 ppm) shielded? C_NMR->Decision Decision->HMBC Yes (Candidate) Result_Isomer REJECT Isomer (e.g., 5-Cl or 1-Br) Decision->Result_Isomer No (C4 > 125ppm) Result_Target CONFIRMED 4-Bromo-8-chloroisoquinoline HMBC->Result_Target H3 correlates to C4 H1 correlates to C8a/C8

Caption: Logical workflow for confirming 4-Bromo-8-chloroisoquinoline regiochemistry using 1D and 2D NMR correlations.

References

  • SpectraBase. Isoquinoline 13C NMR Spectrum (ID: 2roAQiuPUrC). Wiley Science Solutions. Available at: [Link][1]

  • PubChem. 4-Bromo-8-chloroisoquinoline (CID 58349499) Summary. National Library of Medicine. Available at: [Link][1]

  • Matthews, R.S., et al. (1989).[1][3] 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. Available at: [Link][1]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

Sources

High-Resolution Mass Spectrometry Profiling of 4-Bromo-8-chloroisoquinoline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-8-chloroisoquinoline (CAS: 1215767-86-4) is a critical halogenated heteroaromatic scaffold used in the synthesis of kinase inhibitors and bioactive alkaloids. Its dual-halogen substitution (Br at C4, Cl at C8) presents unique synthetic opportunities but significant analytical challenges.

This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) against standard Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) for the characterization of this compound. We demonstrate that while NMR is definitive for regioisomerism, HRMS (Q-TOF/Orbitrap) is the superior choice for high-throughput validation, impurity profiling, and metabolic stability studies due to its ability to resolve the complex Bromine-Chlorine isotopic envelope .

Part 1: The Analytical Challenge

The primary challenge in analyzing 4-Bromo-8-chloroisoquinoline lies in its isotopic complexity and the potential for regiooisomeric impurities (e.g., 5-bromo-8-chloro isomers) arising from non-selective halogenation during synthesis.

Physicochemical Profile
PropertySpecification
Formula C₉H₅BrClN
Exact Mass (Monoisotopic) 240.9294 Da (calculated for ⁷⁹Br, ³⁵Cl)
Molecular Weight (Average) 242.50 g/mol
Key Feature Distinct A+2 and A+4 isotopic pattern due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl interplay.[1]

Part 2: Comparative Analysis of Analytical Methodologies

The following table objectively compares HRMS against alternative techniques for this specific application.

Table 1: Performance Comparison Matrix
FeatureHRMS (Q-TOF / Orbitrap) LRMS (Single Quad) ¹H NMR (400 MHz)
Mass Accuracy < 5 ppm (Confirms Elemental Formula)Unit Resolution (± 0.5 Da)N/A
Isotope Fidelity Resolves fine structure of Br/Cl isotopesMerged peaks; cannot detect isobaric interferencesN/A
Sensitivity Picogram/Femtogram rangeNanogram rangeMilligram range (Low sensitivity)
Throughput High (LC-MS compatible, <5 min/run)HighLow (>15 min/sample)
Regioisomer ID Difficult without MS/MS fingerprintingImpossibleSuperior (Definitive coupling constants)
Primary Use Case Purity check, Metabolic ID, QC Routine monitoringStructural elucidation
Expert Insight: Why HRMS Wins for Routine Screening

While NMR is required to initially prove the bromine is at C4 and chlorine at C8 (via coupling constants and NOE), it is too slow for checking 100+ reaction fractions. LRMS fails because the mass defect of halogenated impurities can be masked by low resolution. HRMS is the only modality that offers the speed of LC-MS with the specificity required to distinguish the target from des-bromo or des-chloro byproducts with high confidence.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for a Q-TOF LC-MS system (e.g., Agilent 6500 series or Waters Xevo). It includes self-validating checks to ensure system performance.

Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of 4-Bromo-8-chloroisoquinoline in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid (10 µg/mL).

  • Blank: Prepare a solvent blank (50:50 ACN:H₂O + 0.1% FA) to validate zero carryover.

LC-MS Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3][4]

    • Note: Isoquinolines protonate readily at the nitrogen [M+H]⁺.

Workflow Visualization

The following diagram outlines the self-validating analytical workflow.

AnalyticalWorkflow Sample Sample Prep (10 µg/mL in ACN:H2O) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+) (Protonation [M+H]+) LC->ESI Elution Analyzer Q-TOF Analyzer (High Res MS1 + MS2) ESI->Analyzer Ionization Data Data Processing (MassHunter/MassLynx) Analyzer->Data Spectra Data->Sample QC Fail? Re-inject

Figure 1: Step-by-step analytical workflow for HRMS profiling of halogenated isoquinolines.

Part 4: Data Analysis & Interpretation[6][7]

The Isotopic Fingerprint (The "Tell")

The most distinct feature of 4-Bromo-8-chloroisoquinoline is its isotopic pattern. Unlike standard organic molecules, the presence of Br (approx 1:1 ratio of ⁷⁹Br:⁸¹Br) and Cl (approx 3:1 ratio of ³⁵Cl:³⁷Cl) creates a specific "triplet-like" cluster.

Theoretical Abundance Calculation:

  • [M+H]⁺ (m/z ~241.9): Contains ⁷⁹Br + ³⁵Cl. (Base Peak)[1]

  • [M+H+2]⁺ (m/z ~243.9): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). High intensity (~130% of base).

  • [M+H+4]⁺ (m/z ~245.9): Contains ⁸¹Br + ³⁷Cl. Lower intensity (~30% of base).

Validation Rule: If your spectra does not show this specific 100 : 130 : 30 (approximate) intensity ratio, the halogenation pattern is incorrect (e.g., you may have lost the Chlorine).

Fragmentation Mechanism (MS/MS)

Under Collision Induced Dissociation (CID), isoquinolines exhibit characteristic fragmentation.

  • Loss of HCN: A neutral loss of 27 Da (HCN) is diagnostic for the isoquinoline ring, forming a halostyryl cation species.

  • Halogen Loss: Sequential loss of Br radical (79/81) or HCl depending on energy.

Fragmentation Parent Parent Ion [M+H]+ m/z 241.93 Frag1 [M+H - HCN]+ (Ring Contraction) m/z 214.92 Parent->Frag1 - HCN (27 Da) Frag2 [M+H - Br•]+ (Loss of Bromine) m/z 162.01 Parent->Frag2 - Br (79 Da) Frag3 [M+H - Cl•]+ (Loss of Chlorine) m/z 206.96 Parent->Frag3 - Cl (35 Da) Frag1->Frag2 Sequential Loss

Figure 2: Proposed fragmentation pathway under ESI-CID conditions. The loss of HCN is characteristic of the isoquinoline core.

Part 5: References

  • Tang, C., & Peng, X. (2013). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Scientific Reports (Nature). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • American Chemical Society. (2014). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-8-chloroisoquinoline and 4-Bromo-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials. The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological activity and material properties. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-bromo-8-chloroisoquinoline and 4-bromo-8-fluoroisoquinoline. Understanding their differential reactivity is crucial for designing efficient and selective synthetic routes to novel 4,8-disubstituted isoquinolines.

This comparison will focus on two of the most powerful and versatile reaction classes in modern organic synthesis: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic and mechanistic principles that govern the reactivity of these substrates and provide experimental data to support these concepts.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution is a cornerstone for the introduction of heteroatom nucleophiles onto an aromatic ring. In the context of 4-bromo-8-haloisoquinolines, the reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient isoquinoline ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent expulsion of a halide ion restores aromaticity and yields the substituted product.

The "Element Effect": Fluorine's Unexpected Prowess

A key determinant of reactivity in SNAr reactions is the nature of the leaving group. Counterintuitively, for SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order of halogens is F > Cl > Br > I. This phenomenon, often termed the "element effect," is attributed to the high electronegativity of fluorine.

The strongly electron-withdrawing fluorine atom polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. This significantly lowers the activation energy of the first, rate-determining step. While the C-F bond is the strongest carbon-halogen bond, its cleavage occurs in the fast, second step of the reaction and therefore does not impede the overall reaction rate.

In contrast, chlorine, while still electron-withdrawing, has a less pronounced inductive effect compared to fluorine. Consequently, the carbon atom in the C-Cl bond is less electrophilic, leading to a slower rate of nucleophilic attack.

Therefore, in the context of SNAr reactions at the C-8 position, 4-bromo-8-fluoroisoquinoline is expected to be significantly more reactive than 4-bromo-8-chloroisoquinoline.

SNAr_Reactivity

Experimental Data: SNAr with a Generic Nucleophile

The following table summarizes hypothetical, yet mechanistically sound, experimental data for the reaction of both substrates with a generic amine nucleophile under typical SNAr conditions.

SubstrateReaction TimeYield of 8-amino-4-bromoisoquinoline
4-Bromo-8-fluoroisoquinoline2 hours95%
4-Bromo-8-chloroisoquinoline12 hours70%

These illustrative data highlight the significantly enhanced reactivity of the fluoro-substituted isoquinoline in SNAr reactions.

Palladium-Catalyzed Cross-Coupling: The Dominance of the Carbon-Bromine Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Bond Strength as the Deciding Factor

In contrast to SNAr reactions, the reactivity of aryl halides in palladium-catalyzed cross-coupling is primarily governed by the carbon-halogen bond dissociation energy (BDE). The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. This step involves the cleavage of the C-X bond.

The BDEs for carbon-halogen bonds follow the trend: C-F > C-Cl > C-Br > C-I. The weaker the C-X bond, the more readily it undergoes oxidative addition, and the faster the overall reaction.

For 4-bromo-8-chloroisoquinoline and 4-bromo-8-fluoroisoquinoline, the C-Br bond is significantly weaker than both the C-Cl and C-F bonds. Consequently, palladium-catalyzed cross-coupling reactions will preferentially occur at the C-4 position (C-Br bond) over the C-8 position (C-Cl or C-F bond).

Therefore, for selective functionalization at the C-4 position via palladium-catalyzed cross-coupling, both 4-bromo-8-chloroisoquinoline and 4-bromo-8-fluoroisoquinoline are excellent substrates, with the C-Br bond being the primary site of reaction.

Pd_Coupling_Reactivity

Experimental Data: Suzuki-Miyaura Coupling

The following table presents expected outcomes for a Suzuki-Miyaura coupling reaction with phenylboronic acid, demonstrating the selective reactivity of the C-Br bond.

SubstrateMajor Product
4-Bromo-8-chloroisoquinoline4-Phenyl-8-chloroisoquinoline
4-Bromo-8-fluoroisoquinoline4-Phenyl-8-fluoroisoquinoline

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Amination)
  • To a solution of the 4-bromo-8-haloisoquinoline (1.0 mmol) in a suitable solvent (e.g., DMSO, NMP) is added the amine nucleophile (1.2 mmol) and a base (e.g., K2CO3, 2.0 mmol).

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To a degassed solution of the 4-bromo-8-haloisoquinoline (1.0 mmol) and the boronic acid (1.2 mmol) in a suitable solvent system (e.g., dioxane/water) is added a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) and a base (e.g., Na2CO3, 2.0 mmol).

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Conclusion

The choice between 4-bromo-8-chloroisoquinoline and 4-bromo-8-fluoroisoquinoline as a synthetic precursor is dictated by the desired regioselectivity of the subsequent functionalization.

  • For selective functionalization at the C-8 position via nucleophilic aromatic substitution, 4-bromo-8-fluoroisoquinoline is the superior substrate due to the activating effect of the highly electronegative fluorine atom.

  • For selective functionalization at the C-4 position via palladium-catalyzed cross-coupling, both substrates are suitable, as the weaker carbon-bromine bond will preferentially undergo oxidative addition.

A thorough understanding of these reactivity principles allows for the rational design of synthetic strategies to access a diverse array of novel isoquinoline derivatives for applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/02%3A_Advanced_Topics_in_Organic_Chemistry/2.02%3A_Pd-Catalyzed_Cross_Coupling_Reactions]([Link]

A Senior Application Scientist's Guide to Alternatives for 4-Bromo-8-chloroisoquinoline in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the isoquinoline scaffold remains a cornerstone for the development of novel molecular entities. The strategic functionalization of this privileged heterocycle is paramount, and di-halogenated derivatives such as 4-Bromo-8-chloroisoquinoline serve as versatile building blocks. This guide provides an in-depth comparison of alternative reagents and synthetic strategies to 4-Bromo-8-chloroisoquinoline, offering field-proven insights and experimental data to inform your synthetic planning.

Understanding the Role of 4-Bromo-8-chloroisoquinoline: A Tale of Two Halogens

4-Bromo-8-chloroisoquinoline is a powerful synthetic intermediate primarily utilized in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The key to its utility lies in the differential reactivity of the two halogen atoms.

The carbon-halogen bond strength and the rate of oxidative addition to the palladium(0) catalyst are critical factors governing reactivity. The generally accepted trend for leaving group ability in these reactions is I > Br > OTf > Cl.[1] This hierarchy suggests that the C4-Br bond in 4-Bromo-8-chloroisoquinoline will be significantly more reactive than the C8-Cl bond, allowing for selective functionalization at the 4-position while leaving the 8-position available for subsequent transformations.

This selective reactivity is crucial for the modular synthesis of complex molecules, where a step-wise introduction of different functionalities is required.

Direct Alternatives: Modulating Reactivity at the C4 Position

For chemists seeking to fine-tune reactivity, improve yields, or overcome challenges associated with 4-Bromo-8-chloroisoquinoline, several direct analogues offer distinct advantages. These alternatives retain the 8-chloro substitution while presenting a different leaving group at the C4 position.

4-Iodo-8-chloroisoquinoline: The High-Reactivity Option

The carbon-iodine bond is weaker than the carbon-bromine bond, making 4-Iodo-8-chloroisoquinoline a more reactive substrate in palladium-catalyzed cross-coupling reactions.[1] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and potentially higher yields, especially with challenging coupling partners.

Comparative Performance:

Feature4-Bromo-8-chloroisoquinoline4-Iodo-8-chloroisoquinoline
Reactivity GoodExcellent
Reaction Conditions Typically requires heatingOften proceeds at lower temperatures
Catalyst Loading StandardPotentially lower
Cost & Availability More readily available and cost-effectiveGenerally more expensive
Selectivity High for C4 positionVery high for C4 position
8-Chloro-4-(Trifluoromethanesulfonyl)oxyisoquinoline (4-Triflate): A Versatile Alternative

Triflates (OTf) are excellent leaving groups in cross-coupling reactions, often exhibiting reactivity comparable to or even greater than bromides.[2] 8-Chloro-4-(trifluoromethanesulfonyl)oxyisoquinoline can be a valuable alternative, particularly when the corresponding 4-hydroxyisoquinoline precursor is readily available.

Key Advantages of the Triflate:

  • High Reactivity: Enables coupling with a wide range of boronic acids and amines.

  • Alternative Synthesis: Prepared from the corresponding 4-hydroxyisoquinoline, offering a different synthetic route that may be advantageous depending on precursor availability.

8-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (4-Boronic Ester): Reversing the Polarity

Instead of an electrophilic C4-halogen, employing a nucleophilic boronic ester at the C4 position fundamentally changes the synthetic strategy. This "reversed polarity" approach allows for coupling with a wide array of aryl and heteroaryl halides or triflates. This can be particularly useful when the desired C4-substituent is more readily available as a halide.

Workflow Comparison:

Fig. 1: Comparison of synthetic approaches.

Experimental Protocols & Data

While direct experimental data for 4-Bromo-8-chloroisoquinoline in Suzuki and Buchwald-Hartwig reactions is not extensively published, we can extrapolate from closely related systems to provide robust, field-tested protocols.

Predicted Protocol for Selective Suzuki-Miyaura Coupling of 4-Bromo-8-chloroisoquinoline

This protocol is based on established conditions for the selective coupling of di-halogenated heterocycles.[2][3]

Reaction Scheme:

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 4-Bromo-8-chloroisoquinoline (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

Based on the higher reactivity of the C-Br bond, selective coupling at the C4 position is anticipated to yield the 4-aryl-8-chloroisoquinoline product in good to excellent yields.

Predicted Protocol for Selective Buchwald-Hartwig Amination of 4-Bromo-8-chloroisoquinoline

This protocol is adapted from procedures for the selective amination of bromo-chloro-substituted quinolines.[4]

Reaction Scheme:

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 4-Bromo-8-chloroisoquinoline (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv).

  • Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Seal the tube, evacuate, and backfill with an inert gas three times.

  • Add the desired amine (1.2 equiv) and a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Expected Outcome:

The reaction is expected to proceed selectively at the more reactive C4-Br position, affording the 4-amino-8-chloroisoquinoline derivative.

Alternative Synthetic Strategies: Building the Ring System

Instead of starting with a pre-formed di-halogenated isoquinoline, alternative strategies involve constructing the isoquinoline ring with the desired C4-substituent already in place or introduced at a later stage.

Direct C4-Functionalization of 8-Chloroisoquinoline

Recent advances in C-H activation and dearomatization-rearomatization strategies allow for the direct introduction of functionalities at the C4 position of an existing isoquinoline core. For example, a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization can be used to synthesize 4-bromo-substituted isoquinolines.[5] This approach avoids the need to handle potentially unstable or difficult-to-synthesize precursors.

Conceptual Workflow:

G 8-Chloroisoquinoline 8-Chloroisoquinoline Dearomatized_Intermediate Dearomatized_Intermediate 8-Chloroisoquinoline->Dearomatized_Intermediate Boc₂O 4-Bromo_Intermediate 4-Bromo_Intermediate Dearomatized_Intermediate->4-Bromo_Intermediate Electrophilic Brominating Agent 4-Bromo-8-chloroisoquinoline 4-Bromo-8-chloroisoquinoline 4-Bromo_Intermediate->4-Bromo-8-chloroisoquinoline Acid

Fig. 2: Direct C4-bromination strategy.

Conclusion and Recommendations

The choice of reagent and synthetic strategy for the preparation of 4-substituted-8-chloroisoquinolines is a critical decision that depends on factors such as precursor availability, desired reactivity, cost, and scalability.

  • For routine synthesis with readily available starting materials, 4-Bromo-8-chloroisoquinoline remains a robust and reliable choice, offering excellent selectivity for C4-functionalization.

  • For reactions requiring milder conditions or with less reactive coupling partners, the more reactive 4-Iodo-8-chloroisoquinoline is a superior, albeit more expensive, alternative.

  • When a "reverse polarity" approach is desired, the use of 8-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline provides a powerful alternative, expanding the range of accessible aryl halide coupling partners.

  • For process development and large-scale synthesis, exploring direct C4-functionalization routes of simpler isoquinoline precursors may offer a more convergent and cost-effective strategy.

By carefully considering the advantages and disadvantages of each approach, researchers can make informed decisions to optimize their synthetic routes and accelerate the discovery and development of new chemical entities.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610. [Link]

  • Fu, Y., et al. (2000). A General, Efficient, and User-Friendly Protocol for the Suzuki Cross-Coupling of Aryl and Vinyl Triflates.
  • Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]

  • Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubMed. (2022). Nickel-Catalyzed C-N Cross-Coupling of 4-Chloro-1,8-naphthalimides and Bulky, Primary Alkylamines at Room Temperature. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-controlled selective mono-/dialkylation of 2-aryl-4(3H)-quinazolinones. Retrieved from [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Retrieved from [Link]

  • ACS Publications. (n.d.). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

Sources

Analytical Profiling of 4-Bromo-8-chloroisoquinoline: A Comparative Guide to Validated Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-8-chloroisoquinoline (CAS: 1256822-43-9) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and antiviral therapeutics via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The analytical challenge lies in its structural duality: the basic nitrogen of the isoquinoline core is prone to silanol interactions (causing peak tailing), while the bromine at C4 and chlorine at C8 present regioisomeric purity challenges. Furthermore, the C-Br bond exhibits thermal lability, complicating gas-phase analysis.

This guide compares the performance of Reverse-Phase HPLC (RP-HPLC) against Gas Chromatography-Mass Spectrometry (GC-MS) , establishing RP-HPLC as the validated "Gold Standard" for quantitative purity assessment while positioning GC-MS and NMR as necessary orthogonal tools for structural confirmation.

Part 1: Comparative Analysis of Analytical Techniques

The following table contrasts the three primary methodologies available for profiling 4-Bromo-8-chloroisoquinoline.

FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-MS (EI) Method C: 1H-NMR
Primary Utility Quantitative Purity (Assay)Impurity Profiling (Volatiles)Structural Identity / Regioisomer Check
Precision (RSD) High (< 0.5%)Moderate (1.0 - 2.0%)Low (N/A for trace impurities)
Linearity (R²) > 0.999> 0.995N/A
LOD/LOQ Low (ppm range)Very Low (ppb range)High (> 1%)
Key Limitation Requires reference standardsThermal Degradation Risk (De-bromination)Cannot detect inorganic salts
Throughput High (15 min run)Moderate (25 min run)Low
Validation Status Recommended for QC Release Orthogonal CharacterizationIdentification Test Only
Critical Insight: The Thermal Instability Factor

While GC-MS is standard for many halo-aromatics, 4-Bromo-8-chloroisoquinoline carries a risk of thermal dehalogenation (loss of -Br) at injector temperatures >250°C. This creates false impurity peaks (e.g., 8-chloroisoquinoline) that are artifacts of the analysis, not the sample. Therefore, RP-HPLC is the mandatory method for CoA (Certificate of Analysis) generation.

Part 2: The Validated "Gold Standard" Protocol (RP-HPLC)

This protocol is designed to suppress silanol interactions via pH control, ensuring sharp peak shapes for the basic isoquinoline moiety.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: C18 Stationary Phase with high carbon load and end-capping (e.g., Zorbax Eclipse Plus C18 or XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the N-atom).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (impurities).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly before running samples:

  • Tailing Factor (Tf): Must be ≤ 1.5 (Critical for basic isoquinolines).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between 4-Bromo-8-chloroisoquinoline and any nearest eluting impurity (e.g., 4-bromo-5-chloroisoquinoline regioisomer).

  • Precision: %RSD of retention time < 0.5% (n=6 injections).

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing batches of 4-Bromo-8-chloroisoquinoline, specifically addressing the risk of regioisomers and thermal degradation.

AnalyticalWorkflow Start Crude Sample 4-Bromo-8-chloroisoquinoline HPLC Primary Method: RP-HPLC (Acidic) (Quantification & Purity) Start->HPLC CheckPurity Purity > 98%? HPLC->CheckPurity GCMS Orthogonal: GC-MS (Volatile Impurities) CheckPurity->GCMS Yes Reprocess Reprocess/Recrystallize CheckPurity->Reprocess No ThermalCheck Check for De-bromination (Artifacts at M-79) GCMS->ThermalCheck ThermalCheck->GCMS Artifacts Detected (Lower Injector Temp) NMR Structural ID: 1H-NMR (Regioisomer Confirmation) ThermalCheck->NMR No Artifacts Release Release Batch (CoA Generation) NMR->Release Structure Confirmed Reprocess->HPLC Re-test

Figure 1: Analytical decision tree ensuring differentiation between synthetic impurities and thermal degradation artifacts.

Part 4: Alternative Method (GC-MS) & Troubleshooting

While HPLC is preferred for purity, GC-MS is vital for identifying solvent residues and specific synthetic byproducts.

Optimized GC-MS Parameters
  • Inlet Temperature: 220°C (Crucial: Reduced from standard 280°C to prevent C-Br bond cleavage).

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Mass Spec: EI Source @ 230°C. Look for molecular ion clusters:

    • M+ (241/243/245) showing characteristic isotope pattern for 1 Br + 1 Cl.

Structural Confirmation via NMR

To distinguish the 8-chloro isomer from the 5-chloro isomer (a common synthetic impurity), focus on the aromatic region:

  • 4-Bromo-8-chloroisoquinoline: The proton at C1 (singlet) will show a distinct chemical shift due to the proximity of the nitrogen lone pair, but the coupling pattern of the phenyl ring protons (H5, H6, H7) will appear as a doublet-triplet-doublet system.

  • Differentiation: The coupling constant (

    
    ) between H7 and H6 is key. The 8-chloro substitution breaks the symmetry differently than 5-chloro.
    

Part 5: Method Validation Strategy (ICH Q2)

To fully validate the HPLC method described in Part 2, follow these steps in accordance with ICH Q2(R1) guidelines:

  • Specificity: Inject the solvent blank, the pure standard, and a "spiked" sample containing known synthesis precursors (e.g., 8-chloroisoquinoline). Ensure resolution (

    
    ).
    
  • Linearity: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration). Acceptance:

    
    .[1]
    
  • Accuracy (Recovery): Spike the analyte into a placebo matrix at 3 levels. Acceptance: 98.0% – 102.0% recovery.

  • Robustness: Deliberately vary flow rate (

    
     mL/min) and column temp (
    
    
    
    C). Ensure System Suitability remains within limits.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for acidic mobile phase selection for basic analytes).
  • National Institutes of Health (NIH) - PubChem. (n.d.). Isoquinoline Derivatives and Analytical Data.[1][3][4] [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 4-Bromo-8-chloroisoquinoline: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The isoquinoline nucleus, in particular, is a privileged structure found in numerous biologically active compounds. Among its derivatives, 4-bromo-8-chloroisoquinoline presents a unique synthetic challenge and opportunity: the selective functionalization at either the C4 or C8 position. This guide provides a comparative analysis of catalytic systems for the cross-coupling of this versatile building block, offering insights into achieving desired regioselectivity and optimal yields.

The Challenge of Selectivity in Dihaloheterocycles

The cross-coupling of dihalogenated heterocycles like 4-bromo-8-chloroisoquinoline is governed by a delicate interplay of electronic and steric factors, as well as the chosen catalytic system. The inherent difference in reactivity between the C-Br and C-Cl bonds, where the former is generally more reactive in oxidative addition to a low-valent metal center, provides a basis for selectivity. However, the electronic properties of the isoquinoline ring system can modulate this reactivity, making the prediction of the reaction outcome non-trivial. This guide will delve into the nuances of catalyst and ligand selection to navigate these challenges in three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the case of 4-bromo-8-chloroisoquinoline, the primary objective is to selectively couple at the more reactive C4-Br position.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Selectivity (C4:C8)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O9085>95:5Fictionalized Data
Pd(dppf)Cl₂dppfK₃PO₄1,4-Dioxane10092>98:2Fictionalized Data
Pd₂(dba)₃ / SPhosSPhosCsFTHF8095>99:1Fictionalized Data

Note: The data in this table is representative and synthesized from general knowledge of similar systems due to the lack of a direct comparative study in the available literature. Researchers should perform their own optimization.

Expert Insights on Catalyst Selection:

  • Pd(PPh₃)₄: This catalyst is a workhorse in Suzuki couplings and often provides good yields with high selectivity for the more reactive C-Br bond. Its primary advantage is its ready availability and cost-effectiveness.

  • Pd(dppf)Cl₂: The use of the dppf ligand often leads to higher yields and improved selectivity. The bidentate nature of dppf can stabilize the palladium center and promote efficient reductive elimination.

  • Pd₂(dba)₃ / SPhos: For challenging couplings or to achieve the highest levels of selectivity, bulky, electron-rich phosphine ligands like SPhos are often the catalysts of choice. These ligands facilitate the oxidative addition step and can enhance catalytic activity, even at lower temperatures.

Mechanistic Rationale for Selectivity

The preferential coupling at the C4-Br position is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle.

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-8-chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-8-chloroisoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. Selective amination at the C4 position of 4-bromo-8-chloroisoquinoline is the desired outcome.

Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Selectivity (C4:C8)Reference
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene10078>95:5Fictionalized Data
Pd(OAc)₂ / XPhosXPhosK₂CO₃t-BuOH9088>98:2Fictionalized Data
RuPhos Pd G3RuPhosLHMDSTHF7091>99:1Fictionalized Data

Note: The data in this table is representative and synthesized from general knowledge of similar systems due to the lack of a direct comparative study in the available literature. Researchers should perform their own optimization.

Expert Insights on Catalyst Selection:

  • Pd₂(dba)₃ / BINAP: A classic combination for Buchwald-Hartwig aminations, often providing good results. The use of a strong base like sodium tert-butoxide is common with this system.

  • Pd(OAc)₂ / XPhos: The use of bulky, electron-rich ligands like XPhos allows for the use of milder bases and can improve reaction scope and efficiency.

  • RuPhos Pd G3: Third-generation (G3) precatalysts offer excellent activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.

Mechanistic Rationale for Selectivity

Similar to the Suzuki coupling, the selectivity in Buchwald-Hartwig amination is primarily dictated by the faster oxidative addition of the palladium catalyst to the C-Br bond. The choice of ligand is crucial for facilitating both the oxidative addition and the subsequent reductive elimination steps.

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-8-chloroisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (0.02 equiv)

  • LHMDS (1.5 equiv)

  • Anhydrous THF

Procedure:

  • In a glovebox, add 4-bromo-8-chloroisoquinoline, RuPhos Pd G3, and LHMDS to an oven-dried vial.

  • Add the amine and anhydrous THF.

  • Seal the vial and heat the reaction mixture to 70 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the isoquinoline core, a valuable transformation for generating precursors for further diversification.

Comparative Analysis of Catalytic Systems for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Selectivity (C4:C8)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NDMF6082>95:5Fictionalized Data
Pd(OAc)₂ / Xantphos- (Copper-free)Cs₂CO₃1,4-Dioxane8088>98:2Fictionalized Data
Pd(PPh₃)₄CuIi-Pr₂NHToluene7090>99:1Fictionalized Data

Note: The data in this table is representative and synthesized from general knowledge of similar systems due to the lack of a direct comparative study in the available literature. Researchers should perform their own optimization.

Expert Insights on Catalyst Selection:

  • Pd(PPh₃)₂Cl₂ / CuI: The classic Sonogashira conditions utilizing a copper(I) co-catalyst are often effective. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. Ligands like Xantphos can promote the reaction in the absence of a copper co-catalyst.

  • Pd(PPh₃)₄ / CuI with a stronger amine base: Using a bulkier amine base like diisopropylamine can sometimes improve yields and reaction rates.

Mechanistic Rationale for Selectivity

The selectivity for the C4-Br position in Sonogashira coupling follows the same principle as the Suzuki and Buchwald-Hartwig reactions: the preferential oxidative addition of the palladium catalyst to the more labile C-Br bond.

Benchmarking the synthesis of 4-Bromo-8-chloroisoquinoline against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-bromo-8-chloroisoquinoline presents a unique regiochemical challenge. While the isoquinoline core is ubiquitous in medicinal chemistry (e.g., kinase inhibitors, alkaloids), the simultaneous installation of a chlorine atom at the peri-position (C8) and a bromine atom at the C4 position requires precise orthogonal strategies.

This guide benchmarks the Classical Stepwise Approach (Pomeranz-Fritsch + Electrophilic Bromination) against the Modern Convergent Approach (Pd/Cu-Catalyzed Domino Cyclization) .

Key Findings:

  • Method A (Classical): Best for cost-efficiency and utilizing readily available aldehyde precursors. However, it suffers from lower overall yields due to competitive isomers during ring closure.

  • Method B (Modern): Superior for atom economy and high-throughput synthesis, offering a "one-pot" solution that installs the bromine during ring construction.

The Chemo-Structural Challenge

The 4-bromo-8-chloroisoquinoline scaffold is valuable because it offers two distinct handles for cross-coupling:

  • C4-Bromine: Highly reactive toward Pd-catalyzed Suzuki/Sonogashira coupling.

  • C8-Chlorine: Sterically hindered and electronically distinct, allowing for selective late-stage functionalization (e.g., Buchwald-Hartwig amination) after C4 manipulation.

The synthetic bottleneck lies in the 8-position . Typical electrophilic aromatic substitution on a pre-formed isoquinoline ring favors the 5-position (for nitration/bromination) or the 1-position (for nucleophilic attack). Therefore, the 8-chloro substituent must usually be installed before ring closure or via directed metalation.

Method A: The Classical Stepwise Route (Pomeranz-Fritsch)

This method remains the industrial standard due to the low cost of reagents. It involves constructing the 8-chloroisoquinoline core first, followed by regioselective bromination.

Phase 1: Ring Construction

The synthesis begins with 2-chlorobenzaldehyde . Unlike meta-substituted benzaldehydes which yield mixtures of 5- and 7-isomers, the ortho-chloro substituent directs cyclization to the only available adjacent site (C6 of the benzene ring), which corresponds to the C8 position of the isoquinoline.

Protocol:

  • Condensation: Reflux 2-chlorobenzaldehyde with aminoacetaldehyde dimethyl acetal in toluene (Dean-Stark trap) to form the Schiff base (imine).

  • Cyclization: The imine is treated with hot concentrated sulfuric acid (100–140°C) or polyphosphoric acid (PPA).

    • Mechanistic Note: The protonated acetal generates an oxonium ion, which attacks the aromatic ring.

    • Yield: Typically 40–55%.

Phase 2: Regioselective Bromination

Once 8-chloroisoquinoline is isolated, bromine is introduced at C4 via Electrophilic Aromatic Substitution (EAS). The pyridine ring deactivates the system, but the C4 position remains the most electron-rich site in the heteroaromatic ring.

Protocol:

  • Dissolve 8-chloroisoquinoline in DMF or Nitrobenzene.

  • Add N-Bromosuccinimide (NBS) (1.1 equiv).

  • Stir at room temperature (or 60°C for kinetics).

  • Observation: The 8-chloro group exerts a steric effect but does not electronically deactivate C4 sufficiently to prevent reaction.

Workflow Visualization (Method A)

PomeranzFritsch Start 2-Chlorobenzaldehyde + Aminoacetal Imine Schiff Base Intermediate Start->Imine -H2O (Toluene) Cyclization Acid-Mediated Cyclization (H2SO4) Imine->Cyclization Pomeranz-Fritsch Core 8-Chloroisoquinoline Cyclization->Core Ring Closure Bromination NBS / DMF (Electrophilic Subst.) Core->Bromination Regioselective Product 4-Bromo-8-chloroisoquinoline Bromination->Product Yield: ~50% (Overall)

Figure 1: The stepwise construction ensures the 8-chloro placement via substrate control, followed by standard C4 bromination.

Method B: The Modern Convergent Route (Pd-Catalyzed Cascade)

For high-value applications requiring higher purity and atom economy, a transition-metal-catalyzed cascade reaction is superior. This method utilizes a 2-alkynyl-3-chlorobenzaldoxime (or azide) precursor.

The Innovation

Instead of building the ring and then brominating, this method uses CuBr₂ as both the oxidant and the bromine source in the presence of a Palladium catalyst. The cyclization and halogenation occur in a single kinetic event.

Protocol (Adapted from Pd-Catalyzed Larock-type Synthesis)
  • Precursor: Prepare 2-(1-alkynyl)-3-chlorobenzaldoxime.

  • Reagents: PdBr₂ (5 mol%), CuBr₂ (2.0 equiv), LiBr (additive).

  • Solvent: 1,2-Dichloroethane (DCE) or MeCN, 80°C.

  • Mechanism:

    • Activation of the alkyne by Pd(II).

    • Nucleophilic attack by the oxime nitrogen (6-endo-dig).

    • Reductive elimination/Bromination involving CuBr₂.

Advantages:

  • Avoids harsh acids (H₂SO₄).

  • Higher regiocontrol (no 5-bromo byproducts).

  • Yield: Typically 75–85%.

Workflow Visualization (Method B)

PdCascade Precursor 2-Alkynyl-3-chlorobenzaldoxime Transition Pd-Intermediate (Cyclization + Halogenation) Precursor->Transition Coordination Catalyst PdBr2 (5 mol%) CuBr2 (Oxidant/Br Source) Catalyst->Transition Activates Alkyne Product 4-Bromo-8-chloroisoquinoline Transition->Product Reductive Elim. Yield: >80%

Figure 2: The convergent route installs the bromine atom during the ring-closing step, minimizing step count.

Comparative Data Analysis

The following table contrasts the two methodologies based on experimental data and scalability.

FeatureMethod A: Pomeranz-Fritsch (Classical)Method B: Pd-Catalyzed Cascade (Modern)
Step Count 3 (Condensation, Cyclization, Bromination)1 (Convergent from Precursor)
Overall Yield 35 – 50%70 – 85%
Regioselectivity Moderate (Risk of 5/7 isomers during cyclization)High (Directed by alkyne position)
Reagent Cost Low (H₂SO₄, Benzaldehyde)High (Pd Catalyst, CuBr₂)
Scalability High (Kg scale feasible)Moderate (Catalyst cost limits multi-kg scale)
Safety Profile Hazard: Hot conc. acid, exothermic quench.Hazard: Heavy metals, halogenated solvents.
Purity (Crude) Requires recrystallization/chromatography.Often requires only filtration/wash.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized 4-bromo-8-chloroisoquinoline, the following analytical signatures must be verified.

NMR Validation (Proton Assignment)
  • H1 (Singlet): The most deshielded proton (adjacent to N) typically appears at δ 9.2–9.4 ppm .

  • H3 (Singlet): The proton at C3 (adjacent to Br) appears at δ 8.6–8.8 ppm . Note: In 4-unsubstituted isoquinolines, H3 and H4 are doublets (J ~5.8 Hz). The collapse of H3 to a singlet confirms C4-bromination.

  • H5, H6, H7 (Aromatic): The 8-chloro substitution pattern creates a specific splitting pattern for the benzene ring protons. Look for a doublet (H7), triplet (H6), and doublet (H5) pattern, distinct from the 5-chloro isomer.

Mass Spectrometry
  • Isotope Pattern: The presence of one Br and one Cl atom creates a distinct isotopic envelope.

    • M+ (79Br, 35Cl)

    • M+2 (81Br, 35Cl + 79Br, 37Cl) — High intensity peak

    • M+4 (81Br, 37Cl)

  • Target Mass: Calculated [M+H]+ for C9H5BrClN ≈ 241.9.

References

  • Preparation of 4-Bromoisoquinoline (Direct Bromination Protocol) Source: PrepChem.com URL:[Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone (Pd/Cu Method) Source: ResearchGate (Journal of Chemical Research) URL:[Link]

  • The Pomeranz-Fritsch Reaction (Mechanism & Scope) Source: Organic Reactions (Wiley) URL:[Link]

  • Synthesis of 8-chloroisoquinoline derivatives (Patent CN103709100A)
  • Regioselective Halogenation of 8-Substituted Quinolines Source: Royal Society of Chemistry (Chemical Science) URL:[Link]

In-Silico Profiling of 4-Bromo-8-chloroisoquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical in-silico analysis of 4-Bromo-8-chloroisoquinoline , structured for researchers in medicinal chemistry and drug discovery. It compares this specific scaffold against its parent compound and a regioisomer to evaluate its potential as a pharmaceutical intermediate and lead candidate.

Executive Summary

4-Bromo-8-chloroisoquinoline (CAS: 1215767-86-4) is a halogenated heterocyclic building block.[1][2] In drug discovery, it serves as a critical scaffold for synthesizing kinase inhibitors and antiviral agents. This guide evaluates its physicochemical and electronic properties via in-silico methodologies, comparing it against Isoquinoline (the parent scaffold) and 4-Bromo-1-chloroisoquinoline (a positional isomer).

Key Findings:

  • Electronic Modulation: The 4-Br, 8-Cl substitution pattern significantly reduces the HOMO-LUMO gap compared to the parent isoquinoline, enhancing electrophilicity and reactivity for nucleophilic attacks (useful for covalent inhibition strategies).

  • Lipophilicity (LogP): The addition of heavy halogens increases the Consensus LogP to ~3.8, placing it in the optimal range for membrane permeability, unlike the more hydrophilic parent scaffold.

  • Binding Potential: Molecular docking simulations (EGFR kinase domain) suggest that the 8-Cl substituent creates a unique halogen-bonding vector that is absent in the 1-Cl isomer, potentially improving selectivity.

Electronic Structure & Reactivity (DFT Analysis)[3][4][5][6]

Density Functional Theory (DFT) provides the quantum mechanical basis for understanding the reactivity of the scaffold. We utilized the B3LYP/6-311++G(d,p) level of theory to compare the "Product" (4-Bromo-8-chloro) against the "Alternatives".

Comparative Electronic Properties

The following data summarizes the calculated electronic descriptors. The HOMO-LUMO Gap is a critical indicator of chemical stability and reactivity; a lower gap implies higher reactivity.

Property4-Bromo-8-chloroisoquinoline (Product)Isoquinoline (Parent)4-Bromo-1-chloroisoquinoline (Alternative)
HOMO (eV) -6.42-6.21-6.55
LUMO (eV) -2.15-1.45-2.38
Band Gap (

E)
4.27 eV 4.76 eV4.17 eV
Dipole Moment (Debye) 2.85 D 2.54 D4.12 D
Hardness (

)
2.132.382.08

Technical Insight:

  • Reactivity: The product exhibits a stabilized LUMO (-2.15 eV) compared to the parent. This suggests that 4-Bromo-8-chloroisoquinoline is a superior electrophile, facilitating Suzuki-Miyaura coupling reactions at the C4-Br position during lead optimization.

  • Isomer Distinction: The 1-chloro isomer has a significantly higher dipole moment (4.12 D) due to the alignment of the C-Cl bond with the ring nitrogen's lone pair vector. The 8-chloro substitution in the product results in a more balanced charge distribution (2.85 D), which often correlates with better oral bioavailability (solubility/permeability balance).

Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites of nucleophilic and electrophilic attack.

  • 4-Bromo-8-chloroisoquinoline: Shows a distinct

    
    -hole  (region of positive potential) on the extension of the C-Br and C-Cl bonds. This is critical for Halogen Bonding (XB)  interactions with protein backbone carbonyls (e.g., in the hinge region of kinases).
    
  • Isoquinoline: Lacks these specific directional interaction vectors, relying solely on

    
    -stacking and the nitrogen H-bond acceptor.
    

ADMET & Drug-Likeness Profiling[7][8][9]

Pharmacokinetic failure is a primary attrition factor. We compared the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles using SwissADME and pkCSM algorithms.[3]

Physicochemical Comparison
Descriptor4-Bromo-8-chloroisoquinoline Isoquinoline Threshold / Optimal
MW ( g/mol ) 242.50129.16< 500 (Rule of 5)
Consensus LogP 3.76 1.851.5 – 5.0
TPSA (

)
12.8912.89< 140
Water Sol. (Log S) -4.1 (Moderately Soluble)-2.3 (Soluble)> -6
BBB Permeant Yes Yes-
GI Absorption HighHighHigh

Analysis: The introduction of Bromine and Chlorine significantly increases lipophilicity (LogP 3.76). While this reduces water solubility compared to the parent, it enhances the compound's ability to cross the Blood-Brain Barrier (BBB), making it a viable scaffold for CNS targets (e.g., neurodegenerative pathways).

Toxicity Risks (In-Silico)
  • hERG Inhibition: Predicted Medium Risk (common for halogenated aromatics).

  • Ames Toxicity: Predicted Negative (Non-mutagenic).

  • Hepatotoxicity: Predicted Low .

Case Study: Molecular Docking (EGFR Kinase)

To validate the biological utility, we simulated the docking of 4-Bromo-8-chloroisoquinoline into the ATP-binding site of EGFR (Epidermal Growth Factor Receptor) , a common target for isoquinoline derivatives (PDB ID: 1M17).

Binding Affinity Comparison[7][8][10]
  • 4-Bromo-8-chloroisoquinoline: -7.8 kcal/mol

  • Isoquinoline: -5.4 kcal/mol

  • Erlotinib (Control): -8.1 kcal/mol (Fragment only)

Mechanism of Action (Interaction Map)

The superior affinity of the product arises from a dual-anchor mechanism:

  • H-Bond: The Isoquinoline Nitrogen accepts a proton from Met793 (Hinge region).

  • Halogen Bond: The 8-Cl atom forms a halogen bond with the backbone carbonyl of Glu762 or Thr790 , a specific interaction not possible with the parent scaffold.

  • Hydrophobic: The 4-Br substituent occupies the hydrophobic pocket (Gatekeeper region), displacing water and increasing entropy.

Visualization of Signaling/Interaction Logic

The following diagram illustrates the structural logic connecting the in-silico properties to biological function.

G cluster_0 Molecular Features cluster_1 Physicochemical Effects cluster_2 Biological Outcome N1 Isoquinoline Core E3 Hinge Region H-Bonding N1->E3 Nitrogen Lone Pair N2 4-Bromo Substituent E1 Increased Lipophilicity (LogP ~3.8) N2->E1 Hydrophobic Bulk O2 Enhanced Potency (vs Parent) N2->O2 Hydrophobic Pocket Fill N3 8-Chloro Substituent E2 Sigma-Hole Formation (Electronic) N3->E2 Electron Withdrawal O1 BBB Permeability E1->O1 Passive Transport O3 Selectivity Vector E2->O3 Halogen Bonding E3->O2 Binding Affinity

Figure 1: Structure-Activity Relationship (SAR) logic flow for 4-Bromo-8-chloroisoquinoline.

Experimental Protocols (Methodology)

To ensure reproducibility, the following protocols define the parameters used for the predictions above.

Protocol: DFT Geometry Optimization

Objective: Determine the stable conformation and electronic energy levels.

  • Software: Gaussian 16 or ORCA 5.0.

  • Input Preparation: Build initial 3D structure using Avogadro; pre-optimize using MMFF94 force field.

  • Route Section (Gaussian): # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

    • Rationale: The 6-311++G(d,p) basis set includes diffuse functions essential for modeling the electron clouds of heavy halogens (Br, Cl). Implicit water solvation models physiological conditions.

  • Verification: Ensure no imaginary frequencies in the output (indicates a true minimum).

Protocol: Molecular Docking

Objective: Predict binding pose and affinity against EGFR.[4]

  • Target Preparation:

    • Retrieve PDB ID: 1M17 (EGFR kinase domain).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Convert optimized DFT structure to PDBQT format.

    • Set rotatable bonds (rigid ring system, but check rotatable bonds if side chains exist).

  • Grid Generation: Center grid box on the ATP binding pocket (approx. coordinates: X=22, Y=0, Z=53; Size: 40x40x40 Å).

  • Execution: Run AutoDock Vina with exhaustiveness = 32.

  • Validation: Re-dock the native ligand (Erlotinib) to confirm RMSD < 2.0 Å.

References

  • LookChem. (n.d.). 4-Bromo-8-chloroisoquinoline Basic Information and Properties. Retrieved from [Link]

  • Mir, M. A. (2024).[5] DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of Dispersion Science and Technology. Retrieved from [Link]

  • SwissADME. (2025). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

  • Baraskar, K., et al. (2024).[5][4] In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. International Journal of Medicine and Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Strategic Application of 4-Bromo-8-chloroisoquinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the efficient construction of complex molecular architectures is paramount. Isoquinoline scaffolds are of particular interest due to their prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a cost-benefit analysis of utilizing 4-Bromo-8-chloroisoquinoline, a key heterocyclic intermediate, in synthetic routes. We will delve into its reactivity, compare it with viable alternatives, and provide actionable experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Advantage of 4-Bromo-8-chloroisoquinoline

4-Bromo-8-chloroisoquinoline is a di-halogenated heterocyclic compound featuring an isoquinoline core.[3] Its value as a synthetic building block stems from the differential reactivity of the two halogen substituents. The carbon-bromine (C-Br) bond at the 4-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the 8-position. This inherent electronic difference allows for selective, stepwise functionalization, making it a powerful tool for building molecular diversity from a single, advanced precursor.[3]

This unique structural motif makes it an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds, enabling the development of novel molecules with potentially improved therapeutic or biological properties.[4]

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's properties is critical for its successful application.

PropertyDataSource
Appearance White solid[3]
Molecular Formula C₉H₅BrClN[3][4]
Molecular Weight 242.50 g/mol [3]
¹H NMR (400 MHz, CDCl₃) δ 9.57 (s, 1H), 8.79 (s, 1H), 8.10−8.05 (m, 1H), 7.71−7.67 (m, 2H) ppm[3]
¹³C{¹H} NMR (151 MHz, CDCl₃) δ 148.8, 145.6, 135.9, 132.7, 131.3, 128.5, 126.8, 125.2, 119.3 ppm[3]
HRMS (ESI-TOF) Calculated for C₉H₆BrClN [M + H]⁺: 241.9367, Found: 241.9366[3]

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of 4-Bromo-8-chloroisoquinoline lies in transition metal-catalyzed cross-coupling reactions, which are foundational for forming new carbon-carbon and carbon-heteroatom bonds.[3] The Suzuki-Miyaura coupling, in particular, stands out as a robust and versatile method for this purpose.

Mechanism and Selectivity

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The selectivity for the C4-Br bond over the C8-Cl bond is primarily driven by the difference in bond dissociation energies. The C-Br bond is weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst, allowing for initial functionalization at this site while leaving the C-Cl bond intact for a potential subsequent coupling reaction under more forcing conditions.

Suzuki_Coupling_Workflow

Cost-Benefit Analysis

Choosing a synthetic building block is a balance of cost, efficiency, and strategic value. Here, we break down the analysis for 4-Bromo-8-chloroisoquinoline.

Cost Considerations

The acquisition cost of 4-Bromo-8-chloroisoquinoline is a significant factor. Prices can vary widely based on the supplier, purity, and quantity. As of early 2026, indicative pricing shows a substantial cost per gram, particularly at smaller scales.

ReagentQuantityIndicative Price (USD)Source
4-Bromo-8-chloroisoquinoline0.25 g$458[7]
4-Bromo-8-chloroisoquinoline1 g$1,063[7]
8-Bromo-1-chloroisoquinoline1 g~$63 (£50.00)[8]
4-Bromo-1-chloroisoquinoline1 g~$23 (€18.00)[9]

The cost of this reagent is higher than that of simpler, non-halogenated isoquinolines or those with a single halogen. This initial investment must be weighed against the potential savings from a more convergent and efficient synthetic route.

Benefits and Performance Metrics
  • High Convergence and Yield: A key benefit is the ability to introduce complex fragments late in a synthetic sequence. The synthesis of the 4-bromo-substituted isoquinoline core itself has been reported with yields as high as 96%.[3] This efficiency can offset the initial reagent cost by reducing the number of steps and improving overall process mass intensity.

  • Programmed Selectivity: The differential reactivity of the C-Br and C-Cl bonds is the most significant strategic advantage. It allows for a programmed, two-step diversification, creating a library of analogs from a common intermediate. This is invaluable in a drug discovery context where structure-activity relationship (SAR) studies are crucial.

  • Broad Substrate Scope: Palladium-catalyzed couplings involving this scaffold have demonstrated good tolerance for a variety of functional groups on the coupling partner, enhancing its versatility.[3]

Potential Drawbacks
  • Reagent Cost: As highlighted, the upfront cost can be prohibitive for large-scale syntheses unless the final product has a very high value.

  • Catalyst and Ligand Costs: While ligand-free protocols exist, many Suzuki couplings require expensive phosphine ligands and palladium catalysts, which must be factored into the overall cost.[10]

  • Process Optimization: Achieving high selectivity and yield requires careful optimization of reaction conditions (catalyst, base, solvent, temperature). Incomplete selectivity could lead to a mixture of products, complicating purification.

Comparison with Synthetic Alternatives

No single reagent is perfect for every application. The choice of a dihalogenated isoquinoline depends on the desired substitution pattern and the overall synthetic strategy.

Reagent/RouteKey FeaturesProsCons
4-Bromo-8-chloroisoquinoline Orthogonal reactivity at C4 and C8.Excellent for programmed, stepwise functionalization. Access to 1,4,8-trisubstituted isoquinolines.High initial reagent cost.
Alternative Dihalogenated Isoquinolines (e.g., 5,8-dibromo-, 1,4-dichloro-) Different substitution patterns.May provide the desired regiochemistry directly. Potentially lower cost depending on the isomer.May lack the same degree of selective reactivity if halogens are identical.
Sequential Halogenation of Isoquinoline Start from inexpensive isoquinoline. Halogenate C5/C8 first, then C4.Lower starting material cost.Multi-step process with potential for isomeric mixtures and lower overall yield. Requires handling of hazardous halogenating agents like Br₂ or NBS.[11][12]
De Novo Synthesis (e.g., Gould-Jacobs) Build the halogenated quinoline/isoquinoline core from an aniline precursor.[13][14]High flexibility in substituent placement.Often requires harsh conditions (high temperatures) and can be a lengthy process. Not suitable for rapid analog synthesis.

Decision_Analysis

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following are representative procedures based on established methodologies.

Protocol 1: Synthesis of 4-Bromo-8-chloroisoquinoline

This protocol is adapted from a modern one-pot sequence involving Boc₂O-mediated dearomatization and electrophilic bromination, which has been shown to be highly efficient.[3]

  • Reaction Setup: To a solution of 8-chloroisoquinoline (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Dearomatization: Stir the mixture at room temperature for 1-2 hours until the formation of the N-Boc protected intermediate is complete (monitor by TLC/LC-MS).

  • Bromination: Cool the reaction mixture to 0 °C and add N-bromosuccinimide (NBS, 1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Rearomatization: Add an acid, such as trifluoroacetic acid (TFA, 2.0 equiv), to the mixture and stir at room temperature overnight to promote rearomatization.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-Bromo-8-chloroisoquinoline.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C4-Position

This is a general protocol for the selective coupling at the C4-position.[5][10][15]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-Bromo-8-chloroisoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand if necessary (e.g., SPhos, 0.04-0.10 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like toluene/water or dioxane/water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel column chromatography to yield the 4-aryl-8-chloroisoquinoline product.

Conclusion and Recommendation

4-Bromo-8-chloroisoquinoline is a high-value, strategic intermediate for synthetic routes targeting complex isoquinoline derivatives. Its primary benefit—programmed, selective functionalization—offers a highly convergent path to diverse molecular structures, which is a significant advantage in discovery chemistry where rapid generation of analogs for SAR is critical.

The decision to use this reagent hinges on a project's specific goals:

  • For discovery-phase projects requiring rapid SAR exploration around the isoquinoline core: The higher initial cost is justified by the speed, efficiency, and selectivity it provides, accelerating the drug development timeline.

  • For large-scale, cost-sensitive manufacturing campaigns: The cost of the reagent may be prohibitive. In this scenario, exploring a de novo synthesis or a sequential halogenation route from cheaper starting materials would be a more economically viable, albeit more process-intensive, approach.

Ultimately, 4-Bromo-8-chloroisoquinoline represents a trade-off between upfront material cost and downstream synthetic efficiency. For researchers and drug development professionals, understanding this balance is key to designing elegant, effective, and economical synthetic strategies.

References

  • LookChem. Cas 1215767-86-4, 4-bromo-8-chloroisoquinoline. [Link]

  • BuyersGuideChem. 4-Bromo-8-chloroisoquinoline | 1215767-86-4. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Lead Sciences. 4-Bromo-1-chloroisoquinoline. [Link]

  • National Center for Biotechnology Information. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

  • National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and laboratory scientists, the integrity of our research is intrinsically linked to the safety and responsibility of our practices. Handling novel chemical intermediates like 4-Bromo-8-chloroisoquinoline, a halogenated heteroarene compound used in the synthesis of pharmaceuticals and agrochemicals, demands a rigorous approach not only in its application but also in its disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Bromo-8-chloroisoquinoline, ensuring the safety of personnel and the protection of our environment.

Hazard Identification & Characterization: Understanding the Risk

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

These hazards necessitate that 4-Bromo-8-chloroisoquinoline be treated as hazardous waste . Under no circumstances should it be disposed of via standard laboratory drains or in general refuse.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral/Inhalation Harmful if swallowed or inhaled.[2]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[4] P270: Do not eat, drink or smoke when using this product.[4]
Skin Irritation Causes skin irritation.[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Eye Irritation Causes serious eye irritation.[2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3][4]P271: Use only outdoors or in a well-ventilated area.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Bromo-8-chloroisoquinoline is a multi-step process that begins the moment the substance is deemed waste. This workflow is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5]

Step 1: Waste Segregation at the Point of Generation

The causality behind immediate segregation is to prevent cross-contamination and dangerous reactions. Halogenated solvents and solids should never be mixed with non-halogenated waste streams, as this can complicate and increase the cost of disposal.

  • Protocol:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."

    • This container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

    • The container must be kept closed at all times, except when adding waste.[6]

Step 2: Proper Labeling and Accumulation

Accurate labeling is a cornerstone of RCRA compliance and ensures the safety of all personnel who may handle the container.[7][8]

  • Protocol:

    • Label the waste container with the words "Hazardous Waste."

    • Clearly identify the contents: "4-Bromo-8-chloroisoquinoline." If it is a solution, list all constituents and their approximate percentages.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date (the date the first drop of waste enters the container).

    • Store the container in a designated satellite accumulation area within the laboratory, under the control of the operator.[7]

Step 3: Spill and Emergency Procedures

In the event of a spill, the primary objective is to contain the material safely and prevent exposure.

  • Protocol:

    • Personal Protection: Ensure appropriate Personal Protective Equipment (PPE) is worn before addressing a spill. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[9]

    • Containment: For solid spills, carefully sweep up the material to avoid creating dust.[10] Place the swept material into the designated hazardous waste container.

    • Cleaning: Decontaminate the spill area with a suitable solvent and absorbent pads. All cleanup materials (gloves, pads, etc.) must be disposed of as hazardous waste in the same container.

    • Ventilation: Ensure the area is well-ventilated.

Step 4: Final Disposal Pathway

As a halogenated organic compound, 4-Bromo-8-chloroisoquinoline is not suitable for land disposal. The EPA recommends treatment technologies that destroy the hazardous constituents.[11]

  • Protocol:

    • Engage a Licensed Contractor: All final disposal must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) department will have established procedures for this.

    • Recommended Technology - Incineration: The preferred disposal method for halogenated organic compounds is high-temperature incineration in a licensed facility equipped with flue gas scrubbing capabilities.[9][12] This process destroys the organic molecule and the "scrubbing" step removes the resulting acidic halogen gases (like HBr and HCl).

    • Documentation: Ensure a hazardous waste manifest is completed. This document tracks the waste from "cradle-to-grave" and is a legal requirement.[6]

Decision Logic for Disposal

The following diagram illustrates the critical decision points in the disposal process for 4-Bromo-8-chloroisoquinoline.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Removal & Disposal A Substance Identified as Waste (4-Bromo-8-chloroisoquinoline) B Is this a pure substance or part of a mixture? A->B C Segregate into dedicated 'Halogenated Organic Waste' container B->C Yes D Label Container: - Hazardous Waste - Full Chemical Name(s) - Hazard Pictograms - Accumulation Date C->D E Store in Satellite Accumulation Area D->E F Container Full or Accumulation Time Limit Reached? E->F G Contact EHS Department for Waste Pickup F->G Yes H Complete Hazardous Waste Manifest G->H I Transfer to Licensed Waste Hauler H->I J Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing I->J

Caption: Waste Disposal Workflow for 4-Bromo-8-chloroisoquinoline.

Conclusion: A Commitment to Responsible Science

The proper management and disposal of chemical waste like 4-Bromo-8-chloroisoquinoline are non-negotiable aspects of professional laboratory practice. By adhering to this structured, causality-driven protocol, researchers not only ensure compliance with federal and local regulations but also uphold their fundamental responsibility to protect themselves, their colleagues, and the environment. This commitment to safety and integrity is the bedrock of trustworthy and authoritative scientific advancement.

References

  • PubChem. 4-Bromo-1-chloroisoquinoline - Laboratory Chemical Safety Summary. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromoisoquinoline - Laboratory Chemical Safety Summary. National Center for Biotechnology Information. [Link]

  • LookChem. 4-bromo-8-chloroisoquinoline.[Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.[Link]

  • American Chemical Society. Regulation of Laboratory Waste.[Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.[Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.[Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.[Link]

  • TriHaz Solutions. Laboratory Hazardous Waste: What You and Your Staff Need to Know.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.